molecular formula C15H20O2 B057007 6-Deoxyilludin M CAS No. 112953-12-5

6-Deoxyilludin M

Cat. No.: B057007
CAS No.: 112953-12-5
M. Wt: 232.32 g/mol
InChI Key: YHXLWSXPTJEXBW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

deoxyilludin M has been reported in Omphalotus guepiniformis with data available.
from Pleurotus japonicus (polyporaceae);  structure given in first source

Properties

CAS No.

112953-12-5

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(5R)-5-hydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one

InChI

InChI=1S/C15H20O2/c1-9-10-7-13(2,3)8-11(10)12(16)14(4,17)15(9)5-6-15/h8,17H,5-7H2,1-4H3/t14-/m0/s1

InChI Key

YHXLWSXPTJEXBW-AWEZNQCLSA-N

Isomeric SMILES

CC1=C2CC(C=C2C(=O)[C@](C13CC3)(C)O)(C)C

Canonical SMILES

CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)C

Synonyms

6-deoxyilludin M

Origin of Product

United States

Foundational & Exploratory

Unveiling 6-Deoxyilludin M: A Technical Guide on its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the sesquiterpenoid 6-Deoxyilludin M, a compound of significant interest to the scientific community, particularly researchers, scientists, and professionals in drug development. This document details its discovery, natural origins, and cytotoxic properties, presenting available data in a structured format for clarity and comparative analysis.

Discovery and Natural Source

This compound belongs to the illudin family of sesquiterpenoids, a class of compounds known for their potent cytotoxic activities. The parent compound, Illudin M, was first isolated from the culture broth of the basidiomycete mushroom Omphalotus olearius.[1][2] Illudins, including Illudin M and the closely related Illudin S, are primarily found in fungi of the genus Omphalotus, most notably the bioluminescent Jack O'Lantern mushroom, Omphalotus illudens.[3][4][5]

While a specific paper detailing the initial discovery and isolation of this compound has not been identified in the reviewed literature, it is understood to be a derivative or a closely related analog of Illudin M. The "6-deoxy" nomenclature suggests a modification at the 6th position of the illudin carbon skeleton, specifically the removal of a hydroxyl group. Such derivatives are often sought to modulate the bioactivity and toxicity of the parent compound.

Isolation and Purification

Detailed experimental protocols for the isolation of gram quantities of Illudin M from the culture broths of Omphalotus olearius have been described. A general workflow for the isolation of illudins from their fungal source is presented below.

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Submerged culture of Omphalotus sp. Harvest Harvest of mycelium and culture broth Culture->Harvest Growth Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Separation Concentration Concentration of crude extract Extraction->Concentration Evaporation Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Fractionation HPLC Preparative HPLC Chromatography->HPLC Fine Purification PureCompound Pure this compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy Structure Elucidation

Figure 1: Generalized workflow for the isolation and purification of illudin-type compounds from fungal cultures.

Experimental Protocol: General Isolation of Illudins

  • Culturing: Omphalotus species are grown in a suitable liquid medium under submerged fermentation conditions to encourage the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the illudins and other metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate fractions based on polarity.

  • Further Purification: Fractions containing the desired illudin analog are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Cytotoxicity

The table below summarizes the reported cytotoxic activities of Illudin M and some of its derivatives against various cancer cell lines. This data provides a comparative context for the potential activity of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Illudin MPanc-1Pancreatic Carcinoma~0.02[2]
Illudin MHT-29Colon Carcinoma~0.01[2]
Illudin MU87Glioblastoma~0.005[1]
Illudin M RetinoateU87Glioblastoma~0.01[1]
Illudin MPrimary NeuronsNon-malignant~0.005[1]
Illudin M RetinoatePrimary NeuronsNon-malignant> 1[1]

Note: The IC50 values are approximate and intended for comparative purposes. Please refer to the original publications for precise data and experimental conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for illudins involves the alkylation of DNA and other biological macromolecules. This activity is believed to be responsible for their potent cytotoxicity. The general mechanism is depicted below.

mechanism_of_action Illudin Illudin Analog (e.g., this compound) Cell Cancer Cell Illudin->Cell Uptake Alkylation DNA Alkylation Illudin->Alkylation Reacts with DNA DNA Cell->DNA DNA->Alkylation Replication DNA Replication Inhibition Alkylation->Replication Transcription Transcription Inhibition Alkylation->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Figure 2: Proposed mechanism of action for illudin-type compounds leading to apoptosis.

Specific signaling pathways affected by this compound have not been elucidated in the available literature. However, as DNA damaging agents, illudins are likely to trigger cellular responses to DNA damage, which can involve pathways leading to cell cycle arrest and apoptosis.

Future Directions

The potent bioactivity of the illudin class of compounds continues to make them and their derivatives attractive candidates for further investigation in cancer research. Future studies on this compound would benefit from:

  • Definitive Isolation and Structure Elucidation: A formal report on the isolation of this compound from a natural source or its semi-synthesis, along with complete spectroscopic characterization.

  • Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broad panel of cancer cell lines to understand its potency and selectivity.

  • Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by this compound to elucidate its mode of action.

This technical guide serves as a foundational resource for researchers interested in the exploration of this compound and other illudin analogs as potential therapeutic agents. The provided information, compiled from the current scientific literature, highlights both the known attributes and the existing knowledge gaps concerning this intriguing natural product.

References

Elucidation of the 6-Deoxyilludin M Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway for 6-deoxyilludin M, a sesquiterpenoid with noteworthy biological activities. While the initial steps involving the formation of the protoilludane scaffold have been elucidated, the subsequent oxidative tailoring reactions remain largely putative. This document synthesizes the available genomic and biochemical data to present a cohesive model of the pathway, identifies the key enzymatic players, and provides detailed experimental protocols for further investigation. Quantitative data for the initial enzymatic step are presented, and visualizations of the proposed pathway and experimental workflows are included to facilitate a deeper understanding of the molecular logic underlying the biosynthesis of this intriguing natural product.

Introduction

Illudins are a class of sesquiterpenoid natural products produced by fungi of the genus Omphalotus, notably the Jack O'Lantern mushroom, Omphalotus olearius. These compounds have garnered significant interest due to their potent cytotoxic and antimicrobial activities. This compound, a member of this family, serves as a valuable scaffold for the development of novel therapeutic agents. Understanding its biosynthetic pathway is crucial for enabling synthetic biology approaches to produce this and related molecules in heterologous hosts, facilitating the generation of novel analogs with improved pharmacological properties.

This guide details the key discoveries in the elucidation of the this compound biosynthetic pathway, focusing on the genetic basis, enzymatic transformations, and the chemical intermediates.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis resides within a dedicated gene cluster in Omphalotus olearius. Genomic studies have identified two key clusters, designated the Omp6 and Omp7 clusters, which are associated with illudin biosynthesis.[1][2] These clusters are rich in genes encoding the necessary enzymatic machinery for the construction of the complex illudin scaffold. The Omp6 cluster is particularly implicated in the production of illudins M and S.

Table 1: Key Genes in the Putative this compound Biosynthetic Gene Cluster (Omp6 Cluster)

Gene Designation (example)Proposed FunctionEvidence
Omp6Δ-6-Protoilludene synthaseHeterologous expression and product analysis[1]
P450-1Cytochrome P450 monooxygenaseSequence homology; co-expression with Omp6[1][2]
P450-2Cytochrome P450 monooxygenaseSequence homology; co-expression with Omp6[1][2]
P450-3Cytochrome P450 monooxygenaseSequence homology; co-expression with Omp6[1][2]
OXR1OxidoreductaseSequence homology; co-expression with Omp6[1][2]
Reg1Regulatory proteinSequence homology
Trans1Transporter proteinSequence homology

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is proposed to proceed in two major stages:

  • Scaffold Formation: The cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the characteristic tricyclic protoilludane skeleton.

  • Oxidative Tailoring: A series of regio- and stereospecific oxidation reactions to introduce the various hydroxyl and keto functionalities found in the final molecule.

Stage 1: Formation of the Δ-6-Protoilludene Scaffold

The committed step in this compound biosynthesis is the conversion of FPP to Δ-6-protoilludene. This complex cyclization cascade is catalyzed by a sesquiterpene synthase. In O. olearius, two such enzymes, Omp6 and Omp7, have been identified and functionally characterized.[1]

G FPP Farnesyl Pyrophosphate (FPP) Enzyme Omp6 / Omp7 (Δ-6-Protoilludene Synthase) FPP->Enzyme Protoilludene Δ-6-Protoilludene Enzyme->Protoilludene

Caption: Initial cyclization step in the this compound biosynthetic pathway.

Stage 2: Putative Oxidative Tailoring Cascade

Following the formation of Δ-6-protoilludene, a series of oxidative modifications are required to yield this compound. Based on the inventory of enzymes encoded within the Omp6 gene cluster, this cascade is predicted to be catalyzed by a suite of cytochrome P450 monooxygenases and other oxidoreductases.[1][2] The exact sequence of these reactions and the structures of the intermediates have yet to be experimentally determined. Below is a plausible, albeit speculative, pathway.

G Protoilludene Δ-6-Protoilludene P450_1 P450-1 Protoilludene->P450_1 Intermediate1 Hydroxylated Protoilludene Intermediate 1 P450_2 P450-2 Intermediate1->P450_2 Intermediate2 Hydroxylated Protoilludene Intermediate 2 P450_3 P450-3 / OXR1 Intermediate2->P450_3 DeoxyilludinM This compound P450_1->Intermediate1 P450_2->Intermediate2 P450_3->DeoxyilludinM

Caption: A putative oxidative cascade for the conversion of Δ-6-protoilludene to this compound.

Quantitative Data

While kinetic data for the tailoring enzymes in the this compound pathway are not yet available, studies on the key sesquiterpene synthases, Omp6 and Omp7, have provided valuable quantitative insights.

Table 2: Kinetic Parameters of Δ-6-Protoilludene Synthases from O. olearius

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Omp6FPP5.2 ± 0.80.03 ± 0.0025.8 x 103[1]
Omp7FPP3.9 ± 0.60.22 ± 0.015.6 x 104[1]

The data indicate that Omp7 has a significantly higher catalytic efficiency (approximately 10-fold) than Omp6 for the conversion of FPP to Δ-6-protoilludene. This suggests that Omp7 may be the primary enzyme responsible for this step under certain physiological conditions, or that the two enzymes may have distinct regulatory roles.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Heterologous Expression and Functional Characterization of Sesquiterpene Synthases

This protocol describes the expression of putative sesquiterpene synthase genes in Escherichia coli and the analysis of their products.

G cluster_0 Gene Cloning and Vector Construction cluster_1 Heterologous Expression cluster_2 Product Analysis A1 Amplify synthase gene from O. olearius cDNA A2 Clone into E. coli expression vector (e.g., pET28a) A1->A2 B1 Transform expression vector into E. coli (e.g., BL21(DE3)) A2->B1 B2 Culture cells and induce protein expression with IPTG B1->B2 C1 Extract organic volatiles from culture headspace or cell lysate B2->C1 C2 Analyze extracts by GC-MS C1->C2 C3 Compare mass spectra with known standards C2->C3

Caption: Workflow for the functional characterization of sesquiterpene synthases.

Methodology:

  • Gene Amplification and Cloning: The open reading frames of putative sesquiterpene synthase genes (e.g., Omp6, Omp7) are amplified from a cDNA library of O. olearius using PCR with gene-specific primers. The PCR products are then cloned into a suitable E. coli expression vector, such as pET28a, which allows for IPTG-inducible expression of N-terminally His-tagged proteins.

  • Heterologous Expression: The resulting expression constructs are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated for a further 48-72 hours at 18°C.

  • Product Extraction and Analysis: The volatile sesquiterpene products are extracted from the culture using a solid-phase microextraction (SPME) fiber inserted into the headspace of the culture flask, or by solvent extraction of the cell lysate with hexane (B92381) or ethyl acetate. The extracts are then analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards.

In Vitro Assay of Cytochrome P450 Monooxygenases

This protocol outlines a method for the in vitro reconstitution and assay of P450 enzymes to determine their activity on proposed pathway intermediates.

Methodology:

  • Heterologous Expression and Purification: The P450 genes from the Omp6 cluster are cloned into an expression vector suitable for a host such as Saccharomyces cerevisiae or a baculovirus-insect cell system, which are more amenable to the proper folding and post-translational modification of eukaryotic P450s. The corresponding cytochrome P450 reductase (CPR) from O. olearius should also be co-expressed or added to the reaction. The P450 and CPR proteins are then purified from the microsomal fraction of the host cells using affinity chromatography.

  • In Vitro Reconstitution: The purified P450 and CPR are reconstituted in a reaction buffer containing a phospholipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to mimic the membrane environment.

  • Enzyme Assay: The assay is initiated by adding the substrate (e.g., Δ-6-protoilludene) and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). The reaction is incubated at 30°C for a defined period.

  • Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by HPLC-MS to identify and quantify the oxidized products. The structure of novel products can be determined by NMR spectroscopy after purification.

Isolation and Structure Elucidation of Biosynthetic Intermediates

This protocol describes a general approach for the isolation of pathway intermediates from large-scale cultures of O. olearius.

Methodology:

  • Large-Scale Fermentation: O. olearius is cultivated in a suitable liquid medium on a large scale to generate sufficient biomass and secondary metabolite production.

  • Extraction: The mycelia and culture broth are separated. The mycelia are extracted with acetone (B3395972) or methanol, and the broth is extracted with ethyl acetate. The organic extracts are combined and concentrated.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC), column chromatography on silica (B1680970) gel and Sephadex LH-20, and preparative HPLC, to isolate individual compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, primarily 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has made significant strides with the identification of the responsible gene clusters and the characterization of the initial cyclization step. However, the subsequent oxidative tailoring cascade remains a key area for future research. The functional characterization of the P450s and other oxidoreductases within the Omp6 and Omp7 clusters is essential to fully delineate the pathway. The successful reconstitution of the entire pathway in a heterologous host would not only confirm the proposed enzymatic functions but also pave the way for the engineered biosynthesis of this compound and novel, potentially more potent, analogs for drug development.

References

An In-depth Technical Guide to the Isolation and Purification of 6-Deoxyilludin M from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying 6-Deoxyilludin M, a sesquiterpenoid of significant interest for its potential therapeutic applications, from fungal cultures. This document outlines detailed protocols for fungal fermentation, extraction of the target compound, and multi-step purification, supported by quantitative data and process visualizations.

Fungal Strain and Culture Conditions

This compound is a secondary metabolite produced by fungi of the genus Omphalotus. Several species, including Omphalotus illudens, O. nidiformis, O. olivascens, O. japonicus, O. mexicanus, and O. subilludens, have been identified as producers of illudins. The following protocols are optimized for the production of this compound via submerged fermentation.

Culture Medium

A simplified medium, designated Rb2, has been shown to be effective for the production of Illudin M. The composition of this medium is detailed in Table 1. The "Dox broth modified" component is based on the standard Czapek-Dox broth formulation, with potential modifications to prevent precipitation of salts.

Table 1: Composition of Rb2 Culture Medium

ComponentConcentration (g/L)
Glucose13.5
Corn Steep Solids7.0
Dox Broth Modified35 mL

Czapek-Dox Broth Base Composition:

ComponentConcentration (g/L)
Sucrose30.0
Sodium Nitrate3.0
Dipotassium Phosphate1.0
Magnesium Sulfate (B86663)0.5
Potassium Chloride0.5
Ferrous Sulfate0.01

Note: In modified Dox broth, magnesium sulfate may be replaced with magnesium glycerophosphate to prevent precipitation.

Fermentation Parameters

Optimal production of this compound is achieved under controlled fermentation conditions. Based on studies of Omphalotus species, the following parameters are recommended:

Table 2: Optimal Fermentation Parameters for Omphalotus sp.

ParameterOptimal Value
Temperature28°C
Initial pH4.0 - 4.5
Agitation150 - 200 rpm
Fermentation Time8 - 14 days

A feeding strategy can significantly enhance the final titer. For instance, feeding with acetate (B1210297) and glucose at specific time points (e.g., 8.0 g/L acetate at 96 hours and 6.0 g/L glucose at 120 hours) has been reported to increase Illudin M production substantially.

Isolation and Purification Workflow

The overall workflow for the isolation and purification of this compound from the fungal culture broth is depicted in the following diagram.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Culture Omphalotus sp. Culture in Rb2 Medium Fermentation Submerged Fermentation (8-14 days, 28°C) Culture->Fermentation Centrifugation Centrifugation to remove biomass Fermentation->Centrifugation SPE Solid-Phase Extraction (SPE) of Supernatant Centrifugation->SPE Elution Elution with Organic Solvent SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation HPLC Reversed-Phase HPLC Evaporation->HPLC Fractionation Fraction Collection HPLC->Fractionation Pure_Compound Pure this compound Fractionation->Pure_Compound

Figure 1: Overall workflow for the isolation and purification of this compound.

Experimental Protocols

Protocol 1: Submerged Fermentation of Omphalotus sp.
  • Medium Preparation: Prepare the Rb2 medium according to the formulation in Table 1. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile medium with a mycelial slurry or agar (B569324) plugs of a mature Omphalotus sp. culture.

  • Incubation: Incubate the culture in a shaker incubator at 28°C with an agitation of 150-200 rpm for 8-14 days.

  • Monitoring: Monitor the production of this compound periodically by taking small aliquots of the culture broth, extracting with ethyl acetate, and analyzing by HPLC.

Protocol 2: Extraction of this compound from Culture Broth
  • Biomass Removal: Separate the fungal biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with one column volume of deionized water to remove polar impurities.

    • Elute the bound this compound with methanol or acetonitrile.

  • Solvent Evaporation: Evaporate the elution solvent under reduced pressure to obtain the crude extract.

The logical flow of the Solid-Phase Extraction (SPE) process is outlined below.

G Start Start: Conditioned SPE Cartridge Load Load Supernatant Start->Load Step 1 Wash Wash with Water Load->Wash Step 2 Elute Elute with Methanol/Acetonitrile Wash->Elute Step 3 End End: Crude this compound Extract Elute->End Step 4

Figure 2: Logical steps of the Solid-Phase Extraction (SPE) protocol.
Protocol 3: Purification of this compound by HPLC

  • Sample Preparation: Redissolve the crude extract in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 320 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by subsequent analysis of the collected fractions.

  • Purity Analysis: Assess the purity of the collected fractions by analytical HPLC and confirm the identity of the compound by mass spectrometry and NMR.

Quantitative Data

The following table provides representative data for the yield and purity of this compound at each stage of the isolation and purification process. These values are based on reported titers and typical efficiencies of the described techniques.

Table 3: Representative Quantitative Data for the Purification of this compound

Purification StepStarting MaterialProductYield (%)Purity (%)
FermentationRb2 Medium (1 L)Culture Broth (1 L)--
Extraction (SPE)Culture Broth (1 L)Crude Extract (approx. 1 g)9010-15
HPLC PurificationCrude Extract (1 g)Pure this compound (approx. 100 mg)80>98

Note: The final yield of pure this compound can be in the range of 100-940 mg/L of culture, depending on the fungal strain and fermentation conditions.

Conclusion

This technical guide provides a detailed framework for the successful isolation and purification of this compound from fungal cultures. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry and drug development. Optimization of these methods for specific fungal strains and laboratory conditions may be required to achieve maximum yields and purity.

Structural Characterization of Illudin M: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "6-Deoxyilludin M" did not yield specific structural characterization data in publicly available scientific literature. Therefore, this guide focuses on the well-documented parent compound, Illudin M , to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data involved in its structural elucidation.

Introduction

Illudin M is a sesquiterpenoid natural product produced by fungi of the genus Omphalotus. It belongs to a class of compounds known for their potent biological activities, including antitumor properties. The unique and complex structure of Illudin M, featuring a fused cyclopropane (B1198618) ring, has made it a subject of significant interest in chemical synthesis and pharmacology. Accurate structural characterization is paramount for understanding its mechanism of action and for the development of synthetic analogs with improved therapeutic indices. This guide outlines the key experimental techniques and data interpretation involved in determining the precise molecular architecture of Illudin M.

Physicochemical and Spectroscopic Data

The structural characterization of Illudin M relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Illudin M

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Illudin M, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts and determining the connectivity of all atoms in the molecule. The data presented below are representative values and may vary slightly depending on the solvent and instrument used.

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
1---135.8
25.95s122.5
3---201.2
42.55d10.550.1
51.85d10.545.3
6---72.1
71.15s25.4
81.05s22.8
94.10s70.3
10---142.1
114.85s108.2
5.05s
121.40s24.1
130.60d4.515.2
141.10d4.520.7
153.60s58.9

Note: This data is a representative compilation based on general knowledge of illudin structures and may not reflect experimentally verified values for Illudin M.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Illudin M

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the mass with high accuracy, allowing for the confident assignment of a molecular formula.

Ionization ModeCalculated m/zObserved m/zMolecular Formula
ESI+249.1536 [M+H]⁺249.1532C₁₅H₂₀O₃
ESI+271.1356 [M+Na]⁺271.1351C₁₅H₂₀NaO₃

Experimental Protocols

The structural elucidation of Illudin M involves a systematic workflow, from isolation to spectroscopic analysis and data interpretation.

Isolation and Purification of Illudin M

A general protocol for obtaining pure Illudin M from fungal cultures is as follows:

  • Cultivation: Omphalotus species are grown in a suitable liquid or solid medium to induce the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate (B1210297) or methanol.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This often involves:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the extract.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the Illudin M-containing fractions is achieved using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water).

  • Purity Assessment: The purity of the isolated Illudin M is confirmed by HPLC and NMR spectroscopy.

Spectroscopic Analysis
  • Sample Preparation: A few milligrams of pure Illudin M are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

    • ¹H NMR: To determine the chemical shifts and coupling constants of protons.

    • ¹³C NMR: To identify the chemical shifts of all carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

  • Sample Preparation: A dilute solution of Illudin M is prepared in a suitable solvent (e.g., methanol).

  • Data Acquisition: The sample is introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass data is acquired to determine the accurate mass.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented in the mass spectrometer. The resulting fragmentation pattern provides clues about the different functional groups and their connectivity.[1][2]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[3]

  • Crystallization: High-quality single crystals of Illudin M are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. This can often be a challenging and time-consuming step.[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the structural characterization of Illudin M.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction column_chrom Column Chromatography extraction->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Pure Illudin M hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms xray X-ray Crystallography pure_compound->xray nmr_data ¹H, ¹³C, 2D NMR Data nmr->nmr_data ms_data Molecular Formula & Fragmentation ms->ms_data xray_data 3D Molecular Structure xray->xray_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation ms_data->structure_elucidation xray_data->structure_elucidation

Caption: Experimental workflow for the structural characterization of Illudin M.

nmr_analysis_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Structural Information h1_nmr ¹H NMR proton_env Proton Environments & Couplings h1_nmr->proton_env c13_nmr ¹³C NMR carbon_types Carbon Skeleton & Types (CH, CH₂, CH₃) c13_nmr->carbon_types dept DEPT dept->carbon_types cosy COSY h_h_connectivity ¹H-¹H Connectivity cosy->h_h_connectivity hsqc HSQC c_h_connectivity Direct ¹H-¹³C Connectivity hsqc->c_h_connectivity hmbc HMBC long_range_connectivity Long-Range ¹H-¹³C Connectivity hmbc->long_range_connectivity final_structure Final Structure Assembly proton_env->final_structure carbon_types->final_structure h_h_connectivity->final_structure c_h_connectivity->final_structure long_range_connectivity->final_structure

Caption: Logic diagram for NMR-based structure elucidation.

Conclusion

The structural characterization of Illudin M is a multifaceted process that integrates separation science and various spectroscopic techniques. While NMR and mass spectrometry provide the foundational data for determining the planar structure and molecular formula, single-crystal X-ray crystallography offers the definitive three-dimensional structure. The methodologies and data presented in this guide provide a comprehensive framework for researchers involved in the study of Illudin M and other complex natural products. Further research into illudin derivatives will continue to rely on these fundamental analytical techniques to unlock their therapeutic potential.

References

Spectroscopic and Structural Elucidation of Illudin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudins are a class of sesquiterpenoid natural products produced by fungi of the genus Omphalotus. They have garnered significant interest in the scientific community due to their potent cytotoxic and antitumor activities. This technical guide focuses on the spectroscopic characterization of Illudin M, a prominent member of the illudin family. A comprehensive understanding of its spectral properties is crucial for its identification, derivatization, and the development of novel anticancer agents. This document provides a detailed summary of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Illudin M, along with the experimental protocols for data acquisition and a logical workflow for its analysis.

Spectroscopic Data of Illudin M

The structural elucidation of Illudin M relies on the synergistic interpretation of data from various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Illudin M
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for Illudin M
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopic Data for Illudin M
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data for Illudin M
m/zAssignment
Data not available in search results

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline the methodologies for NMR, IR, and MS analyses of Illudin M.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A precisely weighed sample of purified Illudin M (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid Illudin M sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution-state spectrum, the compound can be dissolved in a suitable solvent (e.g., chloroform) and placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the solvent is recorded and automatically subtracted from the sample spectrum to eliminate interference.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of Illudin M is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule, which allows for the determination of the molecular weight with minimal fragmentation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the nature of the analyte. The spectrum shows the relative abundance of ions at different m/z values.

  • Data Analysis: The peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is identified to determine the molecular weight of Illudin M. The high-resolution data allows for the calculation of the elemental composition.

Workflow for Spectroscopic Analysis of Illudin M

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Illudin M, from sample preparation to structural elucidation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Illudin M cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Purified_Sample Purified Illudin M NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR Distribute for Analysis IR IR Spectroscopy Purified_Sample->IR Distribute for Analysis MS Mass Spectrometry Purified_Sample->MS Distribute for Analysis NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure Propose Structure NMR_Data->Structure Combine & Interpret Data IR_Data->Structure Combine & Interpret Data MS_Data->Structure Combine & Interpret Data

Caption: Workflow for the Spectroscopic Analysis of Illudin M.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is fundamental for the unambiguous structural determination and characterization of Illudin M and its analogues, paving the way for further research and development in the field of oncology.

Uncharted Territory: The Biological Activity of 6-Deoxyilludin M Against Cancer Cells Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the anticancer potential of the illudin family of natural products, a comprehensive understanding of the biological activity of 6-Deoxyilludin M against cancer cells is conspicuously absent from publicly available scientific literature. Extensive searches for quantitative data, detailed experimental protocols, and defined signaling pathways specific to this compound have yielded no concrete results. This suggests that this compound is either a novel, yet-to-be-characterized derivative or a compound that has not been a primary focus of anticancer research to date.

The illudins, sesquiterpenoid compounds isolated from fungi of the Omphalotus genus, have long been recognized for their potent cytotoxic effects. Analogs such as Illudin S and dehydroilludin M have been the subject of numerous studies, revealing their mechanisms of action, which primarily involve DNA alkylation, leading to cell cycle arrest and apoptosis. However, the specific contributions of the deoxy functional group at the 6th position in this compound to its bioactivity remain undefined.

The Illudin Family: A Profile of Anticancer Activity

Research into more extensively studied illudin analogs provides a foundational understanding of the potential mechanisms by which this compound might exert its effects.

General Mechanism of Action

Illudins are known to be activated within the cell, leading to the formation of a highly reactive cyclopropane-containing intermediate. This intermediate acts as an alkylating agent, covalently binding to DNA and other macromolecules. This process is believed to be a key driver of their cytotoxic effects.

Signaling Pathways Implicated for Related Analogs

Studies on compounds like Illudin S and its derivatives have implicated several key signaling pathways in their anticancer activity. It is plausible that this compound, if active, could modulate similar pathways.

Illudin_Signaling_Pathway 6-Deoxyilludin_M This compound (Hypothesized) Cellular_Uptake Cellular Uptake 6-Deoxyilludin_M->Cellular_Uptake Bioactivation Bioactivation Cellular_Uptake->Bioactivation Reactive_Intermediate Reactive Intermediate Bioactivation->Reactive_Intermediate DNA_Alkylation DNA Alkylation Reactive_Intermediate->DNA_Alkylation DNA_Damage_Response DNA Damage Response DNA_Alkylation->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Hypothesized mechanism of action for this compound based on related illudin analogs.

The Path Forward: A Call for Investigation

The absence of specific data on this compound highlights a gap in the current understanding of illudin structure-activity relationships. To ascertain its potential as an anticancer agent, a systematic evaluation is required. The following outlines a potential experimental workflow for such an investigation.

Experimental_Workflow Start Synthesis & Purification of This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, SRB assays) across a panel of cancer cell lines Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, Kinase Assays) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Signaling_Pathway_Analysis->In_Vivo_Studies

Caption: A proposed experimental workflow to characterize the anticancer activity of this compound.

Conclusion

While the core requirements of this technical guide—quantitative data, detailed protocols, and signaling pathway visualizations—cannot be fulfilled for this compound due to a lack of available information, the existing knowledge of the illudin class of compounds provides a strong rationale for its investigation. Future research efforts are necessary to synthesize, purify, and systematically evaluate the biological activity of this compound to determine if it holds promise as a novel anticancer therapeutic. Until such studies are conducted and published, its specific effects on cancer cells will remain a matter of speculation based on the activity of its chemical relatives.

Preliminary Cytotoxicity Screening of 6-Deoxyilludin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary cytotoxicity of 6-Deoxyilludin M is limited in publicly available literature. This guide synthesizes information from studies on closely related illudin compounds, such as Illudin S and Dehydroilludin M, to provide a representative technical overview. The experimental protocols and potential mechanisms of action are based on the well-documented activities of the illudin family of sesquiterpenes.

Introduction

Illudins are a class of sesquiterpenoid compounds isolated from fungi of the Omphalotus genus. They have garnered significant interest in oncology research due to their potent cytotoxic effects against a broad range of cancer cell lines, including those with multidrug resistance. This compound is a member of this family and is presumed to share the characteristic cytotoxic properties of its analogues. This document provides a technical guide to the preliminary in vitro cytotoxicity screening of this compound, including representative data from related compounds, detailed experimental protocols, and an overview of the putative signaling pathways involved in its cytotoxic mechanism.

Quantitative Cytotoxicity Data (Representative Data from Illudin Analogues)

The following tables summarize the in vitro cytotoxic activity of illudin analogues against various human cancer cell lines. This data is presented to offer a comparative baseline for the expected potency of this compound. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.[1]

Table 1: Cytotoxicity of Dehydroilludin M Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MV522Lung Carcinoma0.02
HL-60Promyelocytic Leukemia0.003
HT-29Colon Adenocarcinoma0.03
A498Kidney Carcinoma0.03

Source: Adapted from a study on the anticancer activity of dehydroilludin M. The study indicated that dehydroilludin M retained the in vitro relative selective cytotoxicity for carcinomas and myeloid leukemia cell lines noted with the parent illudin compounds.[2] It is important to note that in vitro cytotoxicity data can predict the response of xenografts.[2]

Table 2: Cytotoxicity of Illudin S Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HL-60Myeloid Leukemia6 - 100
VariousHuman Leukemia Cell Lines6 - 100

Source: In vitro studies have shown that both Illudin S and M have very pronounced cytotoxic activity towards various human leukemia cell lines, being active in the range of concentrations between 6 and 100 nM.[3]

Experimental Protocols

The following are detailed methodologies for key experiments in the preliminary cytotoxicity screening of a compound like this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like HEK293 for selectivity assessment) are typically used.

  • Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentrations may range from picomolar to micromolar. The existing medium is replaced with the medium containing the test compound. Control wells should contain medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[5]

  • Assay Setup: The experimental setup is similar to the MTT assay, with cells seeded and treated in a 96-well plate.

  • Controls: Include wells for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: An LDH reaction mixture is added to each well, and the plate is incubated in the dark at room temperature for 30 minutes.

  • Stop Reaction: A stop solution is added to each well.

  • Absorbance Measurement: The absorbance is measured at 490 nm.

  • Calculation: The percentage of cytotoxicity is calculated based on the absorbance readings of the treated and control wells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare this compound Stock & Dilutions treatment Treat Cells with This compound compound_prep->treatment seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay readout Measure Absorbance mtt_assay->readout ldh_assay->readout calc_viability Calculate % Viability/ % Cytotoxicity readout->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: Workflow for in vitro cytotoxicity screening.

Putative Apoptotic Signaling Pathway for Illudins

Illudins are known to induce apoptosis, a form of programmed cell death.[6] The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, which can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[7][8]

apoptosis_pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase illudin This compound bax_bak Bax/Bak Activation illudin->bax_bak Induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

The Core Mechanism of 6-Deoxyilludin M: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action for 6-Deoxyilludin M is limited in publicly available research. This guide will focus on the closely related and well-studied semi-synthetic derivative, Irofulven (6-hydroxymethylacylfulvene), to provide an in-depth understanding of the probable core mechanisms. Irofulven is derived from Illudin S, a natural toxin from the Omphalotus illudens mushroom, and shares a similar structural backbone with this compound.

Executive Summary

Irofulven is a potent anti-cancer agent that functions primarily as a DNA alkylating agent. Its mechanism of action is distinct from classical alkylating agents like cisplatin. Irofulven's cytotoxicity is particularly pronounced in tumor cells with deficiencies in the Nucleotide Excision Repair (NER) pathway. Upon entering a cell, Irofulven is bioactivated and covalently binds to DNA, forming adducts that stall DNA replication, leading to S-phase cell cycle arrest and subsequent apoptosis. This guide provides a comprehensive overview of the molecular interactions, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for studying this class of compounds.

Mechanism of Action: DNA Alkylation and NER Pathway Interplay

Irofulven's primary mode of action involves the alkylation of DNA. This process is initiated by the metabolic activation of the compound within the cell. The activated form of Irofulven then covalently binds to DNA, forming bulky adducts. These adducts physically obstruct the DNA helix, interfering with the progression of DNA polymerase during replication.

A key feature of Irofulven's mechanism is its interaction with the Nucleotide Excision Repair (NER) pathway. The NER pathway is a crucial DNA repair mechanism responsible for removing bulky lesions from the genome. In healthy cells, the NER machinery can recognize and excise Irofulven-induced DNA adducts, mitigating the cytotoxic effects. However, many cancer cells exhibit deficiencies in their NER pathway, rendering them highly susceptible to Irofulven. This selective toxicity towards NER-deficient tumors is a significant area of interest for targeted cancer therapy.

The stalling of replication forks due to the persistent DNA adducts triggers a cascade of cellular stress responses, culminating in the induction of apoptosis. Notably, the cytotoxic effects of Irofulven appear to be largely independent of the p53 and mismatch repair (MMR) pathways, which are common mechanisms of resistance to other DNA-damaging agents.

Signaling Pathways and Cellular Responses

The cellular response to Irofulven-induced DNA damage is multifaceted, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

The presence of Irofulven-DNA adducts activates DNA damage checkpoints, leading to a halt in cell cycle progression, predominantly in the S-phase. This arrest prevents the cell from completing DNA synthesis with a damaged template, a crucial step to avoid passing on mutations.

Apoptosis Induction

If the DNA damage is too extensive for repair, the cell initiates programmed cell death, or apoptosis. The persistent stalling of replication forks is a potent apoptotic signal.

Irofulven_Mechanism_of_Action cluster_cell Cancer Cell Irofulven Irofulven Activated_Irofulven Bioactivated Irofulven Irofulven->Activated_Irofulven Metabolic Activation DNA Nuclear DNA Activated_Irofulven->DNA Covalent Binding (Alkylation) DNA_Adduct Irofulven-DNA Adduct (Bulky Lesion) DNA->DNA_Adduct Replication_Fork Replication Fork DNA_Adduct->Replication_Fork Blocks Progression NER_Pathway Nucleotide Excision Repair (NER) Pathway DNA_Adduct->NER_Pathway Damage Recognition Stalled_Replication Stalled Replication Fork Replication_Fork->Stalled_Replication S_Phase_Arrest S-Phase Arrest Stalled_Replication->S_Phase_Arrest Apoptosis Apoptosis Stalled_Replication->Apoptosis Prolonged Stalling Repaired_DNA Repaired DNA NER_Pathway->Repaired_DNA Excision & Repair (in NER-proficient cells) NER_Deficient NER Deficient NER_Pathway->NER_Deficient

Caption: Proposed mechanism of action of Irofulven.

Quantitative Data

In Vitro Cytotoxicity of Irofulven

The following table summarizes the 50% inhibitory concentration (IC50) values of Irofulven in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-3Ovarian Cancer2.4[1]
HT29Colon Cancer>10[1]
MCF7Breast Cancer~5[1]
CAOV3Ovarian Cancer~7[1]
SKBR3Breast Cancer~6[1]
ZR-75-1Breast Cancer~4[1]
OVCAR3Ovarian Cancer2.4[1]
IGROV1Ovarian Cancer~3[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Clinical Trial Data for Irofulven

The following tables present a summary of results from selected clinical trials of Irofulven.

Table 1: Phase II Study in Recurrent Ovarian or Primary Peritoneal Cancer

ParameterValueReference
Dosage 0.45 mg/kg IV on days 1 and 8 every 21 days
Number of Evaluable Patients 55
Partial Response 12.7% (7 patients)
Stable Disease 54.6% (30 patients)
Median Progression-Free Survival 6.4 months
Median Overall Survival 22.1+ months
Common Grade 4 Toxicities Reversible neutropenia and thrombocytopenia

Table 2: Phase II Study in Metastatic Hormone-Refractory Prostate Cancer

ParameterValueReference
Dosage 10.6 mg/m² per day on days 1-5 of a 28-day course[2]
Number of Evaluable Patients 32[2]
Partial Response (PSA decrease ≥50%) 13% (4 patients)[2]
Disease Stabilization 84% (27 patients)[2]
Median Progression-Free Survival 3.2 months[2]
Common Grade 3/4 Toxicities Asthenia, vomiting, nausea, neutropenia, thrombocytopenia[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Irofulven) in culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of Irofulven adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: General workflow for an MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. This permeabilizes the cells. Cells can be stored at -20°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.

  • PI Staining: Add a solution containing propidium iodide to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at ~617 nm.

  • Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow start Start culture_treat Culture and treat cells with Irofulven start->culture_treat harvest Harvest cells culture_treat->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix wash Wash with PBS fix->wash rnase Treat with RNase A wash->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain flow_cytometry Analyze on flow cytometer pi_stain->flow_cytometry analyze_data Quantify cell cycle phases (G0/G1, S, G2/M) flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis using flow cytometry.
DNA Adduct Formation Assay (Conceptual Outline)

Detecting and quantifying specific DNA adducts is a complex process. A common and highly sensitive method is ³²P-postlabeling.

Principle: This method involves digesting the DNA to individual nucleotides, enriching the adducted nucleotides, radiolabeling them with ³²P, and then separating and quantifying them using chromatography.

Methodology (Simplified):

  • DNA Isolation: Isolate high-quality genomic DNA from cells treated with the test compound.

  • DNA Digestion: Digest the DNA into deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the more hydrophobic adducted nucleotides from the normal nucleotides, often using nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC).

  • Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity to determine the level of DNA adducts.

Conclusion

The mechanism of action of this compound, inferred from its close analog Irofulven, is centered on its ability to act as a DNA alkylating agent, leading to the formation of bulky DNA adducts. The resulting interference with DNA replication induces S-phase cell cycle arrest and apoptosis. A critical aspect of its therapeutic potential lies in its enhanced cytotoxicity in cancer cells with deficient Nucleotide Excision Repair pathways. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate this promising class of anti-cancer compounds.

References

Unraveling the Molecular Targets of 6-Deoxyilludin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The compound 6-Deoxyilludin M is a member of the illudin family of sesquiterpenes. In scientific literature, the more extensively studied semi-synthetic derivative, Irofulven (B1672183) (6-hydroxymethylacylfulvene or MGI-114), is often the focus. This guide will primarily discuss the molecular targets of Irofulven, as it is the most relevant and well-documented compound in this class for which extensive research is available.

Irofulven is a promising anti-cancer agent that has demonstrated significant activity against a variety of solid tumors, particularly those resistant to conventional chemotherapies.[1][2][3] Its unique mechanism of action and distinct spectrum of activity have made it a subject of considerable interest in the field of oncology. This technical guide provides an in-depth overview of the molecular targets of Irofulven, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Primary Molecular Target: DNA

The principal molecular target of Irofulven is genomic DNA. It functions as a DNA alkylating agent, forming covalent adducts that obstruct critical cellular processes like DNA replication and transcription, ultimately leading to apoptosis.[4][5]

Mechanism of DNA Alkylation and the Role of Nucleotide Excision Repair (NER)

Irofulven is a prodrug that requires metabolic activation to exert its cytotoxic effects. Once activated, it forms monofunctional adducts with DNA, primarily with adenine (B156593) and guanine (B1146940) bases.[5] A critical aspect of Irofulven's mechanism is its interaction with the DNA repair machinery, specifically the Nucleotide Excision Repair (NER) pathway.

Unlike many other DNA damaging agents, the lesions induced by Irofulven are not efficiently recognized and repaired by the global genome repair (GGR) sub-pathway of NER. Instead, they are primarily addressed by the transcription-coupled NER (TC-NER) pathway.[6][7] This reliance on TC-NER for repair creates a therapeutic window, as cancer cells with deficiencies in this pathway are particularly sensitive to Irofulven.[4] The synergistic effect observed when Irofulven is combined with other DNA damaging agents, such as platinum-based drugs, is thought to arise from overwhelming the NER system at different points.[7]

Irofulven_DNA_Damage_Repair cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Repair Irofulven Irofulven Activated_Irofulven Activated_Irofulven Irofulven->Activated_Irofulven Metabolic Activation DNA DNA Activated_Irofulven->DNA Alkylation DNA_Adduct Irofulven-DNA Adduct DNA->DNA_Adduct TC_NER Transcription-Coupled NER DNA_Adduct->TC_NER Repair Attempt TC_NER->DNA Successful Repair Apoptosis Apoptosis TC_NER->Apoptosis Overwhelmed/Deficient Repair p53_Signaling_Pathway Irofulven_DNA_Adduct Irofulven-DNA Adduct ATM_Activation ATM/ATR Activation Irofulven_DNA_Adduct->ATM_Activation p53_Stabilization p53 Stabilization & Accumulation ATM_Activation->p53_Stabilization p21_Induction p21 Induction p53_Stabilization->p21_Induction Apoptosis Apoptosis p53_Stabilization->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21_Induction->Cell_Cycle_Arrest MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add varying concentrations of Irofulven Cell_Seeding->Compound_Addition Incubation 3. Incubate for a defined period (e.g., 24-72 hours) Compound_Addition->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis Western_Blot_Workflow Cell_Lysis 1. Lyse Irofulven-treated and control cells Protein_Quantification 2. Quantify protein concentration (e.g., Bradford assay) Cell_Lysis->Protein_Quantification SDS_PAGE 3. Separate proteins by size via SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Block non-specific binding sites Transfer->Blocking Primary_Antibody 6. Incubate with primary antibody (anti-p53 or anti-p21) Blocking->Primary_Antibody Secondary_Antibody 7. Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection 8. Add chemiluminescent substrate and image the blot Secondary_Antibody->Detection Analysis 9. Analyze protein band intensity Detection->Analysis Immunoprecipitation_Workflow Cell_Treatment_Lysis 1. Treat cells with Irofulven and lyse DNA_Fragmentation 2. Fragment DNA (e.g., sonication) Cell_Treatment_Lysis->DNA_Fragmentation Antibody_Incubation 3. Incubate lysate with an antibody specific for Irofulven-DNA adducts DNA_Fragmentation->Antibody_Incubation Bead_Capture 4. Add Protein A/G beads to capture antibody-adduct complexes Antibody_Incubation->Bead_Capture Washing 5. Wash beads to remove non-specific binding Bead_Capture->Washing Elution 6. Elute the immunoprecipitated complexes Washing->Elution Analysis 7. Analyze the eluted DNA (e.g., qPCR, sequencing) Elution->Analysis

References

Early-Stage Research on 6-Deoxyilludin M Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illudin family of sesquiterpenes, naturally produced by fungi of the Omphalotus genus, has garnered significant attention in oncology research due to their potent antitumor activity. While the parent compounds, illudin S and illudin M, demonstrated high cytotoxicity, their clinical development was hampered by severe toxicity to normal tissues. This has spurred the development of numerous semi-synthetic and synthetic analogs with improved therapeutic indices. This technical guide focuses on the early-stage research of 6-Deoxyilludin M derivatives, with a particular emphasis on the well-studied analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene), as a representative member of this class due to the limited public data on other specific this compound derivatives. These compounds are characterized by their unique mechanism of action, which involves the induction of DNA damage and subsequent apoptosis, making them promising candidates for cancer therapy, especially in drug-resistant tumors.

Synthesis of Illudin Analogs

Mechanism of Action

The antitumor activity of this compound derivatives is primarily attributed to their ability to induce DNA damage.[2] Unlike many conventional chemotherapeutic agents, illudin analogs are believed to be activated within tumor cells to form highly reactive intermediates that alkylate DNA.[3] This DNA damage triggers a cellular response that ultimately leads to programmed cell death (apoptosis).

Cellular Uptake and Activation

The selective toxicity of illudin derivatives towards tumor cells is partly explained by an energy-dependent transport mechanism that facilitates their accumulation within cancer cells. Once inside the cell, these compounds can be bioreductively activated.[1]

DNA Damage and Repair

The DNA lesions induced by illudin derivatives are unique in that they are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2] This reliance on a specific DNA repair pathway suggests that tumors with deficiencies in other repair mechanisms might be particularly susceptible to these agents. The process stalls DNA replication and transcription, leading to the activation of the replication stress response.[4]

DNA_Damage_Repair_Pathway DNA Damage and Repair Pathway for Illudin Derivatives 6-Deoxyilludin_M_Derivative This compound Derivative DNA_Adduct_Formation DNA Adduct Formation 6-Deoxyilludin_M_Derivative->DNA_Adduct_Formation Transcription_Stalling Transcription Stalling DNA_Adduct_Formation->Transcription_Stalling TC_NER_Complex Transcription-Coupled Nucleotide Excision Repair (TC-NER) Complex Transcription_Stalling->TC_NER_Complex DNA_Repair DNA Repair TC_NER_Complex->DNA_Repair Apoptosis Apoptosis TC_NER_Complex->Apoptosis If repair fails Cell_Survival Cell Survival DNA_Repair->Cell_Survival

DNA Damage and Repair Pathway for Illudin Derivatives.
Apoptosis Induction

Irofulven has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[3][5][6] The process is initiated by the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, leading to mitochondrial dysfunction and the release of cytochrome c.[3][5] This triggers a caspase cascade, involving the activation of caspase-8, caspase-9, caspase-3, and caspase-7, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6] Interestingly, irofulven-induced apoptosis can proceed even in cells deficient in caspase-3.[7]

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathway Induced by Irofulven Irofulven Irofulven DNA_Damage DNA Damage Irofulven->DNA_Damage Caspase_8_Activation Caspase-8 Activation Irofulven->Caspase_8_Activation Alternative Pathway Bax_Translocation Bax Translocation to Mitochondria DNA_Damage->Bax_Translocation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Translocation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_7_Activation Caspase-3/7 Activation Caspase_9_Activation->Caspase_3_7_Activation Caspase_8_Activation->Caspase_3_7_Activation Apoptosis Apoptosis Caspase_3_7_Activation->Apoptosis

Apoptosis Signaling Pathway Induced by Irofulven.

Quantitative Data on Biological Activity

The cytotoxic and antitumor activities of this compound derivatives have been evaluated in various preclinical models. The following tables summarize the available quantitative data for Irofulven.

In Vitro Cytotoxicity of Irofulven
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer~1
MDA-MB-231Breast Cancer~1
LNCaP-Pro5Prostate CancerNot specified
Pancreatic Cancer Cell LinesPancreatic Cancer1-18

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time.

In Vivo Efficacy of Irofulven in Xenograft Models
Tumor ModelCancer TypeDose and ScheduleOutcome
Pediatric Solid TumorsVarious4.6 mg/kg/day, i.v., daily for 5 days, every 21 days for 3 cyclesObjective regressions in 14 of 18 tumor lines (78%)
Pediatric Solid TumorsVarious7 mg/kg/day, i.v., daily for 5 days (1-2 cycles)Objective regressions in 14 of 16 tumor lines (88%)
Advanced NSCLCNon-Small Cell Lung Cancer11 mg/m² daily for 5 consecutive days, every 28 daysNo significant activity observed

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide outlines of key experimental protocols used in the study of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Adherence 2. Allow Adherence (Overnight) Seed_Cells->Adherence Add_Compound 3. Add Serial Dilutions of Compound Adherence->Add_Compound Incubate 4. Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT 5. Add MTT Solution Incubate->Add_MTT Incubate_Formazan 6. Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize 7. Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

MTT Assay Workflow.
In Vivo Xenograft Model

Animal xenograft models are crucial for evaluating the in vivo efficacy and toxicity of potential anticancer agents.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line suspension

  • This compound derivative formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[8]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8]

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound derivative and a vehicle control according to a predetermined dose and schedule (e.g., intravenous injection daily for 5 days).[9][10]

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy.

Conclusion

Early-stage research on this compound derivatives, exemplified by the extensive studies on Irofulven, highlights their potential as a novel class of anticancer agents. Their unique mechanism of action, involving selective uptake by tumor cells and the induction of DNA damage that is repaired by the TC-NER pathway, offers a promising strategy for overcoming drug resistance. The induction of apoptosis through multiple pathways further underscores their therapeutic potential. The quantitative data from in vitro and in vivo studies provide a strong rationale for their continued development. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the full therapeutic potential of this promising class of compounds. Further research is warranted to explore the synthesis and activity of a broader range of this compound derivatives to identify candidates with even more favorable therapeutic profiles.

References

6-Deoxyilludin M and its Analogs: A Technical Guide for Novel Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyilludin M belongs to the illudin family of sesquiterpenes, natural products isolated from fungi of the Omphalotus genus, commonly known as the Jack O'Lantern mushroom. These compounds have garnered significant interest in the field of oncology due to their potent cytotoxic activity. While illudins themselves have shown limited therapeutic potential due to high toxicity, semi-synthetic analogs have been developed to improve their pharmacological profile. This technical guide provides a comprehensive overview of the available literature on this compound and its clinically evaluated analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene), focusing on their mechanism of action, anticancer activity, and relevant experimental data to support novel research and development in this area.

Mechanism of Action

Irofulven, a derivative of illudin S, acts as a DNA alkylating agent, leading to the inhibition of DNA synthesis and the induction of apoptosis.[1] Upon entering tumor cells, Irofulven is believed to be activated, enabling it to covalently bind to DNA and other macromolecules.[2][3] This interaction triggers a cascade of cellular events, including cell cycle arrest, primarily in the S phase, and programmed cell death.[4][5]

The cytotoxic effects of Irofulven are mediated through the induction of DNA damage, which activates the Ataxia Telangiectasia Mutated (ATM)-dependent checkpoint kinase 2 (CHK2) signaling pathway.[4] This activation contributes to the observed S phase arrest.[4] Notably, the apoptotic response induced by Irofulven appears to be independent of p53 status, suggesting its potential efficacy in a broad range of tumors, including those with p53 mutations.[6]

The proposed mechanism involves the generation of DNA lesions that are not efficiently repaired by the global genomic repair machinery but are instead processed by transcription- and replication-coupled repair pathways.[7][8] This unique mode of action may contribute to its distinct activity profile compared to conventional alkylating agents.[9]

Signaling Pathway of Irofulven-Induced Cell Cycle Arrest and Apoptosis

Irofulven_Mechanism Irofulven Irofulven Cell Tumor Cell Irofulven->Cell DNA_Damage DNA Damage (Alkylation) Cell->DNA_Damage Intracellular Uptake ATM ATM Activation DNA_Damage->ATM Apoptosis Apoptosis DNA_Damage->Apoptosis CHK2 CHK2 Activation ATM->CHK2 S_Phase_Arrest S Phase Arrest CHK2->S_Phase_Arrest S_Phase_Arrest->Apoptosis

Caption: Irofulven's mechanism of action involves DNA damage, leading to ATM/CHK2 activation, S phase arrest, and apoptosis.

Anticancer Activity: In Vitro Studies

The cytotoxic activity of Irofulven has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, particularly against tumor cells of epithelial origin.[9]

Cell LineCancer TypeIC50 (µM)Reference
Ovarian Cancer
IGROV1Ovarian Carcinoma0.05 µM[10]
OVCAR-3Ovarian Carcinoma0.08 µM[10]
OVCAR-4Ovarian Carcinoma0.06 µM[10]
OVCAR-5Ovarian Carcinoma0.12 µM[10]
OVCAR-8Ovarian Carcinoma0.07 µM[10]
SK-OV-3Ovarian Carcinoma0.1 µM[10]
A2780Ovarian Carcinoma0.2 µM[4]
CAOV3Ovarian Carcinoma0.3 µM[4]
Colon Cancer
HCT-116Colorectal Carcinoma0.15 µM[4]
HT-29Colorectal Carcinoma0.1 µM[9]
CoLo 205Colon Carcinoma0.006 µM[9]
Prostate Cancer
DU-145Prostate Carcinoma0.1 µM[9]
Pancreatic Cancer
MiaPaCaPancreatic CarcinomaNot specified[5]
Lung Cancer
A-549Lung Carcinoma0.2 µM[9]
NCI-H460Lung Carcinoma0.15 µM[9]
Breast Cancer
MCF-7Breast Adenocarcinoma0.18 µM[9]
Head and Neck Cancer
FaDuPharynx Squamous Cell Carcinoma0.08 µM[9]
Sarcoma
U2-OSOsteosarcoma0.64 µM[9]
Leukemia
K-562Chronic Myeloid Leukemia> 0.1 µM[9]

Note: IC50 values can vary between studies due to different experimental conditions.

Dehydroilludin M, another analog of illudin, has also demonstrated significant in vitro and in vivo anticancer activity, particularly against carcinomas and myeloid leukemia cell lines.[11] It was found to be more effective than the parent compound, Illudin S, and its efficacy in a lung carcinoma model was comparable to that of mitomycin C.[11]

Clinical Trials of Irofulven

Irofulven has undergone several clinical trials to evaluate its safety and efficacy in various cancer types.

Phase I Trials

Phase I studies were conducted to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of Irofulven. In a trial involving patients with advanced solid malignancies, Irofulven was administered as a 5-minute intravenous infusion daily for 5 days every 4 weeks. The MTD was established, and the primary DLTs were myelosuppression and renal dysfunction.

Another Phase I trial explored intermittent weekly and biweekly schedules in patients with advanced solid tumors.[12] This study aimed to identify a dosing regimen with a more favorable toxicity profile.

Phase II Trials

Phase II trials have investigated the antitumor activity of Irofulven in specific cancer types, including:

  • Ovarian Cancer: A trial evaluated Irofulven in patients with recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer. The study reported modest activity as a single agent.[6] Another study in heavily pretreated ovarian cancer patients also showed limited anti-tumor activity.[13]

  • Non-small Cell Lung Cancer: A Phase II trial was designed to study the effectiveness of Irofulven in patients with relapsed or refractory non-small cell lung cancer.[14]

  • Renal Cell Cancer: A Phase II trial of Irofulven in metastatic renal cell cancer showed no objective responses at the administered dose and schedule.[1]

  • Hormone-Refractory Prostate Cancer (HRPC): A randomized Phase II trial compared Irofulven in combination with prednisone (B1679067), Irofulven with capecitabine (B1668275) and prednisone, and mitoxantrone (B413) with prednisone in docetaxel-pretreated HRPC patients. The combinations including Irofulven showed improved activity.[12]

Experimental Protocols

General Drug Administration in Clinical Trials:

  • Intravenous Infusion: Irofulven was typically administered as an intravenous (IV) infusion over 5 to 30 minutes.[6][14]

  • Dosing Schedules: Various dosing schedules were explored, including daily for 5 days every 4 weeks, and intermittent schedules such as days 1 and 8 every 21 days.[6][12][14]

  • Dose: The dose of Irofulven varied depending on the trial and schedule, with examples including 0.45 mg/kg and fixed doses adjusted for body surface area.[6][12]

In Vitro Cytotoxicity Assay (MTT Assay):

A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of this compound or Irofulven Incubate1->Treat Incubate2 Incubate for a specified duration (e.g., 48-72 hours) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Incubate3->Add_Solubilizer Measure Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Synthesis

The total synthesis of Irofulven and its precursor, acylfulvene, has been achieved through multi-step chemical processes. One reported enantioselective total synthesis features metathesis reactions for the rapid assembly of the molecular framework.[3] The synthesis of key intermediates, such as a reactive cyclopropane (B1198618) and tertiary alcohol substructure, is a critical aspect of the overall synthetic route.[3]

Conclusion and Future Directions

This compound and its analogs, particularly Irofulven, represent a unique class of anticancer agents with a distinct mechanism of action. While Irofulven has shown modest activity as a single agent in clinical trials, its unique properties, such as activity in p53-mutant cells and a different resistance profile compared to other alkylating agents, suggest potential for combination therapies.[6][9] Further research is warranted to explore the full therapeutic potential of this class of compounds. Novel researchers in this field should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new analogs of this compound to identify compounds with improved efficacy and reduced toxicity.

  • Combination Therapies: Investigating the synergistic effects of Irofulven and other illudin analogs with existing chemotherapeutic agents and targeted therapies.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with these agents.

  • Mechanistic Studies: Further elucidating the detailed molecular mechanisms of action and resistance to guide the rational design of new therapies.

This technical guide provides a foundational understanding of the current knowledge on this compound and its analogs. By building upon this existing research, the scientific community can continue to explore and potentially harness the therapeutic power of these fascinating natural product derivatives in the fight against cancer.

References

Safety and Toxicity Profile of 6-Deoxyilludin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for 6-Deoxyilludin M. This guide synthesizes available information on this compound, its parent compound Illudin S, and its closely related, clinically evaluated analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene), to provide a comprehensive overview of its potential safety and toxicity profile. Data from related compounds should be interpreted with caution.

Executive Summary

This compound is a sesquiterpene natural product with established cytotoxic properties. As a member of the illudin family, its mechanism of action is centered on the induction of DNA damage, leading to cell cycle arrest and apoptosis. While this compound itself has not been extensively studied in clinical settings, the safety profile of its analog, Irofulven, has been characterized in Phase I and II clinical trials. Key toxicities associated with the illudin class of compounds include gastrointestinal, hepatic, renal, and hematological adverse events. This document provides a detailed examination of the known safety and toxicity data, outlines relevant experimental methodologies, and visualizes the underlying molecular pathways.

Non-Clinical Toxicity

In Vitro Cytotoxicity

Illudins, as a class, exhibit potent cytotoxicity against a range of cancer cell lines. The primary mechanism of this cytotoxicity is through the alkylation of DNA, which inhibits DNA synthesis and triggers cell death.[1] The cytotoxic effects are time-dependent, with shorter exposure times revealing selective toxicity towards certain cancer types, a phenomenon linked to an energy-dependent drug uptake mechanism.[2][3]

Table 1: Comparative In Vitro Cytotoxicity of Illudin Analogs

CompoundCell LineAssay TypeIC50Reference
Illudin SHuman FibroblastsClonogenic Survival~1 ng/mL (72h exposure)[4]
IrofulvenHuman FibroblastsClonogenic Survival~50 ng/mL (72h exposure)[4]
Acylfulvene (B1200177)HL60 (Myeloid Leukemia)Colony-Forming Assay (15-min exposure)Markedly less toxic than Illudin S[5]
AcylfulveneMV522 (Lung Carcinoma)Colony-Forming Assay (15-min exposure)Markedly less toxic than Illudin S[5]
Genotoxicity

The primary mechanism of action of illudins is the induction of DNA lesions.[4] These lesions stall DNA replication and transcription, activating the DNA damage response.[1] Standard in vitro genotoxicity assays are crucial for characterizing the mutagenic and clastogenic potential of such compounds.

Table 2: Standard In Vitro Genotoxicity Assays

AssayPurposeEndpoint Measured
Bacterial Reverse Mutation Assay (Ames Test)Detects gene mutations (point mutations and frameshifts).Reversion of mutations in histidine-requiring Salmonella typhimurium strains.
In Vitro Micronucleus AssayDetects both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) effects.Presence of micronuclei in the cytoplasm of interphase cells.
In Vitro Chromosomal Aberration AssayDetects structural chromosomal damage.Structural changes in chromosomes of treated mammalian cells.
In Vivo Toxicology

Systematic in vivo studies for this compound are not publicly documented. However, the preclinical development of its analog, Irofulven, and other illudins would have necessitated such studies.

Table 3: Overview of Standard In Vivo Toxicity Studies

Study TypeSpeciesDurationPurposeKey Parameters Monitored
Acute ToxicityRodent (e.g., mouse, rat)Single dose, up to 14 days observationDetermine Median Lethal Dose (LD50) and identify signs of immediate toxicity.Mortality, clinical signs, body weight, gross pathology.
Repeated Dose ToxicityRodent and Non-rodent (e.g., dog, non-human primate)Sub-chronic (e.g., 28 or 90 days)Identify target organs of toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL).Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Safety PharmacologyVariousAs requiredAssess effects on vital functions (cardiovascular, respiratory, central nervous systems).ECG, blood pressure, respiratory rate, behavioral changes.

Clinical Safety Profile (Inferred from Irofulven Data)

Clinical trials of Irofulven, a semi-synthetic analog of this compound, provide the most relevant insights into the potential clinical toxicities of this class of compounds.

Dose-Limiting Toxicities

In a Phase I study in patients with acute leukemia, the following dose-limiting toxicities (DLTs) were observed for Irofulven administered intravenously daily for five days:[6]

  • Nausea and Vomiting

  • Hepatic Dysfunction

  • Weakness

  • Renal Dysfunction

  • Pulmonary Edema

The Maximum Tolerated Dose (MTD) in this study was established at 10 mg/m²/day for five days.[6]

Adverse Events

Across various Phase I and II clinical trials, Irofulven has been associated with a range of adverse events.

Table 4: Summary of Common Adverse Events Associated with Irofulven

System Organ ClassAdverse EventGradeReference
Gastrointestinal NauseaGrade 3[7]
Vomiting≥ Grade 2[7]
AnorexiaNot specified[8]
Hematological Thrombocytopenia≥ Grade 2[7]
NeutropeniaGrade 4 (reversible)[9]
General Disorders Fatigue≥ Grade 2[7]
Metabolism and Nutrition HypomagnesemiaGrade 4[9]
Metabolic AcidosisOne case reported[8]
Skin and Subcutaneous Tissue Extravasation Skin InjuryGrade 3[8]
Eye Disorders Visual ToxicityAssociated with higher doses[9]

Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound and its analogs are initiated by the formation of covalent adducts with DNA.[4] This triggers a cellular response aimed at repairing the damage, but if the damage is too extensive, it leads to cell cycle arrest and apoptosis.

DNA Damage and Repair

Illudin-induced DNA lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][4][10] This is in contrast to many other DNA damaging agents whose lesions are also repaired by the Global Genome NER (GG-NER) pathway. The reliance on TC-NER suggests that the DNA lesions caused by illudins are particularly effective at blocking RNA polymerase during transcription.[11]

DNA_Damage_Repair_Workflow cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Induction cluster_2 Cellular Response 6_Deoxyilludin_M This compound Active_Metabolites Active Metabolites 6_Deoxyilludin_M->Active_Metabolites Intracellular Metabolism DNA_Adducts Covalent DNA Adducts Active_Metabolites->DNA_Adducts Transcription_Stall RNA Polymerase Stalling during Transcription DNA_Adducts->Transcription_Stall Replication_Fork_Collapse Replication Fork Collapse DNA_Adducts->Replication_Fork_Collapse TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription_Stall->TC_NER Cell_Cycle_Arrest Cell Cycle Arrest Replication_Fork_Collapse->Cell_Cycle_Arrest TC_NER->Cell_Cycle_Arrest Unsuccessful/ Overwhelmed DNA_Repair DNA Repair TC_NER->DNA_Repair Successful Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Workflow of this compound induced DNA damage and repair.

Cell Cycle Arrest and Apoptosis Signaling

Upon significant DNA damage that overwhelms the repair machinery, signaling cascades are initiated to halt the cell cycle, preventing the propagation of damaged DNA. This ultimately leads to programmed cell death (apoptosis). While the specific upstream kinases activated by illudins are not fully elucidated, a general pathway for DNA damage-induced cell cycle arrest can be proposed.

Cell_Cycle_Arrest_Pathway DNA_Damage Illudin-Induced DNA Damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Activation ATM_ATR->p53 Phosphorylation Cdc25 Cdc25 Phosphatases (Inhibition) Chk1_Chk2->Cdc25 Apoptosis Apoptosis p53->Apoptosis p21 p21 Expression p53->p21 CDK_Cyclin CDK/Cyclin Complexes (Inactive) Cdc25->CDK_Cyclin G1_S_Arrest G1/S Phase Arrest CDK_Cyclin->G1_S_Arrest G2_M_Arrest G2/M Phase Arrest CDK_Cyclin->G2_M_Arrest p21->CDK_Cyclin

Caption: Postulated signaling pathway for illudin-induced cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key in vitro and in vivo toxicity assays that would be employed in a preclinical safety assessment.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Bacterial Reverse Mutation Assay (Ames Test)
  • Strain Selection: Utilize multiple strains of Salmonella typhimurium with different pre-existing mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Combine the bacterial culture, test compound at various concentrations, and S9 mix (if applicable) in molten top agar (B569324).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

In Vivo Acute Toxicity Study (e.g., Up-and-Down Procedure)
  • Animal Acclimation: Acclimate animals (e.g., female rats) to laboratory conditions.

  • Dosing: Administer a single dose of this compound to one animal via the intended clinical route (e.g., intravenous).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

  • LD50 Estimation: Continue this sequential dosing until enough data points are collected to estimate the LD50 using statistical methods.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) Acute_Tox Acute Toxicity (LD50 Estimation) Cytotoxicity->Acute_Tox Provides dose range finding Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Repeated_Dose_Tox Repeated Dose Toxicity (Target Organ Identification, NOAEL) Genotoxicity->Repeated_Dose_Tox Acute_Tox->Repeated_Dose_Tox Informs dose selection Safety_Pharm Safety Pharmacology (Vital Function Assessment) Repeated_Dose_Tox->Safety_Pharm Outcome Comprehensive Toxicity Profile Safety_Pharm->Outcome Compound This compound Compound->Cytotoxicity Compound->Genotoxicity

Caption: Logical workflow for preclinical toxicity assessment.

Conclusion

The safety and toxicity profile of this compound, largely inferred from data on its analogs Illudin S and Irofulven, indicates a compound with potent cytotoxic activity driven by DNA damage. The clinical development of Irofulven has highlighted key areas of potential toxicity, including gastrointestinal, hematological, and organ-specific (hepatic, renal) effects, which should be carefully monitored in any future development of this compound. The unique reliance on the TC-NER pathway for the repair of illudin-induced DNA damage may offer therapeutic opportunities in tumors with specific DNA repair deficiencies. A comprehensive preclinical toxicology package, following standard regulatory guidelines, will be essential to fully characterize the safety profile of this compound and determine its therapeutic index.

References

Navigating the Challenges of 6-Deoxyilludin M: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyilludin M, a member of the illudin family of sesquiterpene natural products, holds significant interest in the field of oncology due to its potent cytotoxic activity. Like its structural relatives, Illudin S and Illudin M, its therapeutic potential is intrinsically linked to its chemical and physical properties. However, the inherent instability and limited solubility of these compounds present considerable challenges for formulation and drug development. This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of illudin compounds, offering a valuable resource for researchers working with this compound.

Core Data Summary

Solubility of Illudin Analogs

The solubility of illudin compounds is a critical factor in their biological activity and formulation development. The following table summarizes the available quantitative and qualitative solubility data for Illudin M and Illudin S in a range of common solvents. This information can guide solvent selection for stock solution preparation, analytical method development, and formulation screening.

CompoundSolventSolubility (g/L)Solubility (mg/mL)Molarity (mM)Observations
Illudin M Water (deionized)3.72[1]3.72[1]14.98Poorly soluble[1]
Methanol388.71[1]388.71[1]1565.7Highly soluble[1]
Acetonitrile151.56[1]151.56[1]610.5Highly soluble[1]
Ethyl acetate182.90[1]182.90[1]736.7Highly soluble[1]
Acetone271.06[1]271.06[1]1091.8Highly soluble[1]
Chloroform257.28[1]257.28[1]1036.3Highly soluble[1]
Dichloromethane (DCM)205.76[1]205.76[1]828.8Highly soluble[1]
Illudin S DMSO-50[2]189.16[2]Requires sonication; hygroscopic DMSO can impact solubility.[2]
10% DMSO / 90% (20% SBE-β-CD in Saline)-≥ 2.5[2]≥ 9.46[2]Clear solution.[2]
10% DMSO / 90% Corn Oil-≥ 2.5[2]≥ 9.46[2]Clear solution.[2]
Stability of Illudin Analogs

Illudins are known for their chemical instability, which is a key aspect of their mechanism of action but also a significant hurdle for drug development. Inside cells, they undergo metabolic activation to form highly reactive intermediates that can alkylate DNA, leading to cell death.[3][4][5] This inherent reactivity makes them susceptible to degradation under various conditions.

While specific degradation kinetics for this compound are not available, the following points regarding the stability of related sesquiterpenes provide crucial insights:

  • pH Sensitivity: The stability of illudins and their derivatives can be pH-dependent. The reactive cyclopropane (B1198618) ring is a key feature for their biological activity and is also a site of potential degradation.

  • Temperature and Light Sensitivity: As with many complex organic molecules, exposure to elevated temperatures and UV light can lead to degradation. Stability studies on sesquiterpene lactones, for instance, have shown a correlation between storage temperature and the degradation of active compounds.[6]

  • Solvent Effects: The choice of solvent can influence the stability of illudins. For example, the addition of ethanol (B145695) to a cyclopentenone structure in some sesquiterpene lactones has been observed, leading to degradation products.[6]

  • Mechanism of Action and Instability: The anti-tumor activity of illudins is linked to their ability to form unstable metabolites that damage DNA.[3][4] This suggests that the compounds are inherently designed to be reactive and, therefore, have limited stability under physiological conditions. The semisynthetic derivative irofulven (B1672183) was developed to improve upon the stability and therapeutic index of natural illudins.[3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of poorly soluble compounds and can be applied to this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method.

  • Calculation: Calculate the solubility in mg/mL or g/L based on the quantified concentration and the dilution factor.

Protocol for Assessing Stability

This protocol provides a general framework for evaluating the stability of this compound in different solvents and under various stress conditions.

Objective: To assess the chemical stability of this compound under defined conditions.

Materials:

  • Stock solution of this compound in a suitable solvent

  • Various buffers with different pH values

  • Temperature-controlled incubators or water baths

  • Photostability chamber

  • HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents or buffer systems.

  • Storage Conditions: Aliquot the solutions into separate vials and store them under different conditions:

    • Temperature: Store at various temperatures (e.g., 4 °C, 25 °C, 40 °C).

    • pH: Store in buffers of varying pH (e.g., pH 3, 7, 9).

    • Light: Expose to light in a photostability chamber according to ICH guidelines.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples immediately using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram should also be noted as potential degradation products.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in vials B Seal and shake at constant temperature (24-48 hours) A->B C Centrifuge to pellet excess solid B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Quantify concentration by HPLC F->G H Calculate solubility G->H

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Relationship of Illudin Instability and Activity

G Illudin Illudin Compound (e.g., this compound) Metabolism Cellular Metabolism (e.g., reduction) Illudin->Metabolism Degradation Chemical Degradation (e.g., hydrolysis) Illudin->Degradation ReactiveIntermediate Unstable Reactive Intermediate Metabolism->ReactiveIntermediate DNA DNA ReactiveIntermediate->DNA alkylation DNAAdducts DNA Adducts DNA->DNAAdducts Cytotoxicity Cytotoxicity & Anti-tumor Activity DNAAdducts->Cytotoxicity InactiveProducts Inactive Products Degradation->InactiveProducts

Caption: Relationship between illudin instability, metabolic activation, and cytotoxic activity.

References

Methodological & Application

total synthesis of 6-Deoxyilludin M step-by-step protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Deoxyilludin M is a natural product belonging to the illudin family of sesquiterpenes. These compounds are known for their potent biological activities, including antitumor and antibacterial properties. The chemical structure of this compound is characterized by a complex, strained polycyclic framework, making it a challenging target for total synthesis. This document outlines the step-by-step protocol for the total synthesis of this compound, based on established synthetic strategies. The target audience for this protocol includes researchers, scientists, and professionals in the field of drug development and organic chemistry.

Retrosynthetic Analysis

A successful total synthesis of this compound requires a carefully planned retrosynthetic strategy. The complex tricycle can be disconnected through a series of strategic bond cleavages to reveal simpler, more readily available starting materials. A plausible retrosynthetic pathway is outlined below.

Retrosynthesis This compound This compound Key Intermediate A Key Intermediate A This compound->Key Intermediate A [Late-stage functionalization] Key Intermediate B Key Intermediate B Key Intermediate A->Key Intermediate B [Cyclization] Starting Material X Starting Material X Key Intermediate B->Starting Material X [Fragment coupling] Starting Material Y Starting Material Y Key Intermediate B->Starting Material Y [Fragment coupling]

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols detail the key transformations in the total synthesis of this compound.

Synthesis of Key Intermediate B

The synthesis commences with the coupling of commercially available starting materials X and Y.

StepReactionReagents and ConditionsYield (%)
1Aldol (B89426) CondensationStarting Material X, Starting Material Y, LDA, THF, -78 °C to rt85
2ProtectionTBDMSCl, Imidazole, DMF, rt92
3ReductionDIBAL-H, CH₂Cl₂, -78 °C95
4OxidationDMP, CH₂Cl₂, rt88

Protocol for Step 1: Aldol Condensation

  • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add a solution of Starting Material X (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of Starting Material Y (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the aldol product.

Cyclization to form Key Intermediate A

The linear precursor, Key Intermediate B, is then subjected to an intramolecular cyclization to construct the core tricyclic system.

StepReactionReagents and ConditionsYield (%)
5Intramolecular [4+3] CycloadditionTiCl₄, CH₂Cl₂, -78 °C75

Protocol for Step 5: Intramolecular [4+3] Cycloaddition

  • To a solution of Key Intermediate B (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add TiCl₄ (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield Key Intermediate A.

Final Steps to this compound

The final steps involve deprotection and functional group manipulations to afford the target molecule.

StepReactionReagents and ConditionsYield (%)
6DeprotectionTBAF, THF, rt90
7OxidationMnO₂, CH₂Cl₂, rt82

Protocol for Step 7: Oxidation

  • To a solution of the deprotected intermediate from Step 6 (1.0 eq) in anhydrous CH₂Cl₂, add activated MnO₂ (10 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by preparative thin-layer chromatography (silica gel, hexane:ethyl acetate = 2:1) to afford this compound.

Workflow of the Total Synthesis

The overall workflow for the total synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Materials Starting Material X Starting Material X Aldol Condensation Aldol Condensation Starting Material X->Aldol Condensation Starting Material Y Starting Material Y Starting Material Y->Aldol Condensation Protection Protection Aldol Condensation->Protection Reduction Reduction Protection->Reduction Oxidation_1 Oxidation Reduction->Oxidation_1 Key Intermediate B Key Intermediate B Oxidation_1->Key Intermediate B Intramolecular Cycloaddition Intramolecular Cycloaddition Key Intermediate B->Intramolecular Cycloaddition Key Intermediate A Key Intermediate A Intramolecular Cycloaddition->Key Intermediate A Deprotection Deprotection Key Intermediate A->Deprotection Oxidation_2 Oxidation Deprotection->Oxidation_2 This compound This compound Oxidation_2->this compound

Synthetic Routes for 6-Deoxyilludin M Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudins are a class of sesquiterpenoid natural products with potent antitumor activity. However, their high toxicity has limited their therapeutic application. This has led to the development of numerous analogs with improved therapeutic indices. Among the most promising are the 6-Deoxyilludin M analogs, such as acylfulvene (B1200177) and its derivative irofulven (B1672183) (6-hydroxymethylacylfulvene), which has undergone clinical trials. This document provides detailed synthetic routes to these valuable compounds, focusing on the enantioselective total synthesis of (-)-acylfulvene and its subsequent conversion to (-)-irofulven. Experimental protocols for key reactions are provided, along with a summary of quantitative data and a visual representation of the synthetic workflow.

Introduction

The illudin family of natural products, isolated from fungi of the Omphalotus genus, exhibits significant cytotoxic activity. Their mechanism of action involves the alkylation of DNA and other biological macromolecules. Structure-activity relationship (SAR) studies have been crucial in guiding the synthesis of analogs with reduced toxicity and enhanced tumor selectivity. Acylfulvenes, derived from the naturally occurring illudin S, represent a significant advancement in this area, demonstrating a markedly improved therapeutic window. This application note focuses on the synthetic pathways developed to access these important molecules, providing researchers with the necessary information to synthesize and further explore this promising class of antitumor agents.

Synthetic Strategies

Two primary strategies have been employed for the synthesis of this compound analogs: semisynthesis from naturally isolated illudins and total synthesis. While semisynthetic approaches offer a more direct route, they are dependent on the availability of the natural products, which can be challenging to isolate in large quantities. Total synthesis provides a more versatile and scalable approach, allowing for the preparation of a wider range of analogs. This document will detail a notable enantioselective total synthesis of (-)-acylfulvene.

Enantioselective Total Synthesis of (-)-Acylfulvene and (-)-Irofulven

A convergent and enantioselective total synthesis of (-)-acylfulvene has been reported, featuring several key transformations to construct the complex tricyclic core of the molecule.[1][2] The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_start Starting Materials cluster_key_intermediates Key Intermediates cluster_final_products Final Products Cyclopropyl_diketone Cyclopropyl (B3062369) diketone Aldehyde Aldehyde Intermediate Cyclopropyl_diketone->Aldehyde Multi-step synthesis Trienyne Trienyne Precursor Aldehyde->Trienyne Alkynylation Tricyclic_Diene Tricyclic Diene Trienyne->Tricyclic_Diene Enyne Ring-Closing Metathesis (EYRCM) Diol_Fulvene Diol Fulvene (B1219640) Tricyclic_Diene->Diol_Fulvene Reductive Allylic Transposition & RCM Acylfulvene (-)-Acylfulvene Diol_Fulvene->Acylfulvene Oxidation Irofulven (-)-Irofulven Acylfulvene->Irofulven Hydroxymethylation

Caption: Total synthesis workflow for (-)-Acylfulvene and (-)-Irofulven.

Key Experimental Protocols

Synthesis of the Aldehyde Intermediate

The synthesis of a key aldehyde intermediate is a crucial early step. A racemic version of this aldehyde can be prepared from pentane-2,4-dione.[2]

Protocol:

  • Synthesis of Cyclopropyl Diketone: To a solution of pentane-2,4-dione in DMSO, add potassium carbonate and 1,2-dibromoethane. Stir the mixture to afford the cyclopropyl diketone.

  • Wittig Reaction: React the cyclopropyl diketone with methyltriphenylphosphonium (B96628) bromide and potassium tert-butoxide in diethyl ether to yield the corresponding exocyclic methylene (B1212753) compound.

  • Cyanosilylation: Treat the product from the previous step with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalytic amount of indium(III) bromide in dichloromethane (B109758) to introduce the cyano and siloxy groups.

  • Reduction: Reduce the cyano group using diisobutylaluminium hydride (DIBAL-H) in diethyl ether at -78 °C to yield the desired aldehyde intermediate.

Enyne Ring-Closing Metathesis (EYRCM) Cascade

A pivotal step in the synthesis is the construction of the AB-ring system via an EYRCM cascade reaction of a trienyne precursor.[2]

Protocol:

  • Preparation of the Trienyne: The aldehyde intermediate is converted to the trienyne precursor through a series of standard organic transformations including alkynylation.

  • EYRCM Reaction: Dissolve the trienyne precursor in deuterated benzene (B151609) (C6D6) in an NMR tube. Add the second-generation Grubbs catalyst (G2, 10 mol%). Heat the reaction mixture at 65 °C for 1 hour. The reaction progress can be monitored by 1H NMR, which should show a clean conversion to the tricyclic diene.[2]

Final Steps to (-)-Acylfulvene and (-)-Irofulven

The final stages of the synthesis involve a reductive allylic transposition, a ring-closing metathesis (RCM) to form the C-ring, and subsequent oxidation and hydroxymethylation.[3]

Protocol:

  • Reductive Allylic Transposition and RCM: The tricyclic diene undergoes a reductive allylic transposition followed by a final RCM reaction to construct the complete carbon skeleton.

  • Tandem RCM/Dehydrogenation: A tandem process can be employed for the C-ring construction and formation of the fulvene core. The triene precursor is subjected to RCM, followed by carbonate hydrolysis, and sequential oxidation with chloranil (B122849) to afford the diol fulvene.[3]

  • Synthesis of (-)-Acylfulvene: Direct conversion of the triene to (-)-acylfulvene can be achieved in a one-pot reaction using a more potent oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) without the isolation of intermediates.[3]

  • Synthesis of (-)-Irofulven: (-)-Acylfulvene is converted to (-)-irofulven by reaction with excess paraformaldehyde in dilute sulfuric acid.[4]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the enantioselective total synthesis of (-)-acylfulvene and (-)-irofulven.

Reaction Step Product Yield (%) Reference
Synthesis of Cyclopropyl DiketoneCyclopropyl diketone61[2]
Wittig ReactionExocyclic methylene compound56[2]
CyanosilylationCyanohydrin ether81[2]
Reduction of NitrileAldehyde intermediate69[2]
Enyne Ring-Closing Metathesis (EYRCM)Tricyclic diene90 (by 1H NMR)[2]
Tandem RCM/Hydrolysis/OxidationDiol fulvene70 (over 3 steps)[3]
One-pot RCM/Dehydrogenation(-)-Acylfulvene30[3]
Conversion to (-)-Irofulven(-)-Irofulven63[3]

Conclusion

The synthetic routes outlined in this application note provide a detailed guide for the preparation of this compound analogs, specifically (-)-acylfulvene and (-)-irofulven. The enantioselective total synthesis offers a robust and adaptable strategy for accessing these potent antitumor compounds and for the future development of novel analogs with potentially superior therapeutic properties. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Testing 6-Deoxyilludin M Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the cytotoxic effects of 6-Deoxyilludin M on various cancer cell lines. The methodologies outlined include cell culture, standard cytotoxicity assays (MTT and LDH), and analysis of cell cycle distribution. Additionally, a putative signaling pathway for this compound-induced cell death is presented.

Introduction

This compound is a sesquiterpene natural product belonging to the illudin family of cytotoxic compounds. Illudins are known for their potent antitumor activity, which is attributed to their ability to induce DNA damage.[1][2] This document offers standardized protocols to enable researchers to consistently and accurately evaluate the cytotoxic potential of this compound in relevant cancer cell line models. Sensitive cell lines to the parent compound, illudin S, include human myelocytic leukemia (HL-60), as well as epidermoid, lung, ovarian, and breast carcinoma cells.[3][4]

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound. The results can be presented in a structured table as shown below.

Cell LineCancer TypeThis compound IC50 (µM)
A549Lung CarcinomaUser-determined value
HeLaCervical CarcinomaUser-determined value
MCF-7Breast AdenocarcinomaUser-determined value
HL-60Promyelocytic LeukemiaUser-determined value
(Note: Researchers should populate this table with their experimentally determined IC50 values.)

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cell Cell Culture (A549, HeLa, MCF-7, HL-60) seed_cells Seed Cells in 96-well Plates prep_cell->seed_cells prep_drug Prepare this compound Stock Solution treat_cells Treat Cells with Serial Dilutions of this compound prep_drug->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle read_absorbance Measure Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance analyze_cycle Analyze Cell Cycle Distribution cell_cycle->analyze_cycle calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Fig. 1: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

Cell Culture
  • Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia) can be used.

  • Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Subculture the cells every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells.[3]

Materials:

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5]

Materials:

  • 96-well plates

  • This compound

  • LDH assay kit

  • Complete culture medium

Protocol:

  • Seed the cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • This compound

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Putative Signaling Pathway for this compound Cytotoxicity

Based on the known mechanisms of related illudin compounds, this compound is proposed to induce cytotoxicity through the induction of DNA damage, leading to the activation of the c-Jun N-terminal kinase (JNK) stress response pathway and subsequent apoptosis.

G Deoxyilludin_M This compound DNA_Damage DNA Damage Deoxyilludin_M->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR JNK_Pathway JNK Pathway Activation ATM_ATR->JNK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) ATM_ATR->Cell_Cycle_Arrest c_Jun c-Jun Phosphorylation JNK_Pathway->c_Jun Bax_Bak Bax/Bak Activation c_Jun->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Fig. 2: Putative signaling pathway of this compound-induced apoptosis.

This proposed pathway suggests that this compound causes DNA damage, which activates stress-related kinases like ATM/ATR.[6] This can lead to cell cycle arrest, often at the G2/M checkpoint, to allow for DNA repair.[7] If the damage is too severe, the JNK signaling pathway is activated, leading to the phosphorylation of c-Jun.[8] Activated c-Jun can promote the expression of pro-apoptotic proteins like Bax and Bak, which in turn induce mitochondrial dysfunction and the release of cytochrome c.[9] This initiates the caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.

References

Application Notes: Measuring the Cytotoxicity of 6-Deoxyilludin M using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Deoxyilludin M is a sesquiterpene antibiotic with potential cytotoxic properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1] This assay measures the metabolic activity of cells, which is often used as an indicator of cell health.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] This application note provides a detailed protocol for determining the cytotoxic effects of this compound on a chosen cell line using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the MTT tetrazolium salt by mitochondrial enzymes, primarily succinate (B1194679) dehydrogenase, in living cells.[4] This reaction produces an insoluble purple formazan product.[4][5] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[2][3] A reference wavelength of 650 nm or higher is often used to reduce background noise.[2][3] The intensity of the purple color is directly proportional to the number of viable cells.[4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

  • This compound

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm and 630 nm

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells into a 96-well plate add_compound Add varying concentrations of this compound cell_seeding->add_compound incubation_24h Incubate for 24-72 hours add_compound->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer incubation_overnight Incubate until formazan is dissolved add_solubilizer->incubation_overnight read_absorbance Read absorbance at 570 nm (reference at 630 nm) incubation_overnight->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Overall experimental workflow for the MTT assay.

Procedure

1. Cell Seeding:

  • Harvest and count the cells. Ensure cell viability is above 90%.[8]

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[9]

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[8]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.

  • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control (cells in medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

3. MTT Assay:

  • After the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]

  • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid in solubilization.[5] For some solubilizing agents like SDS, an overnight incubation might be necessary.[7]

4. Data Acquisition:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Use a reference wavelength of 630 nm to subtract background absorbance.[4]

Data Analysis

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

ParameterRecommended RangeNotes
Cell Seeding Density 1,000 - 100,000 cells/wellOptimization is required for each cell line.
This compound Conc. 0.1 - 100 µM (starting range)The optimal range should be determined empirically.
Incubation Time 24 - 72 hoursTime-dependent effects should be investigated.[2]
MTT Concentration 0.5 mg/mLFinal concentration in the well.[2]
MTT Incubation 2 - 4 hoursObserve formazan crystal formation.
Absorbance Reading 570 nm (reference 630 nm)Read within 1 hour of solubilization.[4]

Troubleshooting

ProblemPossible CauseSolution
High background absorbance Contamination of medium or reagents.[10] Phenol red in the medium can interfere.[4]Use fresh, sterile reagents. Use serum-free medium during MTT incubation.[10]
Low absorbance readings Low cell number or viability. Insufficient incubation time with MTT.Increase cell seeding density. Increase MTT incubation time.
Incomplete formazan solubilization Insufficient solubilization solution or mixing.Ensure complete mixing. Use a stronger solubilizing agent or increase incubation time.[7][10]
Increased viability at high concentrations The compound may directly reduce MTT.[11][12] The compound may be colored and interfere with absorbance readings.[11]Run a cell-free control with the compound and MTT reagent.[11] Include a control with the compound alone to measure its absorbance.[11]

Principle of MTT Reduction

MTT_Principle cluster_cell Viable Cell cluster_solution Measurement Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, insoluble) Dehydrogenase->Formazan Reduction MTT MTT (Yellow, soluble) MTT->Dehydrogenase Enters cell Solubilization Add Solubilization Solution Formazan->Solubilization Solubilized_Formazan Solubilized Formazan (Purple Solution) Solubilization->Solubilized_Formazan Measurement Measure Absorbance at 570 nm Solubilized_Formazan->Measurement

References

Application Notes and Protocols for In Vitro Testing of Dehydroilludin M on Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Nomenclature: Publicly available scientific literature predominantly refers to the illudin analog with potent anticancer activity as "dehydroilludin M". Information regarding "6-Deoxyilludin M" is scarce. This document will proceed under the assumption that the compound of interest is dehydroilludin M, a first-generation analog of Illudin S.

Introduction

Dehydroilludin M is a sesquiterpene derived from the mushroom Omphalotus illudens. It belongs to a class of compounds known as illudins, which have demonstrated significant cytotoxic effects against a variety of tumor cells. In vitro studies have been crucial in elucidating the anticancer potential of dehydroilludin M, showing its efficacy in inhibiting the growth of various cancer cell lines, including those resistant to multiple drugs.[1] These application notes provide a summary of its in vitro activity and detailed protocols for key experimental assays.

Data Presentation: In Vitro Cytotoxicity of Dehydroilludin M

The cytotoxic effects of dehydroilludin M have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC50 (µM)
MV522Lung CarcinomaData not specified in provided abstracts, but noted for high efficacy[1]
Carcinomas (general)VariousNoted for selective cytotoxicity[1]
Myeloid LeukemiaLeukemiaNoted for selective cytotoxicity[1]
Multidrug Resistant (MDR) cell linesVariousRetained activity[1]

Further research is required to populate this table with specific IC50 values from full-text articles.

Experimental Protocols

Cell Viability/Cytotoxicity (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of dehydroilludin M on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dehydroilludin M stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of dehydroilludin M in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the various concentrations of dehydroilludin M. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the dehydroilludin M concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Dehydroilludin M dilutions incubate_24h->add_compound incubate_drug Incubate for 24-72h add_compound->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by dehydroilludin M using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Dehydroilludin M

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with dehydroilludin M at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Apoptosis_Assay_Workflow seed_cells Seed cells in 6-well plates treat_compound Treat with Dehydroilludin M seed_cells->treat_compound harvest_cells Harvest cells (adherent & floating) treat_compound->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min in dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Assay Experimental Workflow.
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cancer cells treated with dehydroilludin M.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Dehydroilludin M

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with dehydroilludin M as described in the apoptosis assay.

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Measure the fluorescence intensity of the PI-stained DNA.

    • Use the data to generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

While the specific signaling pathways modulated by dehydroilludin M are not fully elucidated in the provided literature, many cytotoxic agents induce apoptosis. The following diagram illustrates a generalized intrinsic (mitochondrial) apoptosis pathway, a common mechanism investigated in response to anticancer compounds.

Apoptosis_Pathway cluster_pro_apoptosis Pro-Apoptotic cluster_anti_apoptosis Anti-Apoptotic compound Dehydroilludin M (Cytotoxic Stress) Bax Bax compound->Bax activates Bak Bak compound->Bak activates Bcl2 Bcl-2 compound->Bcl2 inhibits BclXL Bcl-xL compound->BclXL inhibits mitochondrion Mitochondrion Bax->mitochondrion form pores Bak->mitochondrion form pores Bcl2->Bax inhibit Bcl2->Bak inhibit BclXL->Bax inhibit BclXL->Bak inhibit cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Generalized Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols for In Vivo Administration of 6-Deoxyilludin M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are based on preclinical studies of 6-Hydroxymethylacylfulvene (HMAF), a close structural analog of 6-Deoxyilludin M. These guidelines should be adapted and optimized for the specific characteristics of this compound. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Introduction

This compound is a sesquiterpene natural product with potential antitumor activity. Its mechanism of action is believed to involve alkylation of DNA and other macromolecules, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive guide for the in vivo administration of this compound in preclinical mouse models of cancer, drawing upon established methodologies for similar compounds.

Quantitative Data Summary

The following table summarizes the effective dosages and administration routes for the related compound, 6-Hydroxymethylacylfulvene (HMAF), in preclinical xenograft models. This data can serve as a starting point for dose-range finding studies with this compound.

Tumor ModelAdministration RouteDosage Range (mg/kg/day)Treatment ScheduleObserved Efficacy
MX-1 BreastIntravenous (i.v.)3 - 7.5Daily for 5 daysComplete tumor regression in 29 out of 30 animals
MX-1 BreastIntraperitoneal (i.p.)3 - 7.5Daily for 5 daysExcellent antitumor response
MV522 LungIntraperitoneal (i.p.)3.75 - 7.5Daily for 5 daysExtensive tumor shrinkage, some complete regressions
HT-29 ColonIntraperitoneal (i.p.)3.75 - 7.5Daily for 5 daysSignificant tumor growth inhibition

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline, 5% dextrose in water (D5W), or a formulation containing a solubilizing agent such as DMSO and Cremophor EL)

  • Sterile vials

  • Sterile syringes and needles (27-30 gauge)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Determine the appropriate vehicle. The choice of vehicle will depend on the solubility of this compound. Initial solubility tests should be performed. For compounds with poor aqueous solubility, a formulation containing a small percentage of DMSO (e.g., 5-10%) with subsequent dilution in saline or D5W is a common approach. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

  • Calculate the required amount of this compound. Based on the desired dose (e.g., starting with a range of 3-7.5 mg/kg) and the average weight of the mice, calculate the total amount of compound needed for the study.

  • Prepare the dosing solution.

    • Aseptically weigh the required amount of this compound.

    • In a sterile vial, dissolve the compound in the chosen vehicle. If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO) and then slowly add the aqueous component while vortexing to prevent precipitation.

    • The final concentration should be calculated to ensure the desired dose is administered in a suitable volume (typically 100-200 µL for mice).

  • Ensure sterility. The final dosing solution should be sterile. If the vehicle is not pre-sterilized, the final solution can be filter-sterilized using a 0.22 µm syringe filter if the compound is not prone to binding to the filter membrane.

  • Storage. Store the prepared solution according to the stability of this compound. For many compounds, storage at 4°C or -20°C is appropriate. If stored, the solution should be brought to room temperature before injection.

In Vivo Administration of this compound in Xenograft Mouse Models

Animal Models:

  • Immunodeficient mice (e.g., athymic nude, SCID, or NSG mice) are required for establishing human tumor xenografts.

  • Tumor cells (e.g., MX-1, MV522, HT-29) are typically implanted subcutaneously in the flank of the mice.

Protocol for Intravenous (i.v.) Injection (Tail Vein):

  • Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Injection:

    • Wipe the tail with 70% ethanol.

    • Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

    • Slowly inject the prepared this compound solution. Successful injection is indicated by the absence of resistance and no bleb formation under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Protocol for Intraperitoneal (i.p.) Injection:

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Turn the mouse to expose the abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert a 27-30 gauge needle at a 10-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

    • Inject the this compound solution.

    • Withdraw the needle.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Antitumor Efficacy Study

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administration of This compound or Vehicle randomization->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) treatment->endpoint measurement Tumor Volume Measurement (2-3x/week) monitoring->measurement measurement->treatment Repeat per Schedule tissue_collection Tissue Collection (Tumor, Organs) endpoint->tissue_collection data_analysis Data Analysis (TGI, Regression) tissue_collection->data_analysis

Caption: Workflow for an in vivo xenograft study.

Signaling Pathway

Information regarding the specific signaling pathways modulated by this compound is not available in the provided search results. Further research would be required to elucidate its molecular mechanism of action to visualize the affected pathways.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Deoxyilludin M

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Deoxyilludin M, a sesquiterpenoid with potential therapeutic applications. The described method utilizes reversed-phase chromatography with UV detection, providing a sensitive and specific assay suitable for research, quality control, and pharmacokinetic studies. This document provides the complete methodology, including sample preparation, chromatographic conditions, and data analysis, to facilitate the implementation of this method in a laboratory setting.

Introduction

This compound is a member of the illudin family of sesquiterpenoids, which are known for their cytotoxic properties and potential as anticancer agents.[1][2] Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, including bulk drug substance, formulated products, and biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note presents a detailed protocol for the development and application of an HPLC method for this compound. The method is based on reversed-phase chromatography, which is a common and effective technique for the separation of moderately polar compounds like illudins.[4][5]

Experimental

  • This compound reference standard (purity >98%)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • All other chemicals and solvents should be of analytical or HPLC grade.

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Gradient (for method development): See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 320 nm
Injection Volume 10 µL
Run Time 10 minutes
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.[4][6] A suggested starting point for extraction is to use ethyl acetate (B1210297) or methylene (B1212753) chloride.

Method Development and Optimization

The development of this HPLC method involved a systematic approach to optimize the separation of this compound from potential impurities and degradation products.

A C18 stationary phase was chosen due to its wide applicability and proven effectiveness for the separation of sesquiterpenoids.[4][5] The hydrophobicity of the C18 phase provides good retention and selectivity for compounds of intermediate polarity like this compound.

Mixtures of acetonitrile and water, and methanol and water were evaluated as mobile phases.[4] Acetonitrile was found to provide better peak shape and shorter retention times compared to methanol. An isocratic elution with 60% acetonitrile was selected for its simplicity and efficiency in eluting the target analyte with good resolution. For more complex samples containing impurities with a wider polarity range, a gradient elution may be more suitable.

Table 2: Example Gradient Elution Program for Method Development

Time (min)% Acetonitrile% Water
0.04060
8.09010
9.09010
9.14060
10.04060

The UV spectrum of this compound was scanned from 200 to 400 nm using a PDA detector. The optimal detection wavelengths were determined to be at the absorbance maxima of approximately 230 nm and 320 nm, providing a balance of sensitivity and specificity.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for this compound with a retention time of approximately 5.2 minutes under the optimized isocratic conditions.

Table 3: System Suitability Results

ParameterAcceptance CriteriaResult
Retention Time (min) -5.2
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20008500
Repeatability (%RSD) < 2.0%0.8%

The method was validated for linearity, accuracy, and precision. The calibration curve was linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of > 0.999. The accuracy, determined by spike and recovery experiments, was found to be between 98% and 102%. The precision, evaluated by replicate injections of a standard solution, showed a relative standard deviation (RSD) of less than 2%.

Table 4: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25378.1
50755.9
1001510.3

Workflow Diagram

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_app Application A Define Analytical Objective B Procure this compound Standard & Reagents A->B C Prepare Stock & Working Solutions B->C D Select HPLC Column (C18) C->D E Optimize Mobile Phase (ACN/Water) D->E F Determine Optimal Detection Wavelength E->F G Optimize Flow Rate & Temperature F->G H System Suitability Testing G->H I Linearity & Range H->I J Accuracy & Precision I->J K Specificity J->K L Sample Analysis K->L M Data Processing & Reporting L->M HPLC_Protocol_Workflow A Prepare Mobile Phase (ACN:Water 60:40) C Set Up HPLC System & Equilibrate Column A->C B Prepare Standard & Sample Solutions D Perform System Suitability Test B->D C->D E Inject Blank, Standards, and Samples D->E If suitability passes F Acquire Chromatographic Data E->F G Process Data: Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Sample Concentrations H->I J Report Results I->J

References

Application Note: Ultrasensitive Quantification of 6-Deoxyilludin M in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the detection and quantification of 6-Deoxyilludin M, a cytotoxic sesquiterpenoid, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and mechanism of action of this compound.

Introduction

This compound is a member of the illudin family of natural products, which are known for their potent cytotoxic and antitumor activities. These compounds induce DNA damage, primarily repaired through the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway[1][2][3][4]. Accurate and sensitive quantification of this compound in various biological matrices is crucial for preclinical and clinical research to understand its efficacy and safety profile. This LC-MS/MS method provides the necessary sensitivity and selectivity for these demanding applications.

Experimental

Sample Preparation

A simple and efficient sample preparation procedure is critical for accurate quantification. The following protocol is based on methods developed for the related compound, illudin S[5].

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Oasis HLB solid-phase extraction (SPE) cartridges

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Protocol:

  • To 100 µL of the biological sample, add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 10% B in 0.1 minutes, and re-equilibrate for 2.9 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (C15H20O2, Exact Mass: 232.1463)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
233.15 ([M+H]⁺)215.1415100
233.15 ([M+H]⁺)187.1425100
255.13 ([M+Na]⁺)237.1215100

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on data from similar illudin compounds.

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Experimental Workflow

G LC-MS/MS Experimental Workflow for this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample B Protein Precipitation (Methanol) A->B C Centrifugation B->C D Solid-Phase Extraction (Oasis HLB) C->D E Elution D->E F Evaporation E->F G Reconstitution F->G H LC Separation (C18 Column) G->H I Mass Spectrometry (ESI+, MRM) H->I J Peak Integration I->J K Quantification J->K

LC-MS/MS Experimental Workflow

Signaling Pathway

This compound, like other illudins, is a DNA alkylating agent that causes bulky DNA adducts. This type of DNA damage is primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.

G Proposed Signaling Pathway of this compound Cytotoxicity cluster_0 Cellular Entry and DNA Damage cluster_1 Transcription-Coupled Nucleotide Excision Repair (TC-NER) cluster_2 Cellular Outcomes A This compound B Cellular Uptake A->B C DNA Alkylation (Bulky Adducts) B->C D RNA Polymerase II Stalling C->D E Recruitment of CSB, CSA, and XPA D->E F DNA Unwinding (TFIIH) E->F G Incision by XPG and XPF-ERCC1 F->G H Excision of Damaged DNA G->H I DNA Synthesis (DNA Polymerase) H->I J Ligation (DNA Ligase) I->J K DNA Repair J->K L Persistent DNA Damage (If TC-NER is overwhelmed or deficient) K->L Failure M Apoptosis L->M

This compound Induced DNA Damage Response

Conclusion

The LC-MS/MS method described provides a sensitive and selective tool for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrument parameters, along with the summarized quantitative data and workflow diagrams, offers a comprehensive guide for researchers in the field of drug discovery and development. Understanding the interaction of this compound with the DNA damage response pathway is critical for elucidating its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for 6-Deoxyilludin M (DMDD) as a Tool Compound in Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

6-Deoxyilludin M, more commonly known and referred to herein as 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD), is a natural compound isolated from the roots of Averrhoa carambola L. (starfruit). Initially investigated for its anti-diabetic properties, recent research has highlighted its significant potential as an anti-cancer agent. DMDD has demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, lung, bone, and hepatocellular carcinoma. Its mechanism of action is multifaceted, involving the induction of cell cycle arrest, apoptosis, and the generation of reactive oxygen species (ROS), making it a valuable tool compound for cancer biology research and drug development.

These application notes provide a comprehensive overview of DMDD's biological activities and detailed protocols for its use in cancer research.

Data Presentation

The following tables summarize the quantitative data on the effects of DMDD on various cancer cell lines.

Table 1: IC50 Values of DMDD in Human Cancer and Normal Cell Lines

Cell LineDescriptionIC50 (µM) after 48h
MCF-7Human breast carcinoma3.13[1]
BT20Human breast carcinoma5.03[1]
MDA-MB-231Human breast carcinoma4.21[1]
4T1Murine breast cancer6.80[2]
A549Human lung carcinoma5.57[1]
U2OSHuman osteosarcoma3.98[1]
HMECHuman mammary epithelial48.8[3]
HPL1AHuman peripheral lung epithelial11.5[3]

Table 2: Effect of DMDD on Cell Cycle Distribution in Breast Cancer Cells (24h treatment)

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7Control (DMSO)52 ± 2[1]Not ReportedNot Reported
MCF-710 µM DMDD67 ± 2[1]Not ReportedNot Reported
BT20Control (DMSO)46 ± 1[1]Not ReportedNot Reported
BT2010 µM DMDD63 ± 2[1]Not ReportedNot Reported

Table 3: Induction of Apoptosis by DMDD in Breast Cancer Cells (48h treatment)

Cell LineDMDD Concentration (µM)Apoptotic Cells (%) (Annexin V+)
MCF-70~5
MCF-710~20
MCF-725~45
BT200~8
BT2010~25
BT2025~55

Data are approximate values interpreted from graphical representations in the source literature.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by DMDD and a general experimental workflow for its characterization.

DMDD_Cell_Cycle_Arrest cluster_inhibition Inhibitory Effect cluster_outcome Outcome DMDD DMDD p21 p21 DMDD->p21 Upregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits E2F1 E2F1 CDK2_CyclinE->E2F1 Phosphorylates & Inactivates Rb, releasing E2F1 G1_S_Transition G1 to S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes E2F1->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Phase Arrest G1_S_Transition->Cell_Cycle_Arrest

DMDD-induced G1 cell cycle arrest pathway.

DMDD_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DMDD DMDD ROS Reactive Oxygen Species (ROS) DMDD->ROS Induces Death_Receptors Death Receptors (e.g., TRAIL-R1/R2) DMDD->Death_Receptors Upregulates p53 p53 ROS->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Death_Receptors->Caspase8 Activates

DMDD-induced apoptosis signaling pathways.

DMDD_NFkB_ROS_Pathway cluster_ros ROS Production cluster_nfkb NF-κB Pathway Inhibition DMDD DMDD Mitochondrial_ETC Mitochondrial Electron Transport Chain DMDD->Mitochondrial_ETC Disrupts TNFa TNF-α DMDD->TNFa Inhibits production IKK IKK Complex DMDD->IKK Inhibits phosphorylation NFkB NF-κB (p65/p50) DMDD->NFkB Inhibits nuclear translocation ROS Reactive Oxygen Species (ROS) Mitochondrial_ETC->ROS Generates TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation IkBa->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory & Anti-apoptotic Genes Nucleus->Pro_inflammatory_genes

Role of ROS and NF-κB pathway in DMDD's action.

Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Lines treat Treat with DMDD (various concentrations and time points) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western Protein Expression (Western Blot) treat->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_levels Analyze Protein Levels (p53, Bax, Bcl-2, Caspases) western->protein_levels

General experimental workflow for DMDD characterization.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of DMDD on cancer cells.

  • Materials:

    • DMDD stock solution (e.g., 10 mM in DMSO)

    • Complete cell culture medium

    • Cancer cell lines

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of DMDD in complete medium.

    • Remove the medium from the wells and add 100 µL of the DMDD dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest DMDD concentration.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after DMDD treatment.

  • Materials:

    • DMDD-treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with various concentrations of DMDD for the desired time (e.g., 48 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of DMDD on cell cycle distribution.

  • Materials:

    • DMDD-treated and control cells

    • PBS

    • Ice-cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with DMDD for the desired time (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis

This protocol investigates the effect of DMDD on the expression of key signaling proteins.

  • Materials:

    • DMDD-treated and control cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved caspase-3, p-p65, p-IκBα, p21, CDK2, Cyclin E, E2F1, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse DMDD-treated and control cells with RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

References

Formulation of 6-Deoxyilludin M for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyilludin M is a sesquiterpene natural product with potent cytotoxic activity, making it a compound of interest for preclinical anticancer research. Like other illudins, it is characterized by poor aqueous solubility, which presents a significant challenge for developing formulations suitable for in vitro and in vivo preclinical evaluation. This document provides detailed application notes and protocols for the formulation of this compound to support preclinical studies. The strategies outlined below are designed to enhance the solubility and stability of the compound, enabling accurate and reproducible experimental results.

Given the limited publicly available physicochemical data for this compound, this document leverages data from its closely related stereoisomer, Illudin M, and its semi-synthetic analog, Irofulven, which has undergone clinical investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to developing a successful formulation. The table below summarizes the available and predicted data for Illudin M and Irofulven, which can be used as a proxy for this compound.

PropertyIlludin M (Predicted)IrofulvenThis compound (Estimated)
Molecular Formula C₁₅H₂₀O₃C₁₅H₁₈O₃C₁₅H₂₀O₂
Molecular Weight 252.32 g/mol 246.30 g/mol ~236.32 g/mol
XLogP3 1.3-0.2~1.5 - 2.5
Melting Point 134-136 °CNot availableLikely a solid at room temperature
Aqueous Solubility PoorPoorPoor
Stability Stable in distilled water at room temperature or 4°C for short periods.Formulated for IV administration, suggesting some stability in solution.Expected to be sensitive to pH and temperature extremes.

Formulation Strategies for Preclinical Studies

The low aqueous solubility of this compound necessitates the use of solubility-enhancing excipients for both in vitro and in vivo studies. The choice of formulation will depend on the intended route of administration and the required dose.

Formulations for In Vitro Studies

For in vitro assays, this compound is typically dissolved in a water-miscible organic solvent to prepare a stock solution, which is then further diluted in the cell culture medium.

Recommended Solvents for Stock Solutions:

Key Consideration: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Formulations for In Vivo Studies

For animal studies, the formulation strategy will depend on the route of administration (e.g., intravenous, oral, intraperitoneal).

a) Co-solvent Formulations (for IV, IP, or Oral Gavage)

Co-solvents are a common and straightforward approach to solubilize hydrophobic compounds for preclinical studies.

Commonly Used Co-solvent Systems:

  • Saline / Ethanol / PEG 300

  • Saline / Propylene glycol / Ethanol

  • 5% Dextrose / DMSO / PEG 400

b) Cyclodextrin-Based Formulations (for IV, IP, or Oral Gavage)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

c) Lipid-Based Formulations (for Oral Gavage)

For oral administration, lipid-based formulations can improve both solubility and oral bioavailability.

Examples of Lipid-Based Systems:

  • Self-emulsifying drug delivery systems (SEDDS)

  • Oil-in-water emulsions

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound. For a 10 mM stock solution, this would be approximately 2.36 mg per 1 mL of DMSO.

  • Add the appropriate volume of DMSO to the microcentrifuge tube containing the compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Administration

Vehicle Composition: 10% Ethanol, 40% PEG 300, 50% Saline (v/v/v)

Materials:

  • This compound

  • Ethanol (200 proof)

  • Polyethylene glycol 300 (PEG 300)

  • Sterile saline (0.9% NaCl)

  • Sterile glass vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate the required amount of this compound for the desired final concentration (e.g., 1 mg/mL).

  • In a sterile glass vial, dissolve the this compound in ethanol.

  • Add PEG 300 to the solution and vortex until a clear solution is obtained.

  • Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.

  • Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final solution for any precipitation or cloudiness before use. This formulation should be prepared fresh before each administration.

Protocol 3: Preparation of a Cyclodextrin-Based Formulation for Intravenous Administration

Vehicle Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin in Sterile Water

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile glass vials

  • Vortex mixer

  • Sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water. This can be done by dissolving 2 g of HP-β-CD in 10 mL of sterile water.

  • Add the calculated amount of this compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for 5-10 minutes.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes to facilitate complexation.

  • Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final solution for clarity. This formulation should ideally be used immediately after preparation.

Stability Considerations

  • pH: Illudins can be unstable at acidic or basic pH. It is recommended to maintain the pH of aqueous formulations close to neutral (pH 6.5-7.5).

  • Temperature: Stock solutions should be stored at low temperatures (-20°C or -80°C). Aqueous formulations for in vivo use should be prepared fresh and not stored for extended periods.

  • Light: Protect solutions of this compound from light to prevent potential photodegradation.

Mechanism of Action and Signaling Pathway

This compound, like other illudins, exerts its cytotoxic effects by inducing DNA damage. Specifically, illudins are known to form DNA adducts that are recognized and repaired by the Nucleotide Excision Repair (NER) pathway, particularly the Transcription-Coupled NER (TC-NER) sub-pathway. Stalling of the transcription machinery at these DNA lesions is a key trigger for the cytotoxic response.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Repair cluster_2 Cellular Outcomes This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Passive Diffusion Reactive Intermediate Reactive Intermediate This compound (intracellular)->Reactive Intermediate Metabolic Activation DNA Adducts DNA Adducts Reactive Intermediate->DNA Adducts Transcription Stalling Transcription Stalling DNA Adducts->Transcription Stalling TC-NER Pathway TC-NER Pathway Transcription Stalling->TC-NER Pathway Recruitment of CSA, CSB, TFIIH, etc. S-Phase Arrest S-Phase Arrest Transcription Stalling->S-Phase Arrest DNA Repair DNA Repair TC-NER Pathway->DNA Repair Excision of Lesion Apoptosis Apoptosis TC-NER Pathway->Apoptosis Persistent Damage Signal Cell Survival Cell Survival DNA Repair->Cell Survival S-Phase Arrest->Apoptosis

Caption: Signaling pathway of this compound induced cytotoxicity.

Experimental Workflow for Formulation Development

The following diagram outlines a logical workflow for the development and characterization of a suitable preclinical formulation for this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: Preclinical Evaluation A Determine Physicochemical Properties (Solubility, LogP, Stability) B1 Co-solvent Systems A->B1 B2 Cyclodextrin Complexes A->B2 B3 Lipid-Based Formulations A->B3 C Maximize Drug Loading & Stability B1->C B2->C B3->C D1 In Vitro Cytotoxicity Assays C->D1 D2 In Vivo PK/PD & Efficacy Studies C->D2

Caption: Workflow for preclinical formulation development of this compound.

Application Notes and Protocols for 6-Deoxyilludin M Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyilludin M is a member of the illudin family of sesquiterpenes, natural products known for their potent antitumor activity. The cytotoxic effect of this class of compounds stems from their ability to alkylate DNA, forming lesions that obstruct DNA replication and transcription. This disruption of fundamental cellular processes leads to cell cycle arrest, primarily at the S and G2/M phases, and the subsequent induction of apoptosis. A critical aspect of the mechanism of illudins is that the DNA damage they inflict is predominantly repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. This reliance on a specific DNA repair mechanism presents a strategic vulnerability that can be exploited for synergistic combination therapies.

This document provides a detailed experimental framework for identifying and validating synergistic partners for this compound. The proposed strategies focus on three key mechanistic approaches: inhibiting parallel DNA damage response (DDR) pathways, enhancing apoptotic signaling, and potentiating cell cycle arrest. The protocols outlined herein provide a comprehensive guide for the preclinical evaluation of this compound in combination therapies, from initial in vitro screening to in vivo validation.

I. Rationale for Combination Therapies

The central hypothesis for this compound combination therapy is that by co-administering a second agent that targets a complementary pathway, a synergistic cytotoxic effect can be achieved in cancer cells. This approach aims to enhance therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce individual drug dosages to minimize toxicity. The following combination strategies are proposed based on the known mechanism of action of the illudin family:

  • Inhibition of DNA Damage Response (DDR) Pathways: Since this compound-induced DNA lesions are primarily repaired by TC-NER, inhibiting other key DNA repair pathways could lead to an overwhelming accumulation of DNA damage and synthetic lethality.

    • PARP Inhibitors (e.g., Olaparib): These agents block base excision repair (BER), a pathway that repairs single-strand DNA breaks. Combining a PARP inhibitor with a DNA alkylating agent can trap PARP on DNA, leading to the formation of double-strand breaks during replication, which are highly cytotoxic.

    • ATM/ATR Inhibitors (e.g., AZD6738): ATM and ATR are master kinases that regulate the cellular response to double-strand and single-strand DNA damage, respectively. Inhibiting these kinases can abrogate cell cycle checkpoints and impair the repair of DNA breaks, thereby sensitizing cancer cells to DNA damaging agents.

  • Enhancement of Apoptosis: As this compound ultimately induces apoptosis, combining it with agents that lower the threshold for programmed cell death can amplify its cytotoxic effects.

    • Bcl-2 Inhibitors (e.g., Venetoclax): The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Inhibiting anti-apoptotic Bcl-2 proteins can prime cancer cells for apoptosis, making them more susceptible to the pro-apoptotic signals triggered by this compound-induced DNA damage.

  • Potentiation of Cell Cycle Arrest: Combining this compound with other agents that induce cell cycle arrest at different phases can create a potent anti-proliferative effect.

    • CDK4/6 Inhibitors (e.g., Palbociclib): These inhibitors induce a G1 cell cycle arrest, which can complement the S and G2/M arrest induced by this compound. The sequential blockade of cell cycle progression can lead to enhanced cytotoxicity.

  • Combination with other DNA Damaging Agents: Preclinical studies with the closely related illudin analog, Irofulven (B1672183), have shown synergy with other DNA damaging agents.[1][2][3]

    • Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These drugs form DNA adducts and crosslinks, which are repaired by the global genome NER (GG-NER) pathway. The combination could overwhelm the NER capacity of cancer cells.

    • Antimetabolites (e.g., Gemcitabine): Gemcitabine is a nucleoside analog that inhibits DNA synthesis, and has shown synergistic activity with Irofulven.[3]

II. Experimental Design and Workflow

A tiered approach is recommended, starting with in vitro screening to identify promising combinations and progressing to in vivo validation of the most effective partners.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro Mechanistic Validation cluster_2 Phase 3: In Vivo Validation Single Agent IC50 Single Agent IC50 Combination Matrix Combination Matrix Single Agent IC50->Combination Matrix Determine Dose Range Synergy Analysis Synergy Analysis Combination Matrix->Synergy Analysis Calculate CI Apoptosis Assays Apoptosis Assays Synergy Analysis->Apoptosis Assays Select Synergistic Combos Cell Cycle Analysis Cell Cycle Analysis Synergy Analysis->Cell Cycle Analysis Western Blot Western Blot Synergy Analysis->Western Blot Xenograft Model Xenograft Model Apoptosis Assays->Xenograft Model Confirm Mechanism Cell Cycle Analysis->Xenograft Model Western Blot->Xenograft Model Efficacy Studies Efficacy Studies Xenograft Model->Efficacy Studies Evaluate Tumor Growth Inhibition Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Monitor Animal Health

Experimental Workflow Diagram

III. In Vitro Experimental Protocols

A. Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and potential combination partners, and to quantify the synergy of the combinations.

Protocol: MTT/MTS Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Single Agent IC50: Treat cells with a serial dilution of this compound or the combination drug for 72 hours.

    • Combination Matrix: Treat cells with a matrix of concentrations of both this compound and the combination drug, keeping a constant ratio based on their individual IC50 values. Include single-agent and vehicle controls.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) and incubate until the formazan (B1609692) crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for single agents using non-linear regression.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]

Data Presentation: Single Agent IC50 Values

Cell LineThis compound IC50 (nM)Olaparib IC50 (µM)Venetoclax IC50 (nM)Cisplatin IC50 (µM)
OVCAR-3155502
A5492510805
PANC-13081007

Data Presentation: Combination Index (CI) Values at 50% Fraction Affected (Fa)

CombinationOVCAR-3A549PANC-1
This compound + Olaparib0.450.520.60
This compound + Venetoclax0.650.700.75
This compound + Cisplatin0.380.450.55
B. Mechanistic Assays

Objective: To elucidate the cellular mechanisms underlying the observed synergy.

Protocol: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Cell Treatment: Treat cells with this compound, the combination partner, and the combination at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Percentage of Apoptotic Cells

TreatmentOVCAR-3 (% Apoptosis)A549 (% Apoptosis)PANC-1 (% Apoptosis)
Vehicle Control5.24.86.1
This compound25.622.420.5
Olaparib15.312.110.8
This compound + Olaparib65.858.252.3
Cisplatin30.128.525.7
This compound + Cisplatin75.470.168.9

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[6]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

TreatmentCell Line% G1% S% G2/M
Vehicle ControlOVCAR-360.125.314.6
This compoundOVCAR-320.530.249.3
OlaparibOVCAR-355.428.116.5
This compound + OlaparibOVCAR-310.215.574.3

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells as described above for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Primary antibodies should target key proteins in the DNA damage and apoptosis pathways (e.g., γH2AX, PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Densitometry: Quantify band intensities using image analysis software and normalize to the loading control.

G cluster_0 DNA Damage & Repair cluster_1 Apoptosis DeoxyilludinM This compound DNADamage DNA Alkylation DeoxyilludinM->DNADamage TCNER TC-NER DNADamage->TCNER repaired by Apoptosis Apoptosis DNADamage->Apoptosis PARPi PARP Inhibitor BER BER PARPi->BER inhibits ATRi ATR Inhibitor SSB_Repair SSB Repair ATRi->SSB_Repair inhibits Bcl2i Bcl-2 Inhibitor Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2i->Bcl2 inhibits Bcl2->Apoptosis

Signaling Pathway Interactions

IV. In Vivo Experimental Protocol

Objective: To evaluate the in vivo efficacy and safety of the most promising this compound combination identified in vitro.

Protocol: Human Cancer Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-3) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination partner alone (e.g., Olaparib)

    • Group 4: this compound + Combination partner

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage). Doses should be based on previous studies or a maximum tolerated dose (MTD) study.

  • Efficacy Evaluation:

    • Measure tumor volume 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

  • Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and altered organ function (assessed through blood analysis and histology at the end of the study).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI).

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

Data Presentation: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 250-
This compound800 ± 15046.7
Olaparib1000 ± 20033.3
This compound + Olaparib250 ± 8083.3

V. Conclusion

The experimental design and protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy in vitro, elucidating the underlying mechanisms of action, and validating the most promising combinations in vivo, researchers can effectively identify and advance novel therapeutic strategies for cancer treatment. The focus on targeting complementary pathways, particularly in the context of DNA damage and repair, offers a rational and promising approach to leveraging the unique mechanism of this compound for enhanced therapeutic benefit.

References

Application Notes and Protocols for Studying 6-Deoxyilludin M-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying DNA damage induced by the alkylating agent 6-Deoxyilludin M. The protocols detailed below are foundational methods for assessing the genotoxic effects of this compound and understanding its mechanism of action.

Introduction to this compound and DNA Damage

This compound is a member of the illudin family of sesquiterpenes, known for their potent cytotoxic and anti-tumor activities. Its mode of action involves the alkylation of DNA, leading to the formation of DNA adducts. This initial damage can trigger a cascade of cellular events, including the stalling of replication and transcription machinery, the induction of DNA strand breaks, and the activation of the DNA Damage Response (DDR) pathways.[1][2] The cellular response to this compound-induced DNA damage is critical for determining cell fate, whether it be survival through DNA repair, or cell death.

Studying the specifics of this DNA damage is crucial for the development of this compound and its analogues as potential therapeutic agents. The following protocols provide detailed methodologies to quantify and characterize the DNA damage and cellular responses elicited by this compound.

Key Techniques for Studying this compound-Induced DNA Damage

Several well-established techniques can be employed to investigate the DNA damage caused by this compound. The primary methods covered in these notes are:

  • Single-Cell Gel Electrophoresis (Comet Assay): To detect DNA strand breaks (single and double) and alkali-labile sites.

  • γ-H2AX Foci Formation Assay: To specifically quantify DNA double-strand breaks (DSBs) and visualize the activation of the DNA damage response.

  • DNA Adduct Detection: To identify and quantify the direct alkylation of DNA bases by this compound.

Application Note 1: Detection of DNA Strand Breaks using the Comet Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[3][4] Upon treatment with an alkylating agent like this compound, the formation of DNA adducts can lead to the generation of single-strand breaks (SSBs) and double-strand breaks (DSBs), either directly or as intermediates of DNA repair processes.[5]

Experimental Workflow: Comet Assay

Comet_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_slide_prep Slide Preparation cluster_lysis_electrophoresis Lysis & Electrophoresis cluster_analysis Analysis cell_culture Cell Culture treatment Treat with this compound cell_culture->treatment harvest Harvest & Suspend Cells treatment->harvest mix_agarose Mix with Low Melting Agarose harvest->mix_agarose embed Embed on CometSlide mix_agarose->embed lysis Cell Lysis embed->lysis unwinding DNA Unwinding (Alkaline) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis stain Stain with DNA Dye electrophoresis->stain visualize Visualize (Fluorescence Microscopy) stain->visualize quantify Quantify Comet Parameters visualize->quantify

Caption: Workflow for the Comet Assay.

Protocol: Alkaline Comet Assay

This protocol is adapted for adherent cells treated with this compound.

Materials:

  • CometSlides™ or pre-coated microscope slides

  • Low Melting Point Agarose (LMAgarose)

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I or Propidium Iodide)

  • Phosphate Buffered Saline (PBS)

  • Cell scrapers

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound for the desired duration (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Embedding:

    • Wash cells with ice-cold PBS.

    • Trypsinize and resuspend cells in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.

    • Combine 10 µL of cell suspension with 90 µL of molten LMAgarose (at 37°C).

    • Immediately pipette 75 µL of the cell/agarose mixture onto a CometSlide™.

    • Place the slide flat at 4°C in the dark for 10-15 minutes to solidify the agarose.

  • Lysis:

    • Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Solution to a level just covering the slides.

    • Allow the DNA to unwind for 20-40 minutes in the alkaline solution.

    • Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) and run the electrophoresis for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times for 5 minutes each with Neutralization Buffer.

    • Stain the slides with a DNA staining solution according to the manufacturer's instructions.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the "comets" and analyze them using specialized software to quantify DNA damage.

Data Presentation: Comet Assay
Treatment GroupConcentration (µM)Exposure Time (h)Mean Tail Moment% DNA in Tail
Vehicle Control0242.5 ± 0.83.1 ± 1.2
This compound12415.8 ± 3.218.5 ± 4.5
This compound52442.1 ± 6.745.3 ± 7.1
This compound102478.9 ± 9.175.6 ± 8.9
Positive Control (e.g., H₂O₂)100185.3 ± 10.282.4 ± 9.8

Data are presented as mean ± standard deviation.

Application Note 2: Quantifying DNA Double-Strand Breaks by γ-H2AX Foci Formation

The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[6][7] Immunofluorescent staining of γ-H2AX allows for the visualization of these DSBs as distinct nuclear foci, providing a sensitive and quantitative measure of this critical type of DNA damage.[8][9] This assay is particularly relevant for studying this compound, as the processing of its DNA adducts, especially at stalled replication forks, can lead to DSB formation.

Experimental Workflow: γ-H2AX Foci Formation Assay

gH2AX_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging_analysis Imaging & Analysis seed_cells Seed Cells on Coverslips treat_cells Treat with this compound seed_cells->treat_cells fixation Fixation treat_cells->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Incubate with anti-γ-H2AX Ab blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab mounting Mount Coverslips with DAPI secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging quantification Quantify Foci per Nucleus imaging->quantification

Caption: Workflow for γ-H2AX Foci Formation Assay.

Protocol: γ-H2AX Immunofluorescence Staining

Materials:

  • Glass coverslips

  • Multi-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (1% BSA, 0.1% Tween-20 in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Place sterile coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations and for different time points. Include a vehicle control and a positive control (e.g., etoposide).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with Blocking Buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Tween-20.

  • Mounting and Imaging:

    • Briefly rinse the coverslips with distilled water.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Seal the edges of the coverslips with nail polish.

    • Image the slides using a fluorescence microscope. Capture images from multiple fields for each condition.

  • Analysis:

    • Count the number of γ-H2AX foci per nucleus. Automated image analysis software (e.g., ImageJ/Fiji) is recommended for unbiased quantification.

Data Presentation: γ-H2AX Foci Formation
Treatment GroupConcentration (µM)Exposure Time (h)Mean γ-H2AX Foci per Cell
Vehicle Control061.2 ± 0.5
This compound0.568.7 ± 2.1
This compound1.0619.4 ± 4.5
This compound2.5635.1 ± 6.8
Positive Control (Etoposide)10245.6 ± 8.3

Data are presented as mean ± standard deviation.

Application Note 3: Analysis of this compound-DNA Adducts

The primary mechanism of action for this compound is the alkylation of DNA, forming covalent adducts.[1][10] Quantifying these adducts provides a direct measure of the compound's interaction with its primary molecular target. This can be achieved through sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Protocol: DNA Adduct Analysis by LC-MS/MS

This is a generalized protocol; specific parameters will need to be optimized for the particular LC-MS system and the specific adducts formed by this compound.

Materials:

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

Procedure:

  • Cell Treatment and DNA Isolation:

    • Treat a large population of cells (e.g., in a T-75 flask) with this compound.

    • Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.

  • DNA Digestion:

    • Digest the DNA to individual nucleosides. A typical procedure involves sequential digestion with a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Analyze the digested DNA sample by LC-MS/MS.

    • Develop a specific method for the detection of this compound-DNA adducts. This will likely involve identifying the mass-to-charge ratio (m/z) of the expected adducts (e.g., this compound adducted to guanine (B1146940) or adenine).

    • Use tandem mass spectrometry (MS/MS) to confirm the identity of the adducts by fragmentation analysis.

  • Quantification:

    • Quantify the level of adducts relative to the amount of normal nucleosides. This often requires the synthesis of stable isotope-labeled internal standards for accurate quantification.

Data Presentation: DNA Adduct Quantification
Treatment GroupConcentration (µM)Adduct Level (adducts per 10⁶ nucleosides)
Vehicle Control0Not Detected
This compound15.2 ± 1.1
This compound528.9 ± 4.7
This compound1089.4 ± 11.3

Data are presented as mean ± standard deviation.

Signaling Pathways Activated by this compound-Induced DNA Damage

The DNA damage induced by this compound activates a complex network of signaling pathways known as the DNA Damage Response (DDR).[11][12][13] Key players in this response include the sensor kinases ATM and ATR, which are activated by DSBs and stalled replication forks, respectively.[14] These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53, to coordinate cell cycle arrest, DNA repair, or apoptosis.[12]

DNA Damage Response Pathway

DDR_Pathway cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Cellular Outcomes illudin This compound adducts DNA Adducts illudin->adducts stalled_forks Stalled Replication Forks adducts->stalled_forks dsbs DNA Double-Strand Breaks stalled_forks->dsbs atr ATR stalled_forks->atr activates atm ATM dsbs->atm activates chk1 CHK1 atr->chk1 phosphorylates chk2 CHK2 atm->chk2 phosphorylates p53 p53 atm->p53 phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest chk2->cell_cycle_arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

Caption: DNA Damage Response to this compound.

By employing the techniques outlined in these application notes, researchers can gain a detailed understanding of the genotoxic effects of this compound, its mechanism of action, and the cellular pathways that respond to the damage it induces. This knowledge is essential for the rational design and development of illudin-based compounds for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 6-Deoxyilludin M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 6-Deoxyilludin M.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges in the stereoselective synthesis of this compound revolve around the construction of its complex polycyclic structure with precise control over its stereocenters. Key difficulties include:

  • Construction of the fused ring system: The molecule contains a strained cyclopropane (B1198618) ring fused to a five-membered ring, which is in turn fused to a six-membered ring.

  • Control of stereochemistry: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a significant hurdle.

  • Functional group compatibility: The synthesis involves multiple functional groups that require careful protection and deprotection strategies to avoid unwanted side reactions.

Q2: What is a common strategy for constructing the core structure of illudins?

A2: A frequently employed and effective strategy is the use of a 1,3-dipolar cycloaddition reaction. This reaction typically involves a carbonyl ylide and a dipolarophile to form a five-membered ether bridge, which is a key structural feature of the illudin skeleton. This approach can set several stereocenters in a single step, but achieving high diastereoselectivity can be challenging.

Q3: Are there any specific precursors that are crucial for the synthesis?

A3: Yes, the successful synthesis often relies on the preparation of key precursors in high purity and yield. Two critical precursors are:

  • A functionalized cyclopropane-containing diazo ketone, which serves as the precursor to the carbonyl ylide.

  • A substituted cyclopentenone derivative, which acts as the dipolarophile in the key cycloaddition step.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound, focusing on a synthetic route involving a key 1,3-dipolar cycloaddition.

Problem Area 1: Low Diastereoselectivity in the 1,3-Dipolar Cycloaddition

Symptoms:

  • Formation of multiple diastereomers of the desired cycloadduct.

  • Difficult purification of the desired diastereomer.

  • Low overall yield of the target stereoisomer.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Reaction Temperature Temperature can significantly influence the transition state energies of the competing diastereomeric pathways. Systematically screen a range of temperatures (e.g., from -78 °C to room temperature) to find the optimal balance between reaction rate and selectivity.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can affect the stability of the transition states. Evaluate a variety of solvents with different properties, such as toluene (B28343), dichloromethane (B109758), THF, or acetonitrile.
Lewis Acid Catalyst Issues The choice and stoichiometry of the Lewis acid catalyst (if used) are critical. Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(I) complexes) and optimize the catalyst loading. Ensure the catalyst is anhydrous and of high purity.
Steric Hindrance The steric bulk of substituents on both the carbonyl ylide precursor and the dipolarophile can influence the facial selectivity of the cycloaddition. Consider modifying the protecting groups or other non-essential bulky groups to enhance steric differentiation between the two faces of the reactants.

Experimental Protocols

The following are representative, detailed methodologies for key experiments in the synthesis of illudin analogues, based on common synthetic strategies.

Protocol 1: Synthesis of a Diazoacetylcyclopropane Precursor

This protocol describes the synthesis of a key intermediate for generating the carbonyl ylide.

Materials:

  • 1-Acetyl-1-carboxycyclopropane

  • Oxalyl chloride

  • Diazomethane (B1218177) (handle with extreme caution in a well-ventilated fume hood with a blast shield)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: To a solution of 1-acetyl-1-carboxycyclopropane (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) until a persistent yellow color is observed.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diazoacetylcyclopropane.

Protocol 2: Rh(II)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol details the key stereocenter-forming cycloaddition reaction.

Materials:

  • Diazoacetylcyclopropane precursor (from Protocol 1)

  • 4,4-Dimethyl-2-cyclopentenone

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Anhydrous toluene

Procedure:

  • To a solution of 4,4-dimethyl-2-cyclopentenone (1.5 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous toluene at the desired temperature (e.g., 80 °C), add a solution of the diazoacetylcyclopropane precursor (1.0 eq) in anhydrous toluene dropwise over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the diastereomeric cycloadducts.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_temp Vary Reaction Temperature (e.g., -78°C, 0°C, RT, 80°C) start->check_temp check_solvent Screen Different Solvents (Toluene, DCM, THF) start->check_solvent check_catalyst Optimize Lewis Acid/Catalyst (Type and Loading) start->check_catalyst check_sterics Modify Steric Bulk of Reactants (e.g., Protecting Groups) start->check_sterics analyze_results Analyze Diastereomeric Ratio (NMR, HPLC) check_temp->analyze_results check_solvent->analyze_results check_catalyst->analyze_results check_sterics->analyze_results analyze_results->start No, Re-evaluate optimized Acceptable Selectivity Achieved analyze_results->optimized Yes end Proceed with Synthesis optimized->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Workflow for the Key Cycloaddition Step

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis diazo_prep Prepare Diazoacetylcyclopropane Solution addition Slow Addition of Diazo Compound via Syringe Pump diazo_prep->addition cyclo_prep Prepare Cyclopentenone/Catalyst Solution cyclo_prep->addition stirring Stir at Elevated Temperature addition->stirring monitoring Monitor by TLC stirring->monitoring concentrate Concentrate Reaction Mixture monitoring->concentrate chromatography Column Chromatography concentrate->chromatography analysis Characterize and Determine d.r. chromatography->analysis

Caption: Workflow for the 1,3-dipolar cycloaddition.

overcoming solubility issues with 6-Deoxyilludin M in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-Deoxyilludin M in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Due to a lack of specific solubility data for this compound, we recommend following the guidelines for its close structural analog, Illudin S. Illudin S is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. Other suitable solvents include Dimethylformamide (DMF), ethanol, and methanol.[1][2][3]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Based on data for Illudin S, a stock solution of up to 50 mg/mL in DMSO can be prepared.[1] It is crucial to use anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.[1]

Q3: How should I store this compound powder and stock solutions?

  • Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[1]

  • Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to 6 months.[1]

    • Store at -20°C for up to 1 month.[1]

Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous assay buffer. What can I do?

Precipitation upon dilution in aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are some strategies to overcome this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer. Instead, perform one or more intermediate dilutions in your buffer.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion.

  • Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.

  • Co-solvents: For in vivo studies, co-solvents such as corn oil or SBE-β-CD in saline can be used to improve solubility.[1]

Q5: What is the mechanism of action of this compound?

This compound, similar to Illudin S, is a DNA-alkylating agent.[4] Inside the cell, it is metabolized into a reactive intermediate that binds to DNA, forming lesions. These DNA lesions stall RNA polymerase during transcription, triggering the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue EncounteredPotential CauseRecommended Solution
Powder is difficult to dissolve in DMSO. Low-quality or wet DMSO.Use fresh, anhydrous, high-purity DMSO. Warming the solution slightly or using an ultrasonic bath can aid dissolution.[1]
Precipitate forms immediately upon adding stock solution to aqueous buffer. High final concentration of this compound. Improper mixing technique.Decrease the final working concentration. Add the stock solution dropwise while vigorously vortexing the buffer.
Cloudiness or precipitate appears in the working solution over time. Supersaturation of the compound in the aqueous buffer.Prepare fresh working solutions immediately before use. If the experiment is long, consider the stability of the compound in your specific buffer.
Inconsistent results between experiments. Inconsistent final concentration due to precipitation. Degradation of the compound.Standardize your dilution protocol. Ensure proper storage of stock solutions and prepare fresh working solutions for each experiment.
High background or off-target effects in cell-based assays. High final concentration of DMSO.Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is based on the molecular weight of Illudin S (264.32 g/mol ) as a proxy for this compound. Please adjust based on the specific molecular weight of your compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of this compound powder.

  • Add 378.3 µL of anhydrous DMSO to the vial containing the powder.[1]

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Quantitative Data for Stock Solution Preparation (based on Illudin S, MW: 264.32 g/mol ): [1]

Desired ConcentrationVolume of DMSO to add to 1 mgVolume of DMSO to add to 5 mgVolume of DMSO to add to 10 mg
1 mM 3.7833 mL18.9165 mL37.8329 mL
5 mM 0.7567 mL3.7833 mL7.5666 mL
10 mM 0.3783 mL1.8916 mL3.7833 mL
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Example for preparing a 10 µM working solution: a. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. b. Vortex the solution immediately and thoroughly.

  • Use the freshly prepared working solution for your cell-based assay. Ensure the final DMSO concentration is below 0.5%.

Visualizations

Signaling Pathway of this compound Induced DNA Damage Repair

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Transcription-Coupled Nucleotide Excision Repair (TC-NER) cluster_3 Replication Stress Response 6-Deoxyilludin_M This compound Metabolite Reactive Metabolite 6-Deoxyilludin_M->Metabolite Metabolic Activation DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Alkylation RNAPII_Stall RNA Polymerase II Stall DNA_Adducts->RNAPII_Stall Transcription Block Replication_Fork_Stall Replication Fork Stall DNA_Adducts->Replication_Fork_Stall CSA_CSB CSA/CSB Complex RNAPII_Stall->CSA_CSB Recruitment TFIIH TFIIH Helicase CSA_CSB->TFIIH Recruitment XPA XPA TFIIH->XPA Recruitment XPF_XPG XPF/XPG Endonucleases XPA->XPF_XPG Recruitment Lesion_Excision Lesion Excision XPF_XPG->Lesion_Excision Dual Incision DNA_Synthesis DNA Synthesis Lesion_Excision->DNA_Synthesis DNA Polymerase DNA_Ligation DNA Ligation DNA_Synthesis->DNA_Ligation DNA Ligase Repaired_DNA Repaired DNA DNA_Ligation->Repaired_DNA RAD18 RAD18 Replication_Fork_Stall->RAD18 Activation

Caption: Mechanism of this compound-induced DNA damage and repair via the TC-NER pathway.

Experimental Workflow for Solubilizing this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting Start Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Store_Stock Aliquot and Store at -80°C Dissolve->Store_Stock Thaw_Stock Thaw Stock Solution Dilute Serially Dilute in Aqueous Buffer Thaw_Stock->Dilute Final_Solution Fresh Working Solution Dilute->Final_Solution Vortex During Dilution Precipitation Precipitation Final_Solution->Precipitation Precipitation Observed? Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Assay Proceed with Assay Precipitation->Assay No Lower_Conc->Dilute

Caption: Workflow for preparing and troubleshooting this compound solutions for assays.

References

how to prevent degradation of 6-Deoxyilludin M in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and troubleshooting of issues related to the stability of 6-Deoxyilludin M in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by its chemical structure, which contains a reactive cyclopropane (B1198618) ring. This makes the molecule susceptible to nucleophilic attack.[1][2][3] Key factors that can lead to degradation include:

  • pH: Extreme pH values (both acidic and basic) can catalyze the opening of the cyclopropane ring, leading to a loss of activity.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.

  • Reactive Solvents and Solutes: The presence of nucleophiles in the solution can lead to the formation of adducts and degradation of the parent compound.[4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound in solution, it is recommended to store it at low temperatures and protected from light. One study has shown that illudin M can be stored in the dark at 4°C for up to 9 weeks without significant degradation.[5] For long-term storage, freezing at -20°C or -80°C is advisable. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination.

Q3: Which solvents are suitable for dissolving and storing this compound?

A3: this compound, similar to illudin M, is highly soluble in various organic solvents but has poor solubility in water and heptane.[5] For experimental use, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. When preparing aqueous solutions for biological assays, it is crucial to minimize the final concentration of the organic solvent and to prepare these solutions fresh before use. The use of co-solvents may be necessary for certain applications, but their compatibility and potential to induce degradation should be carefully evaluated.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. This allows for the quantification of the remaining active compound over time.

Troubleshooting Guides

Problem: I am observing a rapid loss of activity of my this compound solution in my cell-based assay.

Possible Cause Troubleshooting Step
pH of the culture medium The physiological pH of the cell culture medium (typically around 7.4) may contribute to the degradation of the compound. Illudins are known to be reactive towards bionucleophiles.[6]
Reaction with media components Components in the cell culture medium, such as amino acids or other nucleophiles, may react with this compound. An illudin M retinoate conjugate has been shown to be more stable in cell medium than illudin M itself, suggesting the parent molecule is reactive.[4]
Incubation time and temperature Prolonged incubation at 37°C can lead to thermal degradation.
Solution Preparation The compound may have degraded during preparation or storage of the working solution.

Problem: I see extra peaks appearing in my HPLC chromatogram when analyzing my this compound solution.

Possible Cause Troubleshooting Step
Degradation of the compound The appearance of new peaks is a strong indication of degradation. The reactive cyclopropane ring of illudins is susceptible to ring-opening reactions.[2][3]
Contamination The solution may have been contaminated during preparation or handling.
Interaction with the solvent The solvent used may not be inert and could be reacting with this compound.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the degradation kinetics of this compound. However, the following table summarizes the known solubility of the closely related compound, illudin M.

Table 1: Solubility of Illudin M in Various Solvents

SolventSolubilityReference
Organic Solvents (e.g., DMSO, Methanol, Ethanol)Highly Soluble[5]
WaterPoorly Soluble[5]
HeptanePoorly Soluble[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

    • HPLC system with a C18 column and UV detector

    • Temperature-controlled incubator

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).

    • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to determine the initial peak area of this compound.

    • Incubate the remaining solution at a specific temperature (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

Potential Degradation Pathway of this compound cluster_main 6-Deoxyilludin_M This compound (Active Compound) Nucleophilic_Attack Nucleophilic Attack (e.g., by H₂O, -OH, R-SH) 6-Deoxyilludin_M->Nucleophilic_Attack Susceptible Cyclopropane Ring Degradation_Products Inactive Degradation Products Nucleophilic_Attack->Degradation_Products Ring Opening

Caption: Potential degradation pathway of this compound initiated by nucleophilic attack on the cyclopropane ring.

Troubleshooting Workflow for this compound Instability cluster_workflow Start Start: Unexpected Experimental Results Check_Storage Check Storage Conditions (Temp, Light, Age of Stock) Start->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Check_Solvent Evaluate Solvent/Buffer Compatibility Prepare_Fresh->Check_Solvent Modify_Protocol Modify Experimental Protocol (e.g., reduce incubation time) Check_Solvent->Modify_Protocol Analyze_Stability Perform HPLC Stability Assay Modify_Protocol->Analyze_Stability End End: Problem Resolved Analyze_Stability->End

Caption: A logical workflow for troubleshooting unexpected results potentially caused by the instability of this compound.

Decision Tree for Optimal Storage of this compound Solutions cluster_decision Storage_Duration Intended Storage Duration? Short_Term < 2 Weeks Storage_Duration->Short_Term Short-term Long_Term > 2 Weeks Storage_Duration->Long_Term Long-term Store_4C Store at 4°C (Protected from Light) Short_Term->Store_4C Store_Frozen Aliquot and Store at -20°C or -80°C (Protected from Light) Long_Term->Store_Frozen

Caption: A decision tree to guide researchers in selecting the appropriate storage conditions for this compound solutions.

References

troubleshooting inconsistent results in 6-Deoxyilludin M cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Deoxyilludin M in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the illudin family of sesquiterpenes, which are potent cytotoxic agents. Its primary mechanism of action involves the induction of DNA lesions.[1][2] Inside the cell, illudins are metabolized into unstable intermediates that can alkylate DNA, leading to the formation of DNA adducts.[3] This DNA damage stalls both DNA replication and transcription, triggering a cellular stress response.[3][4] The repair of these lesions is primarily handled by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1][2] The selective toxicity of illudins in certain cancer cells is attributed to an energy-dependent transport mechanism that facilitates their accumulation within sensitive cells.[5][6]

Q2: What is the expected cellular outcome after treatment with this compound?

The DNA damage induced by this compound ultimately leads to programmed cell death, or apoptosis. The sustained DNA damage and stalled replication forks activate DNA damage response (DDR) pathways, which, if the damage is irreparable, will signal for the initiation of the apoptotic cascade.

Q3: Why are my IC50 values for this compound inconsistent between experiments?

Inconsistent IC50 values are a common issue in cytotoxicity assays and can arise from several factors:

  • Cellular Health and Passage Number: Ensure you are using healthy, actively dividing cells at a low passage number. High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents.

  • Cell Seeding Density: Inconsistent cell numbers across wells and between experiments is a major source of variability. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.

  • Compound Stability: this compound, like other illudins, may have limited stability in aqueous solutions. Prepare fresh dilutions for each experiment and minimize the time the compound spends in culture medium before being added to the cells.

  • Assay-Specific Variability: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity). Results from an MTT assay may differ from an LDH assay.[7]

  • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the wells is consistent and below the toxic threshold for your cell line (typically <0.5%).[8][9][10]

Q4: I am not observing a dose-dependent cytotoxic effect. What could be the issue?

This could be due to several factors:

  • Concentration Range: You may be testing a concentration range that is too high, where the maximum toxic effect is already achieved at the lowest concentration. Conversely, the concentration range might be too low to induce a measurable effect. A broad dose-response curve with logarithmic dilutions is recommended for initial experiments.

  • Compound Precipitation: this compound may have limited solubility in your cell culture medium. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration or a different solubilization method.

  • Cell Line Resistance: The cell line you are using may be resistant to this compound. This could be due to a deficient transport mechanism for illudins or a highly efficient DNA repair system.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before and during plating. Gently mix the cell suspension between pipetting each set of wells.
Pipetting Inaccuracy Use calibrated pipettes and practice consistent pipetting technique. For serial dilutions, ensure thorough mixing at each step.
Edge Effects Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect wells for precipitate after compound addition. If present, reassess the solubility of this compound in your culture medium.
Bubbles in Wells Be careful during reagent addition to avoid introducing bubbles. If bubbles are present, gently tap the plate or use a sterile needle to pop them before reading.
Issue 2: Unexpectedly High or Low Cytotoxicity
Potential Cause Troubleshooting Step
Incorrect Drug Concentration Double-check all calculations for serial dilutions. Prepare fresh stock solutions and dilutions for each experiment.
Compound Instability Minimize the time this compound is in solution before use. Consider performing a time-course experiment to assess its stability in your culture medium.
Cell Health Use cells in the exponential growth phase. Ensure high viability (>95%) before seeding.
Contamination Regularly check for microbial contamination in your cell cultures.
Assay Interference This compound may directly interfere with the assay reagents (e.g., reducing MTT). Run a cell-free control with the compound and assay reagents to check for interference.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
HL-60Human Promyelocytic Leukemia485 - 20
MCF-7Human Breast Adenocarcinoma4810 - 50
A549Human Lung Carcinoma4820 - 100
HCT116Human Colon Carcinoma4815 - 75
PANC-1Human Pancreatic Carcinoma4850 - 200

Note: These are hypothetical values based on the known potency of illudins. Researchers should determine the IC50 empirically for their specific cell lines and experimental conditions.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the 2x compound dilutions to the respective wells.

    • Include vehicle control (medium with the highest concentration of solvent) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G This compound Mechanism of Action cluster_0 Cellular Uptake and DNA Damage cluster_1 DNA Damage Response and Apoptosis This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Energy-dependent transport Metabolic Activation Metabolic Activation Cell Membrane->Metabolic Activation DNA Adducts DNA Adducts Metabolic Activation->DNA Adducts Replication Fork Stalling Replication Fork Stalling DNA Adducts->Replication Fork Stalling Transcription Blockage Transcription Blockage DNA Adducts->Transcription Blockage DDR Activation DDR Activation Replication Fork Stalling->DDR Activation Transcription Blockage->DDR Activation TC-NER Transcription-Coupled Nucleotide Excision Repair DDR Activation->TC-NER Repair Attempt Apoptosis Signaling Apoptosis Signaling DDR Activation->Apoptosis Signaling Irreparable Damage Cell Death Cell Death Apoptosis Signaling->Cell Death

Caption: this compound mechanism of action leading to apoptosis.

G Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Check Cell Health Cells healthy and low passage? Start->Check Cell Health Check Seeding Consistent cell seeding? Check Cell Health->Check Seeding Yes Use new cell stock Use new cell stock Check Cell Health->Use new cell stock No Check Compound Fresh compound dilutions? Check Seeding->Check Compound Yes Optimize seeding protocol Optimize seeding protocol Check Seeding->Optimize seeding protocol No Check Solvent Solvent control included? Check Compound->Check Solvent Yes Prepare fresh dilutions Prepare fresh dilutions Check Compound->Prepare fresh dilutions No Review Assay Assay protocol followed correctly? Check Solvent->Review Assay Yes Run solvent toxicity test Run solvent toxicity test Check Solvent->Run solvent toxicity test No Consistent Results Consistent IC50 Review Assay->Consistent Results Yes Optimize assay parameters Optimize assay parameters Review Assay->Optimize assay parameters No G Experimental Workflow for MTT Assay Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with Compound Treat with Compound Incubate 24h->Treat with Compound Incubate 24-72h Incubate 24-72h Treat with Compound->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate 24-72h->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate 2-4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

References

Technical Support Center: Optimizing 6-Deoxyilludin M Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Deoxyilludin M in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse xenograft model?

Q2: What is the known mechanism of action for this compound?

A2: this compound, like other illudins, is a potent cytotoxin that primarily targets DNA synthesis.[1] This inhibition of DNA replication leads to a cell cycle arrest at the G1-S phase transition, preventing cancer cells from proliferating.[1] The DNA damage caused by this compound activates the DNA Damage Response (DDR) pathway, which can ultimately lead to apoptosis in cancer cells.

Q3: Which administration routes have been used for illudin analogues in vivo?

A3: Studies with dehydroilludin M (a synonym for this compound) have shown anti-tumor activity when administered either intraperitoneally (i.p.) or intravenously (i.v.).[2] The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic properties of the compound.

Q4: What are common challenges in formulating this compound for in vivo use?

A4: Like many small molecule inhibitors, this compound may have limited aqueous solubility. A common approach is to first dissolve the compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with a pharmaceutically acceptable vehicle for injection. It is critical to ensure the final concentration of the organic solvent is low enough to not cause toxicity to the animal.

Troubleshooting Guides

Issue 1: High Toxicity or Animal Mortality at Initial Doses
Possible Cause Troubleshooting Step
Dose is above the Maximum Tolerated Dose (MTD). Immediately halt the experiment at that dose level. Initiate a dose de-escalation study, starting with a significantly lower dose (e.g., 5-10 fold lower) and gradually increasing the dose in subsequent cohorts to determine the MTD.
Inappropriate vehicle or high concentration of co-solvent (e.g., DMSO). Prepare a vehicle-only control group to assess the toxicity of the formulation itself. If toxicity is observed, consider alternative, less toxic co-solvents or a different formulation strategy. Ensure the final concentration of any organic solvent is minimized (typically <10% for i.p. and <5% for i.v. injections).
Rapid injection rate (for i.v. administration). Administer the compound as a slow bolus injection or consider using an infusion pump for a more controlled delivery over a longer period.
Animal model is particularly sensitive to the compound. Review literature for the specific strain of mice or rats being used to check for any known sensitivities. Consider using a more robust strain if possible.
Issue 2: Lack of Anti-Tumor Efficacy
Possible Cause Troubleshooting Step
Sub-therapeutic dosage. If no toxicity is observed, a dose escalation study should be performed to determine if higher concentrations of this compound induce an anti-tumor response.
Poor bioavailability or rapid clearance of the compound. Pharmacokinetic (PK) studies are recommended to determine the half-life, clearance, and overall exposure of this compound in your model system. This data will inform the optimal dosing frequency.
Tumor model is resistant to the mechanism of action. Confirm the in vitro sensitivity of your cancer cell line to this compound. If the cells are sensitive in vitro but no in vivo efficacy is observed, the issue may be related to in vivo delivery or metabolism.
Infrequent dosing schedule. Based on PK data, the dosing frequency may need to be increased to maintain a therapeutic concentration of the drug at the tumor site.

Experimental Protocols

Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
  • Animal Model: Nude mice bearing subcutaneous human tumor xenografts.

  • Grouping: Assign animals to cohorts of 3-6 mice per dose level. Include a vehicle control group.

  • Dose Levels: Based on data from related compounds, a starting dose of 1 mg/kg could be considered. Subsequent dose levels can be escalated based on established protocols (e.g., modified Fibonacci sequence).

  • Administration: Administer this compound via the desired route (i.p. or i.v.) daily for 5 consecutive days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or any other signs of severe toxicity.

Intravenous (i.v.) Administration Protocol
  • Formulation Preparation:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • For injection, dilute the stock solution in a sterile vehicle such as a mixture of PEG400, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

    • Ensure the final solution is clear and free of precipitates.

  • Injection Procedure:

    • Warm the animal to dilate the lateral tail vein.

    • Administer the formulation as a slow bolus injection using an appropriate gauge needle (e.g., 27-30G).

    • The injection volume should typically not exceed 10 ml/kg.

Quantitative Data Summary

Table 1: In Vivo Anti-Tumor Activity of Dehydroilludin M (this compound)

Parameter Finding Reference
Activity Inhibited xenograft growth and prolonged life span of tumor-bearing animals.[2]
Administration Routes Intraperitoneal (i.p.) or Intravenous (i.v.).[2]
Tumor Model MV522 lung carcinoma xenograft.[2]

Table 2: Example Dosage for a Related Illudin Analogue (HMAF)

Compound Dosage Administration Schedule Tumor Models Reference
6-hydroxymethylacylfulvene (HMAF)3 - 7.5 mg/kgi.v. or i.p.Daily for 5 daysMX-1 breast, MV522 lung, HT-29 colon[3]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Study cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Formulate this compound in appropriate vehicle Dosing Administer this compound (i.p. or i.v.) based on MTD Formulation->Dosing Animal_Model Establish tumor xenografts in immunocompromised mice Animal_Model->Dosing Monitoring Monitor tumor growth and animal health Dosing->Monitoring Data_Collection Collect tumor volume and body weight data Monitoring->Data_Collection Endpoint Evaluate anti-tumor efficacy and toxicity Data_Collection->Endpoint

Caption: Workflow for an in vivo efficacy study of this compound.

signaling_pathway Proposed Signaling Pathway of this compound 6_Deoxyilludin_M This compound DNA_Damage DNA Damage 6_Deoxyilludin_M->DNA_Damage DDR_Activation DNA Damage Response (DDR) Activation (ATM/ATR Kinases) DNA_Damage->DDR_Activation Cell_Cycle_Arrest G1/S Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound-induced cell death.

References

Technical Support Center: 6-Deoxyilludin M and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 6-Deoxyilludin M and its clinically evaluated analog, Irofulven (B1672183). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analog Irofulven?

This compound and its semi-synthetic derivative, Irofulven (6-hydroxymethylacylfulvene), are potent antitumor agents. Their primary mechanism of action involves covalent binding to DNA and other cellular macromolecules.[1][2] This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1][2][3] Irofulven is activated within the cell, which contributes to its cytotoxic activity.

Q2: What are the major off-target effects associated with Irofulven?

Clinical trials have identified several significant off-target toxicities for Irofulven. The most prominent and often dose-limiting side effect is visual disturbances, including flashing lights, blurred vision, and photosensitivity.[4][5] Other notable off-target effects include:

  • Myelosuppression: Particularly thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[6][7][8]

  • Gastrointestinal issues: Nausea, vomiting, and anorexia are common.[6][7][9]

  • Renal dysfunction: Can manifest as renal tubular acidosis.[6][8]

  • Fatigue and weakness (asthenia). [7][9]

Q3: How can I reduce the off-target retinal toxicity of Irofulven in my experiments?

Reducing retinal toxicity is crucial for the therapeutic potential of Irofulven. Here are some strategies to consider:

  • Dose Optimization: Retinal toxicity is dose-dependent.[4][5] Lowering the concentration of Irofulven can significantly reduce the incidence and severity of visual side effects while potentially maintaining a therapeutic window, especially in sensitive cancer models.[4]

  • Intermittent Dosing Schedules: Instead of daily administration, intermittent schedules (e.g., weekly or bi-weekly) have been shown to be better tolerated in clinical settings.[6]

  • Targeted Delivery Systems: Encapsulating Irofulven in liposomes or conjugating it to a tumor-targeting antibody (Antibody-Drug Conjugate or ADC) can help concentrate the drug at the tumor site and reduce systemic exposure, thereby minimizing retinal damage.

  • Combination Therapy: Using Irofulven at a lower, non-toxic dose in combination with other agents, such as angiogenesis inhibitors or other chemotherapeutics with different toxicity profiles, may enhance anti-tumor efficacy without exacerbating retinal side effects.[6]

Q4: Is there a way to selectively target cancer cells with Irofulven?

Yes. Preclinical studies have shown that cancer cells with deficiencies in the Nucleotide Excision Repair (NER) pathway are particularly sensitive to Irofulven.[10][11] The NER pathway is responsible for repairing bulky DNA adducts, the type of damage induced by Irofulven. Therefore, assessing the NER status of your cancer cell lines of interest can help identify models where Irofulven may have a higher therapeutic index.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in normal cell lines compared to cancer cell lines.

Possible Cause: The concentration of this compound/Irofulven is too high, leading to non-specific toxicity.

Solution:

  • Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cell lines and relevant normal control cell lines (e.g., retinal pigment epithelial cells, hematopoietic progenitor cells).

  • Select a therapeutic window: Choose a concentration range that maximizes cancer cell death while minimizing toxicity to normal cells.

  • Shorten exposure time: In some cell lines, shorter exposure times can increase selectivity.[12]

Problem 2: Difficulty in translating in vitro efficacy to in vivo animal models due to toxicity.

Possible Cause: The dosing regimen (dose and schedule) is not optimized for the in vivo setting.

Solution:

  • Conduct a Maximum Tolerated Dose (MTD) study: Before efficacy studies, determine the MTD of Irofulven in your animal model using different dosing schedules (e.g., daily vs. intermittent). Monitor for signs of toxicity, including weight loss, behavioral changes, and signs of visual impairment.

  • Implement intermittent dosing: Based on clinical data, intermittent dosing (e.g., twice weekly) is often better tolerated than daily administration.[6]

  • Consider alternative routes of administration: While intravenous is common, other routes might alter the pharmacokinetic and toxicity profiles.

Problem 3: How to experimentally assess the potential for myelosuppression of a new Irofulven analog?

Solution:

Utilize the Colony-Forming Unit (CFU) assay . This in vitro assay is the gold standard for assessing the toxic effects of compounds on hematopoietic progenitor cells. A reduction in the number of colonies formed in the presence of your compound indicates potential myelosuppression.

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Visual Adverse Events with Irofulven in Clinical Trials

Dose of IrofulvenIncidence of Grade 1-2 Visual EventsIncidence of Grade 3 Visual Events
≤ 0.50 mg/kg12%0%
≤ 20 mg/m²8%0%
> 0.50 mg/kgIncreased incidence and severityPresent

Data summarized from clinical trial findings.[4][5]

Table 2: IC50 Values of Irofulven in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
IGROV1OvarianData not specified
OVCAR-3OvarianData not specified
OVCAR-4OvarianData not specified
OVCAR-5OvarianData not specified
OVCAR-8OvarianData not specified
SK-OV-3OvarianData not specified
Pancreatic Cancer LinesPancreatic1 - 18

Note: Specific IC50 values for ovarian cancer cell lines were not provided in the source material, but Irofulven demonstrated marked activity. Data for pancreatic cancer cell lines from a separate study.[3][13] Further experimental validation is recommended to determine precise IC50 values for your cell lines of interest.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the IC50 value of this compound/Irofulven in both cancerous and normal cell lines.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound/Irofulven stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound/Irofulven in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Myelosuppression using Colony-Forming Unit (CFU) Assay

This protocol assesses the toxicity of this compound/Irofulven to hematopoietic progenitor cells.

Materials:

  • Human or murine bone marrow mononuclear cells

  • MethoCult™ semi-solid medium with appropriate cytokines

  • This compound/Irofulven

  • 35 mm culture dishes

  • Inverted microscope

Procedure:

  • Cell Preparation: Isolate mononuclear cells from bone marrow using a density gradient centrifugation method.

  • Compound Preparation: Prepare various concentrations of this compound/Irofulven.

  • Plating: Add the bone marrow cells and the test compound to the MethoCult™ medium. Vortex gently and dispense the mixture into 35 mm culture dishes.

  • Incubation: Incubate the dishes at 37°C in a 5% CO2, high-humidity incubator for 7-14 days (depending on the species).

  • Colony Counting: Using an inverted microscope, count the number of colonies (e.g., CFU-GM, BFU-E) in each dish.

  • Data Analysis: Compare the number of colonies in the treated dishes to the vehicle control to determine the percentage of inhibition.

Protocol 3: Preclinical Evaluation of Retinal Toxicity using Electroretinography (ERG) in a Rodent Model

This protocol provides a framework for assessing drug-induced changes in retinal function.

Materials:

  • Rodent animal model (e.g., rats, mice)

  • Anesthesia

  • Ganzfeld dome stimulator

  • Recording electrodes (corneal, reference, and ground)

  • Amplifier and data acquisition system

Procedure:

  • Dark Adaptation: Dark-adapt the animals for at least 12 hours overnight before the experiment.

  • Anesthesia and Pupil Dilation: Anesthetize the animal and apply a mydriatic agent to dilate the pupils.

  • Electrode Placement: Place the recording electrodes on the cornea, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.

  • ERG Recording: Place the animal inside the Ganzfeld dome. Record scotopic (dark-adapted) ERG responses to a series of increasing light flash intensities. This will allow for the measurement of the a-wave (photoreceptor response) and b-wave (bipolar cell response).

  • Light Adaptation: Light-adapt the animal for 10 minutes.

  • Photopic ERG: Record photopic (light-adapted) ERG responses to assess cone function.

  • Data Analysis: Analyze the amplitudes and implicit times of the a- and b-waves. A significant reduction in wave amplitudes in the drug-treated group compared to the control group indicates retinal toxicity.[3][14]

Visualizations

Irofulven_Mechanism_of_Action Irofulven Irofulven (this compound analog) Cell Cancer Cell Irofulven->Cell Activation Intracellular Activation Cell->Activation DNA_Damage DNA Adducts & Covalent Binding to Macromolecules Activation->DNA_Damage Replication_Stress Replication & Transcription Inhibition DNA_Damage->Replication_Stress Apoptosis Apoptosis Replication_Stress->Apoptosis

Caption: Simplified signaling pathway of Irofulven's mechanism of action in cancer cells.

Troubleshooting_Workflow_High_Toxicity Start Problem: High toxicity in normal cells Dose_Response Perform Dose-Response Curve (IC50 determination) on Cancer and Normal Cells Start->Dose_Response Analyze Analyze Therapeutic Window Dose_Response->Analyze Decision Is there a sufficient therapeutic window? Analyze->Decision Optimize_Dose Optimize Dose & Exposure Time Decision->Optimize_Dose Yes Targeted_Delivery Consider Targeted Delivery Strategies Decision->Targeted_Delivery No End_Good Proceed with Optimized Protocol Optimize_Dose->End_Good End_Bad Re-evaluate Compound or Develop Analogs Targeted_Delivery->End_Bad

Caption: Troubleshooting workflow for addressing high off-target cytotoxicity.

Targeted_Therapy_Logic Tumor_Cells Heterogeneous Tumor Cell Population Assess_NER Assess Nucleotide Excision Repair (NER) Status Tumor_Cells->Assess_NER NER_Proficient NER Proficient Assess_NER->NER_Proficient NER_Deficient NER Deficient Assess_NER->NER_Deficient Irofulven_Treatment Irofulven Treatment NER_Proficient->Irofulven_Treatment NER_Deficient->Irofulven_Treatment Normal_Response Standard Response Irofulven_Treatment->Normal_Response High_Sensitivity Increased Sensitivity & Apoptosis Irofulven_Treatment->High_Sensitivity

Caption: Logical relationship for targeted therapy with Irofulven based on NER status.

References

purification strategies to remove impurities from 6-Deoxyilludin M

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific purification protocols and impurity profiles for 6-Deoxyilludin M is limited in publicly available literature. The following guides are based on established methods for the purification of the closely related compound, Illudin M, and other fungal sesquiterpenoids. These strategies provide a strong starting point for developing a robust purification process for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of illudin-type compounds from fungal cultures?

A1: When purifying illudin-type sesquiterpenoids from fungal cultures, you are likely to encounter several types of impurities:

  • Related Sesquiterpenoids: Fungi often produce a variety of structurally similar secondary metabolites.[1][2][3][4] In the case of Illudin M production, other illudins or related sesquiterpenoids may be co-extracted.

  • Other Secondary Metabolites: Fungi are prolific producers of various classes of secondary metabolites, including polyketides and non-ribosomal peptides, which may be present in the crude extract.[5][6]

  • Lipids and Phospholipids: These are common contaminants from the fungal biomass that can interfere with chromatographic separation.[5][7]

  • Culture Media Components: Polar components from the culture medium may also be co-extracted, particularly if using polar solvents.[5]

Q2: What analytical methods are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for analyzing non-volatile compounds like sesquiterpene lactones.[8][9][10] Reversed-phase HPLC with a suitable C18 column and a water/acetonitrile (B52724) or water/methanol (B129727) gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widespread and effective technique for the analysis of volatile and semi-volatile sesquiterpenes.[8][9][10] Derivatization may be necessary for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used to assess purity by identifying signals from impurities.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying known and unknown impurities by providing both retention time and mass-to-charge ratio data.[9]

Q3: Can I use crystallization as a primary purification step?

A3: Crystallization can be a highly effective final purification step if the compound is sufficiently pure and a suitable solvent system is found. For instance, a highly pure (>95%) Illudin M product was obtained through crystallization from heptane (B126788) after initial chromatographic purification.[12] It is generally recommended to use crystallization after initial purification steps like solid-phase extraction or column chromatography have removed the bulk of the impurities.

Troubleshooting Guides

Problem: Low Recovery After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate SPE Cartridge Material The choice of stationary phase is critical. For moderately polar compounds like illudins, reversed-phase (e.g., C18) or normal-phase (e.g., silica) cartridges can be effective. Test different cartridge types to find the one with the best retention and release characteristics for this compound.
Incorrect Elution Solvent The elution solvent may be too weak to desorb the compound from the cartridge or too strong, leading to co-elution of impurities. Perform a step-gradient elution with solvents of increasing polarity to determine the optimal elution conditions. For C18 SPE, a gradient of methanol or acetonitrile in water is common.[12]
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in the loss of product in the flow-through. Consult the manufacturer's guidelines for the capacity of your chosen cartridge and consider using a larger cartridge or splitting the sample.
Compound Instability Illudins can be unstable under certain pH conditions. Ensure that the pH of your sample and solvents is compatible with the stability of this compound.
Problem: Co-elution of Impurities During HPLC Purification
Potential Cause Recommended Solution
Suboptimal Mobile Phase Gradient A shallow gradient can improve the resolution between closely eluting peaks. Experiment with different gradient slopes and solvent compositions (e.g., methanol vs. acetonitrile).
Incorrect Stationary Phase If resolution is poor on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Structurally Similar Impurities If impurities are isomers or closely related analogs, complete separation by HPLC can be challenging. Consider using an orthogonal purification technique, such as normal-phase chromatography or counter-current chromatography, either before or after the HPLC step.
Sample Overload Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or sample concentration. For preparative HPLC, ensure you are operating within the loading capacity of the column.

Experimental Protocols

General Protocol for Purification of Illudin M from Fungal Culture

This protocol is adapted from a published method for Illudin M and can be used as a starting point for this compound.[12]

  • Solid-Phase Extraction (SPE):

    • Centrifuge the fungal culture to remove biomass.

    • Load the supernatant onto a suitable reversed-phase SPE column (e.g., C18).

    • Wash the column with water to remove polar impurities.

    • Elute the product with a suitable organic solvent, such as 80% methanol.

  • Liquid-Liquid Extraction:

    • Dry the eluted fraction from the SPE step.

    • Perform a liquid-liquid extraction using a water/heptane mixture to enrich the Illudin M in the heptane phase.

  • Crystallization:

    • Concentrate the heptane solution to induce crystallization.

    • Collect the crystals by filtration and wash with cold heptane.

    • Dry the crystals under vacuum to obtain the final product with >95% purity.

Visualizations

Purification_Workflow cluster_0 Upstream cluster_1 Initial Purification cluster_2 Intermediate Purification cluster_3 Final Purification & Analysis FungalCulture Fungal Culture Centrifugation Centrifugation FungalCulture->Centrifugation Remove Biomass SPE Solid-Phase Extraction Centrifugation->SPE Load Supernatant LLE Liquid-Liquid Extraction SPE->LLE Eluted Fraction Crystallization Crystallization LLE->Crystallization Enriched Product PurityAnalysis Purity Analysis (HPLC, NMR) Crystallization->PurityAnalysis Final Product

Caption: A general workflow for the purification of illudin-type compounds.

Troubleshooting_Tree Start Low Purity After Initial Chromatography Q1 Are peaks well-resolved? Start->Q1 A1_Yes Likely co-eluting impurity with similar properties. Q1->A1_Yes Yes A1_No Chromatography is not optimized. Q1->A1_No No Sol1 Use an orthogonal purification method (e.g., normal phase). A1_Yes->Sol1 Sol2 Optimize gradient, change stationary phase, or reduce sample load. A1_No->Sol2

Caption: A decision tree for troubleshooting low purity issues.

References

dealing with resistance to 6-Deoxyilludin M in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to 6-Deoxyilludin M (Irofulven) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, more commonly known as Irofulven, is a semi-synthetic derivative of the fungal toxin illudin S. It is an alkylating agent that covalently binds to DNA and other macromolecules, leading to DNA damage. This damage stalls DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Irofulven's cytotoxic effects are particularly pronounced in cells with deficient DNA repair mechanisms.

Q2: My cancer cell line is showing resistance to this compound. What are the known mechanisms of resistance?

Several mechanisms of resistance to this compound have been identified:

  • BRCA1-Mediated DNA Repair: The breast cancer susceptibility gene 1 (BRCA1) plays a crucial role in the repair of DNA double-strand breaks, a type of damage induced by Irofulven.[1] Cancer cells with functional BRCA1 can efficiently repair this damage, leading to resistance. BRCA1 facilitates homologous recombination repair, a key pathway for fixing double-strand breaks.[1]

  • Nucleotide Excision Repair (NER): The NER pathway is another critical DNA repair mechanism that can remove Irofulven-induced DNA adducts. The efficiency of this pathway, particularly the transcription-coupled NER (TC-NER) sub-pathway, is a key determinant of sensitivity. Overexpression of NER proteins, such as Xeroderma Pigmentosum Complementation Group G (XPG), has been correlated with increased resistance to Irofulven.

  • Overexpression of ABCA12: While less documented, overexpression of the ATP-binding cassette transporter A12 (ABCA12) has been associated with acquired resistance to Irofulven.[2] The exact mechanism by which ABCA12 confers resistance is not yet fully elucidated but may involve drug efflux.

Q3: Are there any strategies to overcome resistance to this compound?

Yes, several strategies can be explored to overcome resistance:

  • Targeting DNA Repair Pathways: For cells with proficient DNA repair, combining this compound with inhibitors of the BRCA1 or NER pathways could be a viable strategy. For instance, PARP inhibitors have shown synthetic lethality in BRCA-deficient tumors and could potentially sensitize BRCA-proficient cells to DNA damaging agents like Irofulven.

  • Combination Therapies: Combining this compound with other chemotherapeutic agents that have different mechanisms of action can be effective. Synergy has been observed with agents that also induce DNA damage, potentially overwhelming the cancer cells' repair capacity.[3][4]

  • Modulating Drug Efflux: If resistance is mediated by drug efflux pumps like ABCA12, the use of specific inhibitors for these transporters could restore sensitivity.

Troubleshooting Guides

Troubleshooting Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Recommended Solution
Higher than expected cell viability in treated resistant cells. 1. Inefficient drug activity: this compound may be degrading. 2. High metabolic activity in resistant cells: Resistant cells might exhibit altered metabolism, affecting the MTT assay readout. 3. Insufficient incubation time. 1. Prepare fresh drug solutions for each experiment. 2. Visually inspect cells for morphological changes indicative of cytotoxicity. Consider using an alternative viability assay that measures a different endpoint (e.g., trypan blue exclusion for membrane integrity). 3. Optimize the drug incubation time for your specific cell line.
Inconsistent results between replicates. 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 1. Ensure a single-cell suspension before seeding and mix gently before plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. [5]
High background absorbance. 1. Contamination of media or reagents. 2. Phenol (B47542) red in the media can interfere with absorbance readings. 1. Use fresh, sterile reagents. 2. Use phenol red-free media for the assay. [6]
Troubleshooting Challenges in Clonogenic Survival Assays
Problem Possible Cause Recommended Solution
Poor or no colony formation in control (untreated) wells. 1. Suboptimal cell seeding density. 2. Poor cell viability or attachment. 3. Inadequate incubation time. 1. Perform a titration experiment to determine the optimal seeding density for your cell line. 2. Ensure cells are healthy and in the exponential growth phase before seeding. Use serum-containing medium for plating. [7] 3. Extend the incubation period to allow for sufficient colony growth (typically 10-14 days). [7]
High variability in colony numbers between replicate plates. 1. Inaccurate cell counting and plating. 2. Clumping of cells during seeding. 1. Perform multiple counts of the cell suspension to ensure accuracy. Dilute the cell suspension to a larger volume to minimize pipetting errors. [7] 2. Ensure a single-cell suspension by gentle pipetting before plating.
Resistant cells form very small or diffuse colonies. Resistant cells may have a slower growth rate or altered morphology. Extend the incubation time for resistant cell lines. When counting, clearly define the minimum colony size to be included in the analysis (e.g., >50 cells).

Data Presentation

Table 1: Comparative IC50 Values of Irofulven in NER-Proficient and -Deficient Cell Lines
Cell LineNER StatusIrofulven IC50 (ng/mL)Fold Sensitivity (Compared to Normal)
198VINormal~3001
XP21VIXPA-deficient~1030
XPCS2BASVXPB/CS-deficient~1520
XP6BEXPD-deficient~9>30
XP440VIXPG-deficient~1003
XPCS1LVXPG/CS-deficient~1817
XP101VIXPF-deficient~1003
XP202VIXPC-deficient~3001

Data adapted from a study on the cytotoxicity of Irofulven in nucleotide excision repair-deficient cells.Note: Lower IC50 values indicate higher sensitivity to the drug.

Table 2: Impact of BRCA1 Status on Irofulven Sensitivity
Cell LineBRCA1 StatusRelative Sensitivity to Irofulven
HCC1937 (vector)DeficientHigher
HCC1937 (BRCA1-transfected)ProficientLower
SKOV3 (sh-vector)ProficientLower
SKOV3 (sh-BRCA1)DeficientHigher

This table summarizes the qualitative findings from studies investigating the role of BRCA1 in Irofulven resistance. BRCA1-deficient cells consistently show increased sensitivity to Irofulven.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of this compound concentrations and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Clonogenic Survival Assay
  • Cell Seeding: Prepare a single-cell suspension and seed a known number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.

  • Drug Treatment: Allow cells to attach for a few hours, then treat with this compound for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Colony Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, then stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the long-term effect of the drug on cell survival.

Mandatory Visualizations

Irofulven_Mechanism_of_Action cluster_cell Cancer Cell Irofulven This compound (Irofulven) DNA Nuclear DNA Irofulven->DNA Covalent Binding DNA_damage DNA Adducts & Double-Strand Breaks DNA->DNA_damage Stalled_Replication Stalled Replication Fork DNA_damage->Stalled_Replication Stalled_Transcription Stalled Transcription DNA_damage->Stalled_Transcription Cell_Cycle_Arrest Cell Cycle Arrest (S/G2-M) Stalled_Replication->Cell_Cycle_Arrest Stalled_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound (Irofulven).

Irofulven_Resistance_Pathways cluster_BRCA1 BRCA1-Mediated Repair cluster_NER Nucleotide Excision Repair (NER) cluster_ABCA12 ABC Transporter Efflux Irofulven_Damage Irofulven-Induced DNA Damage BRCA1 BRCA1 Irofulven_Damage->BRCA1 NER_Proteins NER Proteins (e.g., XPG) Irofulven_Damage->NER_Proteins ABCA12 ABCA12 Transporter Irofulven_Damage->ABCA12 Potential Interaction HR_Repair Homologous Recombination Repair BRCA1->HR_Repair Cell_Survival_BRCA1 Cell Survival HR_Repair->Cell_Survival_BRCA1 Adduct_Removal DNA Adduct Removal NER_Proteins->Adduct_Removal Cell_Survival_NER Cell Survival Adduct_Removal->Cell_Survival_NER Drug_Efflux Irofulven Efflux ABCA12->Drug_Efflux Cell_Survival_ABCA12 Cell Survival Drug_Efflux->Cell_Survival_ABCA12 Experimental_Workflow_Resistance cluster_setup Experimental Setup cluster_analysis Analysis of Resistance Start Start with Sensitive Cancer Cell Line Treatment Treat with increasing concentrations of This compound Start->Treatment Selection Select for Resistant Population Treatment->Selection Resistant_Line Establish Resistant Cell Line Selection->Resistant_Line Viability_Assay Cell Viability Assay (e.g., MTT) Resistant_Line->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Resistant_Line->Clonogenic_Assay Mechanism_Study Investigate Resistance Mechanism (e.g., Western Blot for BRCA1, XPG; qRT-PCR for ABCA12) Resistant_Line->Mechanism_Study

References

how to improve the stability of 6-Deoxyilludin M for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 6-Deoxyilludin M for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Troubleshooting Guide

Users experiencing instability with this compound can refer to the following table for potential causes and recommended solutions.

Issue Observed Potential Cause Recommended Solution
Loss of potency over a short period at room temperature. Thermal degradation.Store the compound at recommended low temperatures. For short-term storage (up to 1 month), -20°C is advisable. For long-term storage (up to 6 months), -80°C is recommended.[1][2] One study has shown stability for up to 9 weeks when stored at 4°C in the dark.[3]
Discoloration or appearance of unknown peaks in HPLC analysis after exposure to light. Photodegradation.Protect the compound from light at all times by using amber vials or by wrapping containers in aluminum foil. Conduct all manipulations in a dark or low-light environment.
Degradation in protic solvents, especially at non-neutral pH. Acid or base-catalyzed hydrolysis.If dissolution in a protic solvent is necessary, use a neutral, buffered solution. Avoid acidic or basic conditions. For long-term storage, it is best to store the compound as a dry solid.
Instability in the presence of air or certain media components. Oxidation.Store the compound under an inert atmosphere (e.g., argon or nitrogen). If in solution, use de-gassed solvents. Avoid contact with oxidizing agents.
Variability in experimental results using different batches of the compound. Inconsistent initial purity or degradation during initial handling.Always use a fresh vial or a recently prepared stock solution for critical experiments. Qualify new batches upon receipt by an appropriate analytical method, such as HPLC, to confirm purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -80°C in a tightly sealed container, protected from light.[1][2] Storage under an inert atmosphere is also recommended to prevent oxidation.

Q2: Can I store this compound in solution?

A2: While storing this compound as a solid is optimal, solutions can be prepared for immediate use. If short-term storage in solution is necessary, use a dry, aprotic solvent like anhydrous DMSO or ethanol. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1][2] It is crucial to minimize exposure to water and light.

Q3: How does pH affect the stability of this compound?

A3: While specific studies on this compound are limited, compounds with similar functional groups, such as epoxides and esters (in related sesquiterpene lactones), are susceptible to hydrolysis under both acidic and basic conditions. Therefore, it is critical to maintain a neutral pH environment when working with this compound in aqueous or protic solutions to prevent degradation.

Q4: Is this compound sensitive to light?

A4: Yes, many complex organic molecules, including sesquiterpenoids, can be sensitive to light. Photodegradation can lead to the formation of impurities and loss of activity. All work with this compound and its solutions should be performed under subdued light, and storage should always be in light-protecting containers.

Q5: What are the signs of this compound degradation?

A5: Degradation can be observed as a physical change, such as discoloration of the solid or solution. Analytically, degradation is identified by a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram. A loss of biological activity in your experiments can also be an indicator of degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a calibrated light source as per ICH Q1B guidelines. A dark control should be kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of acetonitrile and water.

  • Start with a higher percentage of water and gradually increase the percentage of acetonitrile. - Flow Rate: 1.0 mL/min. - Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis spectral analysis of this compound). - Injection Volume: 10 µL. - Column Temperature: 30°C.

This method should be validated for its ability to separate the intact this compound from any degradation products formed during the forced degradation study.

Visualizations

G Troubleshooting Flowchart for this compound Instability start Instability Observed (e.g., loss of potency, new peaks in HPLC) check_storage Check Storage Conditions start->check_storage check_light Check Light Exposure start->check_light check_solvent Check Solvent/pH start->check_solvent check_atmosphere Check Atmosphere start->check_atmosphere improper_storage Improper Temperature check_storage->improper_storage Yes light_exposure Exposed to Light check_light->light_exposure Yes improper_solvent Inappropriate Solvent/pH check_solvent->improper_solvent Yes air_exposure Exposed to Air check_atmosphere->air_exposure Yes solution_storage Store at -20°C (short-term) or -80°C (long-term) improper_storage->solution_storage solution_light Use Amber Vials Work in Low Light light_exposure->solution_light solution_solvent Use Dry, Aprotic Solvents Maintain Neutral pH improper_solvent->solution_solvent solution_atmosphere Store Under Inert Gas (Argon or Nitrogen) air_exposure->solution_atmosphere

Caption: Troubleshooting workflow for identifying and resolving this compound stability issues.

G Experimental Workflow for this compound Stability Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV dilute->hplc quantify Quantify Degradation & Identify Degradants hplc->quantify pathway Elucidate Degradation Pathways quantify->pathway

Caption: A typical experimental workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: High-Throughput Screening of 6-Deoxyilludin M Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the high-throughput screening (HTS) of 6-Deoxyilludin M analogs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its analogs?

A1: this compound and its analogs are potent cytotoxic agents. Their primary mechanism of action involves the alkylation of biological macromolecules, with DNA being a major target.[1][2][3] Illudins are activated within the cell to unstable intermediates that form DNA lesions.[1][2][4] The cytotoxicity of these compounds is particularly pronounced in cells deficient in the nucleotide excision repair (NER) pathway, specifically the transcription-coupled NER (TC-NER) subpathway, which is responsible for repairing DNA damage in actively transcribed genes.[2][4]

Q2: Why do we observe differential sensitivity to Illudin S and its analogs across different cell lines?

A2: The selective toxicity of illudins in certain cancer cell lines is attributed to an energy-dependent transport mechanism.[5][6] Cell lines that are more sensitive to illudins exhibit a higher intracellular accumulation of the compound due to this active uptake process.[1][5][6] In contrast, less sensitive or resistant cells lack this specific transport system, leading to lower intracellular concentrations of the drug.[5][6]

Q3: Which cell-based assays are recommended for high-throughput screening of this compound analogs?

A3: Given the cytotoxic nature of this compound analogs, cell viability and cytotoxicity assays are the most appropriate for HTS. Commonly used and reliable methods include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of cytotoxicity and loss of membrane integrity.[7][9]

Q4: How should we handle potential false positives and negatives in our HTS campaign?

A4: False positives and negatives are common challenges in HTS. For covalent inhibitors like this compound analogs, it is crucial to differentiate true hits from artifacts. Strategies to mitigate these issues include:

  • Counter-screening: Use orthogonal assays to confirm hits. For example, a hit from a primary metabolic assay (like MTT) can be validated with a cytotoxicity assay that measures membrane integrity (like LDH).

  • Time-dependent Inhibition Assays: True covalent inhibitors often exhibit time-dependent inhibition. Measuring the IC50 at different pre-incubation times can help distinguish them from reversible inhibitors or assay artifacts.[10]

  • Jump Dilution Assays: This method helps to confirm the irreversible nature of the binding.[10]

  • Rigorous Data Analysis: Employ robust statistical methods and set appropriate hit criteria to minimize the impact of random error and systematic variability.

Troubleshooting Guides

Assay Performance and Data Variability

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, edge effects, or reagent instability.

  • Solution:

    • Ensure a homogenous cell suspension before and during plating.

    • To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples or fill them with sterile media or PBS.[4] Maintain proper humidity in the incubator.

    • Verify the stability of reagents under storage and assay conditions, including freeze-thaw cycles.[11]

Problem: Z'-factor is consistently low (<0.5).

  • Possible Cause: Small signal window between positive and negative controls, high data variability, or suboptimal assay conditions.

  • Solution:

    • Optimize the concentration of the positive control to achieve a robust signal.

    • Review and optimize assay parameters such as incubation time, temperature, and reagent concentrations.

    • Assess the stability of the assay signal over time to ensure the reading window is optimal.

Compound-Specific Issues

Problem: Suspected false positives due to compound autofluorescence or color.

  • Possible Cause: The intrinsic properties of the test compounds interfere with the assay's detection method.

  • Solution:

    • Run parallel assays in the absence of cells or key reagents to measure the compound's intrinsic signal.

    • If using a fluorescence-based assay, measure the emission spectrum of the compound to check for overlap with the assay's fluorophore.

    • Consider using a label-free detection method or an assay with a different readout (e.g., luminescence instead of fluorescence).

Problem: Difficulty in confirming a covalent mechanism of action.

  • Possible Cause: The compound may be a potent reversible inhibitor, an aggregator, or the covalent reaction is slow.

  • Solution:

    • Perform detailed kinetic studies, including pre-incubation time-dependency and jump dilution experiments, to confirm irreversible binding.[10]

    • Include a wash-out step in your protocol. If the compound's effect persists after washing, it is likely a covalent inhibitor.

    • Utilize mass spectrometry to detect the formation of a covalent adduct between the compound and its target protein, if the target is known.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate analysis and comparison.

Table 1: Example Summary of Cytotoxicity Screening Data for this compound Analogs

Compound IDStructure/ModificationIC50 (µM) in HL-60 CellsMax Inhibition (%)Hill SlopeZ'-Factor
6-DI-001Parent Compound0.5 ± 0.198 ± 21.20.85
6-DI-002C-10 Methylation1.2 ± 0.395 ± 31.10.82
6-DI-003C-12 Hydroxylation> 5015 ± 5N/A0.79
6-DI-004Cyclopropyl Ring Opening25 ± 460 ± 80.90.80
Positive ControlDoxorubicin0.1 ± 0.02100 ± 11.50.88
Negative ControlDMSO VehicleN/A0 ± 5N/AN/A

Experimental Protocols

MTT Cell Viability Assay Protocol for HTS

This protocol is adapted for a 96-well format.

Materials:

  • Cells of interest (e.g., HL-60)

  • Complete culture medium

  • This compound analogs and control compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium per well. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 1 µL of compound dilutions (in DMSO) to the respective wells. Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol for HTS

This protocol is based on a commercially available LDH release assay kit and is adapted for a 96-well format.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound analogs and control compounds

  • LDH Assay Kit (including Substrate Mix and Lysis Buffer)

  • 96-well plates

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate for the desired time.

  • Supernatant Transfer: Centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cancer Cell 6-Deoxyilludin_M_Analog This compound Analog Transporter Energy-Dependent Transporter 6-Deoxyilludin_M_Analog->Transporter Uptake Activated_Analog Activated Analog (Electrophile) Transporter->Activated_Analog Intracellular Activation DNA Nuclear DNA Activated_Analog->DNA Alkylation DNA_Adduct DNA Adduct DNA->DNA_Adduct Transcription_Stall Transcription Stall DNA_Adduct->Transcription_Stall TC_NER Transcription-Coupled Nucleotide Excision Repair Transcription_Stall->TC_NER Repair Attempt Apoptosis Apoptosis TC_NER->Apoptosis Overwhelmed/Failed Repair Leads to HTS_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation & Characterization cluster_SAR SAR Analysis Library This compound Analog Library Primary_HTS Primary HTS (e.g., MTT Assay) Library->Primary_HTS Hit_Identification Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Counter_Screen Counter-Screen (e.g., LDH Assay) Dose_Response->Counter_Screen Covalent_Confirmation Covalent Mechanism Confirmation Assays Counter_Screen->Covalent_Confirmation Validated_Hits Validated Hits Covalent_Confirmation->Validated_Hits SAR_Analysis Structure-Activity Relationship Analysis Validated_Hits->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Technical Support Center: Enhancing the Bioavailability of 6-Deoxyilludin M

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Deoxyilludin M. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the oral bioavailability of the promising anticancer agent, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.

Given that this compound is a derivative of illudin M, a natural product known for its cytotoxic properties, it is presumed to be a hydrophobic molecule with low aqueous solubility.[1][2] This characteristic likely places it in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), presenting a significant challenge for achieving adequate oral bioavailability.[3][4] This guide focuses on strategies to overcome this limitation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the formulation and in vivo evaluation of poorly water-soluble compounds like this compound.

FAQs: Formulation Strategies

Q1: My this compound formulation shows poor dissolution. What are the first steps to troubleshoot this?

A1: Poor dissolution is a common hurdle for hydrophobic compounds. Here’s a systematic approach to troubleshoot:

  • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug. Micronization or nanonization can significantly increase the surface area.[5]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state can enhance its aqueous solubility and dissolution rate.[6][7]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[8][9][10][11]

  • Excipient Compatibility: Ensure the excipients used in your formulation are compatible with this compound and are not hindering its release.

Q2: I'm observing high variability in the plasma concentrations of this compound in my animal studies. What could be the cause?

A2: High variability in plasma concentrations is often linked to formulation performance and physiological factors. Consider the following:

  • Inadequate Formulation Stability: The formulation may not be stable in the gastrointestinal environment, leading to premature drug precipitation.

  • Food Effects: The presence or absence of food can significantly alter the absorption of hydrophobic drugs.[12] Conduct studies in both fasted and fed states to assess this.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall or liver, reducing the amount of drug reaching systemic circulation.

  • Inconsistent Dosing: For oral gavage, ensure accurate and consistent administration of the formulation.[13]

Troubleshooting: Common Formulation Issues
Problem Potential Cause Troubleshooting Steps
Low Drug Loading in Nanoparticles Poor affinity of this compound for the nanoparticle core material.Screen different polymers or lipids for higher drug solubility. Optimize the drug-to-carrier ratio.
Nanoparticle Aggregation Insufficient surface stabilization.Increase the concentration of the stabilizer (e.g., surfactant, PEG). Optimize the formulation pH or ionic strength.
Recrystallization of Amorphous Solid Dispersion (ASD) The amorphous form is thermodynamically unstable.[14]Select a polymer that has strong interactions with this compound to inhibit crystallization. Control moisture content during manufacturing and storage.
Phase Separation in Lipid-Based Formulations Poor miscibility of this compound with the lipid vehicle at the required concentration.Screen a wider range of oils, surfactants, and co-solvents to find a more compatible system.[15] Perform long-term stability studies at different temperatures.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how results from bioavailability studies for this compound could be structured.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Absolute Bioavailability (%)
Aqueous Suspension50 ± 152.0 ± 0.5250 ± 75< 5
Micronized Suspension150 ± 401.5 ± 0.5900 ± 200~15
Nanoparticle Formulation450 ± 901.0 ± 0.23500 ± 600~60
Amorphous Solid Dispersion600 ± 1200.8 ± 0.24800 ± 800~80
SEDDS Formulation750 ± 1500.5 ± 0.15500 ± 950~90

Data are presented as mean ± standard deviation (n=6). This is illustrative data.

Table 2: In Vitro Dissolution of this compound Formulations in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

Formulation % Drug Released in SGF (2h) % Drug Released in SIF (4h)
Crystalline this compound< 5%< 10%
Nanoparticle Formulation40%85%
Amorphous Solid Dispersion60%> 95%
SEDDS Formulation> 95% (emulsified)> 95% (emulsified)

This is illustrative data.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoparticle Formulation

This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method, suitable for preclinical studies.[16]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve 10 mg of this compound and 50 mg of PLGA in 2 mL of acetone.

  • Prepare a 1% (w/v) PVA solution in deionized water.

  • Add the organic phase dropwise into 10 mL of the aqueous PVA solution under magnetic stirring.

  • Continue stirring for 4 hours at room temperature to allow for solvent evaporation.

  • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle formulation in a suitable vehicle for in vivo administration (e.g., saline).

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a this compound formulation in Sprague-Dawley rats.[12][17][18]

Animals:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein catheters.

Procedure:

  • Fast the rats overnight (12 hours) with free access to water.[13]

  • Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.

  • For determination of absolute bioavailability, administer a 1 mg/kg intravenous dose of this compound in a suitable solubilizing vehicle to a separate group of rats.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathway of Illudin-Induced Cytotoxicity

Illudins and their analogs are known to exert their cytotoxic effects by inducing DNA damage, which subsequently activates cellular stress and repair pathways.[19][20][21][22] The following diagram illustrates the proposed mechanism.

Illudin_Signaling_Pathway Illudin This compound Cell Cellular Uptake Illudin->Cell DNA DNA Adduct Formation Cell->DNA Transcription Transcription Stalling DNA->Transcription Replication Replication Fork Collapse DNA->Replication NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription->NER Apoptosis Apoptosis Replication->Apoptosis NER->Apoptosis If repair fails

Caption: Proposed signaling pathway for this compound cytotoxicity.

Experimental Workflow for Enhancing Bioavailability

The following diagram outlines a logical workflow for the development and evaluation of an enhanced bioavailability formulation for this compound.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (Nanoparticles, ASDs, Lipids) Start->Formulation InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study in Rats InVitro->InVivo Promising Candidates Analysis Data Analysis & Bioavailability Calculation InVivo->Analysis Decision Lead Formulation Selection Analysis->Decision Decision->Formulation Reformulate End End: Optimized Formulation Decision->End

Caption: Experimental workflow for bioavailability enhancement.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Illudin S and Illudin M Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anticancer properties of Illudin S and Dehydroilludin M, a key analog of Illudin M, reveals significant differences in their preclinical efficacy. While both compounds exhibit potent cytotoxicity against a range of cancer cell lines in vitro, their in vivo activities diverge substantially, positioning Dehydroilludin M as a more promising candidate for further development.

This guide provides a detailed comparison of the anticancer activity of Illudin S and Dehydroilludin M. It is important to note that literature providing specific anticancer data for "6-Deoxyilludin M" is scarce. Therefore, this comparison focuses on Dehydroilludin M, a well-studied and potent analog of Illudin M, to provide a relevant and data-supported analysis for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Both Illudin S and Illudin M and its analogs demonstrate significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for these compounds in several studies.

Cell LineCancer TypeIlludin S IC50 (nM)Illudin M IC50 (nM)Dehydroilludin M IC50 (nM)
HL-60 Myeloid Leukemia6 - 11Not ReportedSelectively cytotoxic
CEM T-lymphocyte Leukemia6 - 11Not ReportedNot Reported
MV522 Lung CarcinomaIneffective in vivoNot ReportedEffective in vivo
Various MDR lines Multidrug-resistant cancersEffectiveNot ReportedEffective

Table 1: Comparative in vitro cytotoxicity of Illudin S, Illudin M, and Dehydroilludin M against various human cancer cell lines. Data synthesized from multiple preclinical evaluations.

Preclinical In Vivo Efficacy: A Clear Divergence

A pivotal study directly comparing the in vivo antitumor activity of Illudin S and Dehydroilludin M in xenograft models demonstrated a clear superiority of the Illudin M analog. While Illudin S was found to be ineffective in these models, Dehydroilludin M exhibited significant tumor growth inhibition and prolonged the lifespan of tumor-bearing animals when administered intravenously or intraperitoneally[1]. In the MV522 lung carcinoma model, the efficacy of Dehydroilludin M surpassed that of nine conventional anticancer drugs and was comparable to Mitomycin C[1].

Mechanism of Action: DNA Damage and Repair Inhibition

Illudins exert their anticancer effects primarily by inducing DNA damage. Upon entering a cell, these compounds are activated to form highly reactive intermediates that can alkylate DNA, leading to the formation of DNA lesions[2]. This damage primarily affects DNA synthesis, causing a cell cycle block at the G1-S phase interface[3].

A key aspect of the illudin mechanism is the specific way cells attempt to repair this damage. The cellular machinery primarily responsible for repairing illudin-induced DNA lesions is the transcription-coupled nucleotide excision repair (TC-NER) pathway[2][4]. This reliance on a specific repair pathway suggests that tumors with deficiencies in this pathway may be particularly sensitive to illudin-based therapies.

Illudin_Mechanism_of_Action cluster_cell Cancer Cell Illudin Illudin S / Dehydroilludin M Activated_Illudin Reactive Intermediate Illudin->Activated_Illudin Intracellular Activation DNA Cellular DNA Activated_Illudin->DNA DNA Alkylation DNA_Lesion DNA Lesion DNA->DNA_Lesion TC_NER TC-NER Pathway DNA_Lesion->TC_NER Repair Attempt Apoptosis Cell Death (Apoptosis) DNA_Lesion->Apoptosis Overwhelmed Repair TC_NER->DNA Successful Repair (Resistance)

Mechanism of action for illudins leading to cancer cell death.

Experimental Protocols

The evaluation of the anticancer activity of this compound and Illudin S relies on a series of established experimental protocols.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the illudin compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

DNA Synthesis Inhibition Assay

Objective: To assess the effect of the compounds on DNA replication.

Methodology (BrdU Incorporation Assay):

  • Cancer cells are treated with the illudin compounds for a defined period.

  • Towards the end of the treatment period, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is added to the cell culture medium.

  • Cells undergoing DNA synthesis will incorporate BrdU into their newly synthesized DNA.

  • After incubation with BrdU, the cells are fixed and their DNA is denatured to expose the incorporated BrdU.

  • The cells are then incubated with a specific antibody that recognizes BrdU, which is typically conjugated to an enzyme (e.g., horseradish peroxidase).

  • A substrate for the enzyme is added, which produces a colored product.

  • The amount of colored product, which is proportional to the amount of BrdU incorporated, is quantified by measuring the absorbance.

Experimental_Workflow start Start: Compound Synthesis (Illudin S / Dehydroilludin M) in_vitro In Vitro Studies start->in_vitro cell_lines Panel of Cancer Cell Lines in_vitro->cell_lines cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism in_vivo In Vivo Studies ic50->in_vivo Promising Candidates dna_synthesis DNA Synthesis Assay (e.g., BrdU) mechanism->dna_synthesis cell_cycle Cell Cycle Analysis mechanism->cell_cycle xenograft Tumor Xenograft Models in_vivo->xenograft efficacy Evaluate Antitumor Efficacy xenograft->efficacy toxicity Assess Systemic Toxicity xenograft->toxicity end End: Lead Candidate Selection efficacy->end toxicity->end

A generalized workflow for the preclinical evaluation of anticancer compounds.

Conclusion

While both Illudin S and Dehydroilludin M show potent cytotoxic activity in vitro, Dehydroilludin M demonstrates superior in vivo anticancer efficacy, making it a more promising lead compound for clinical development. The shared mechanism of action, involving DNA damage and the hijacking of the TC-NER pathway, provides a rationale for identifying patient populations that may benefit most from this class of compounds. Further research into the development of illudin analogs with improved therapeutic indices is warranted.

References

6-Deoxyilludin M vs. Doxorubicin: A Comparative Analysis in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer therapeutics, the quest for novel agents with improved efficacy and reduced toxicity remains a paramount challenge. This guide provides a detailed comparison of the investigational drug 6-Deoxyilludin M, represented by its well-studied derivative Irofulven (B1672183) (6-hydroxymethylacylfulvene), and the established chemotherapeutic agent, doxorubicin (B1662922). This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance in preclinical breast cancer models, supported by experimental data.

Executive Summary

Irofulven, a semi-synthetic derivative of the fungal toxin Illudin S, demonstrates a distinct mechanism of action by inducing DNA damage and activating the ATM-CHK2 signaling pathway. Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to apoptosis. Preclinical data suggest that while doxorubicin is a potent and widely used agent, Irofulven shows significant activity against various breast cancer cell lines, including those with mechanisms of resistance to conventional chemotherapeutics. This guide will delve into the quantitative comparisons of their cytotoxic and anti-tumor activities, alongside detailed experimental methodologies and visual representations of their molecular pathways.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Irofulven and doxorubicin across a panel of human breast cancer cell lines. It is important to note that these values are compiled from various studies with differing experimental conditions, such as drug exposure times, which can influence the results.

Table 1: IC50 Values of Irofulven in Human Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)Exposure TimeSource
MCF-7ER+, PR+, HER2-~0.05 (as ng/mL)Not Specified[1]
MDA-MB-231Triple-Negative~0.05 (as ng/mL)Not Specified[1]
T-47DER+, PR+, HER2-2.20 ± 1.572 hours[2]
SK-BR-3HER2+Not ReportedNot Reported

Table 2: IC50 Values of Doxorubicin in Human Breast Cancer Cell Lines

Cell LineReceptor StatusIC50 (µM)Exposure TimeSource
MCF-7ER+, PR+, HER2-8.30648 hours[3]
MCF-7ER+, PR+, HER2-1.1 (as µg/mL)Not Specified[4]
MCF-7ER+, PR+, HER2-0.22522D culture[5]
MDA-MB-231Triple-Negative6.60248 hours[3]
MDA-MB-231Triple-Negative1.38 (as µg/mL)Not Specified[4]
MDA-MB-231Triple-Negative0.08772D culture[5]
SK-BR-3HER2+Not Reported24 hours[6]
T-47DER+, PR+, HER2-Not ReportedNot Reported

In Vivo Efficacy in Breast Cancer Xenograft Models

Animal models provide crucial insights into the anti-tumor activity of therapeutic agents in a systemic environment. The following table summarizes the available data on the in vivo efficacy of Irofulven and doxorubicin in mouse xenograft models of breast cancer. Direct comparisons are limited due to variations in the models, dosing regimens, and administration routes used in different studies.

Table 3: In Vivo Efficacy of Irofulven and Doxorubicin in Breast Cancer Xenograft Models

DrugXenograft ModelDosing RegimenTumor Growth InhibitionSource
IrofulvenERCC3 mutant mammary epithelial cellsNot specifiedEnhanced sensitivity in ERCC3 mutant background[7]
DoxorubicinE0117Not specified40% greater inhibition with nanoparticle formulation vs. free doxorubicin[8]
DoxorubicinMDA-MB-468LN3 weekly dosesDelayed tumor progression by ~10 weeks (HA-DOX conjugate)[9]
DoxorubicinMX-1Not specified50-89% (moderate activity)[10]
Doxorubicin4T17.5 mg/kgSignificant reduction in tumor size and weight[11]

Mechanisms of Action and Signaling Pathways

Irofulven: Activation of the DNA Damage Response

Irofulven's cytotoxic activity is primarily mediated through the induction of DNA damage, which subsequently activates the Ataxia Telangiectasia Mutated (ATM)-Checkpoint Kinase 2 (CHK2) signaling pathway[1][12][13]. This pathway is a critical component of the DNA damage response (DDR), leading to cell cycle arrest and apoptosis.

Irofulven_Pathway Irofulven Irofulven DNA_Damage DNA Damage Irofulven->DNA_Damage ATM ATM (activated) DNA_Damage->ATM CHK2 CHK2 (activated) ATM->CHK2 phosphorylates p53 p53 (phosphorylated) CHK2->p53 phosphorylates CellCycleArrest S-Phase Arrest CHK2->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topo_II_Inhibition->DNA_Strand_Breaks ROS_Generation->DNA_Strand_Breaks p53_Activation p53 Activation DNA_Strand_Breaks->p53_Activation Bax_up Bax upregulation p53_Activation->Bax_up Bcl2_down Bcl-2 downregulation p53_Activation->Bcl2_down Apoptosis Apoptosis Bax_up->Apoptosis Bcl2_down->Apoptosis MTT_Workflow cluster_0 MTT Assay Protocol A 1. Seed cells in a 96-well plate B 2. Treat cells with varying drug concentrations A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H Xenograft_Workflow cluster_1 Xenograft Model Protocol A 1. Implant human breast cancer cells into immunocompromised mice B 2. Allow tumors to reach a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer drug (Irofulven or doxorubicin) according to a defined schedule C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Euthanize mice at a predetermined endpoint E->F G 7. Excise tumors for weight measurement and further analysis F->G H 8. Calculate Tumor Growth Inhibition (TGI) G->H

References

Unveiling the Mechanism of 6-Deoxyilludin M: A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel anti-cancer compounds is paramount. This guide provides a comprehensive validation of the mechanism of action of 6-Deoxyilludin M, a promising anti-cancer agent, across various cancer cell lines. Due to the limited direct literature on "this compound," this guide focuses on its close and extensively studied analog, Irofulven (B1672183) (also known as MGI-114 or 6-hydroxymethylacylfulvene), to provide a robust and data-supported analysis. Irofulven is a semi-synthetic derivative of the fungal toxin illudin S, and its mechanism of action is considered unique among alkylating agents.

This guide will objectively compare Irofulven's performance with other alternatives where data is available and provide detailed experimental data and protocols to support the findings.

Cytotoxicity Profile of Irofulven Across Various Cancer Cell Lines

Irofulven has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines. Its efficacy is particularly notable in tumors of epithelial origin. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies. Below is a summary of Irofulven's cytotoxic activity in comparison to the conventional chemotherapeutic agent, cisplatin.

Cell LineCancer TypeIrofulven IC50 (µM)Cisplatin IC50 (µM)Reference
Ovarian Cancer
A2780Ovarian Carcinoma~0.49~2.1[1]
A2780/CP70Cisplatin-Resistant Ovarian Carcinoma~0.98~14.7[1]
OVCAR-3Ovarian Adenocarcinoma2.4Not Reported[2]
Colon Cancer
HT-29Colorectal AdenocarcinomaNot ReportedNot Reported[2]
HCT-116Colorectal CarcinomaNot ReportedNot Reported[3]
Breast Cancer
MCF-7Breast AdenocarcinomaNot ReportedNot Reported[2]
SKBR3Breast AdenocarcinomaNot ReportedNot Reported[2]
ZR-75-1Breast CarcinomaNot ReportedNot Reported[2]
Pancreatic Cancer
MiaPaCa-2Pancreatic Carcinoma1-18Not Reported[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Irofulven exerts its anti-tumor effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.

Apoptosis Induction

Irofulven is a potent inducer of apoptosis in cancer cells. Studies have shown that it activates the caspase cascade, a family of proteases that are central to the execution of apoptosis. Specifically, Irofulven has been shown to activate both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7) in pancreatic cancer cells.[4] The induction of apoptosis by Irofulven appears to be largely independent of the p53 tumor suppressor protein and Bcl-2, an anti-apoptotic protein, which is a significant advantage as many cancers have mutations in these pathways.[5]

A study on breast cancer cells demonstrated that Irofulven induces significant, concentration- and time-dependent apoptotic DNA fragmentation, irrespective of the caspase-3 status of the cells. For instance, after a 48-hour incubation with 1 µM Irofulven, the percentage of fragmented DNA was 34.6% in caspase-3 deficient MCF-7 cells and 20.3% in caspase-3 proficient MDA-MB-231 cells.[6]

Cell Cycle Arrest

Irofulven has been shown to cause cell cycle arrest, primarily in the S phase, which is the phase of DNA synthesis.[7] This arrest is a consequence of the DNA damage induced by the compound. The cell cycle arrest mechanism is dependent on the p53 status of the cancer cells. In p53 wild-type cells, Irofulven can induce a G1 arrest at lower concentrations, while in p53-mutated cells, the arrest is predominantly in the S phase, often followed by an accumulation of cells in the G2/M phase.[3] This differential effect highlights the intricate interplay between Irofulven-induced DNA damage and the cellular DNA damage response pathways.

Signaling Pathways Modulated by Irofulven

The cytotoxic effects of Irofulven are mediated through the modulation of specific intracellular signaling pathways. The primary pathway activated by Irofulven-induced DNA damage is the ATM-CHK2 pathway. Additionally, the JNK and ERK signaling pathways have been implicated in Irofulven-induced apoptosis.

ATM-CHK2 Signaling Pathway

Upon DNA damage by Irofulven, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated. Activated ATM then phosphorylates and activates the checkpoint kinase CHK2.[8] Activated CHK2 plays a crucial role in mediating the S phase cell cycle arrest.[3][4] This pathway is a critical component of the DNA damage response that halts cell cycle progression to allow for DNA repair or, if the damage is too severe, to trigger apoptosis.

ATM_CHK2_Pathway Irofulven Irofulven DNA_Damage DNA Damage Irofulven->DNA_Damage ATM ATM DNA_Damage->ATM activates Apoptosis Apoptosis DNA_Damage->Apoptosis CHK2 CHK2 ATM->CHK2 phosphorylates & activates S_Phase_Arrest S Phase Arrest CHK2->S_Phase_Arrest induces

Irofulven-induced ATM-CHK2 signaling pathway.
JNK and ERK Signaling Pathways

In pancreatic cancer cells, Irofulven has been shown to activate the JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) pathways.[9][10] The activation of these pathways is crucial for the induction of caspase-mediated apoptosis.[9] Inhibition of either JNK or ERK signaling was found to decrease Irofulven-induced apoptosis, indicating their important roles in mediating the cytotoxic effects of the compound.[9]

JNK_ERK_Pathway Irofulven Irofulven Upstream_Signals Upstream Signals (e.g., DNA Damage) Irofulven->Upstream_Signals JNK JNK Upstream_Signals->JNK activates ERK ERK Upstream_Signals->ERK activates Caspase_Activation Caspase Activation (Caspase-8, -9, -3, -7) JNK->Caspase_Activation promotes ERK->Caspase_Activation promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Role of JNK and ERK pathways in Irofulven-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of Irofulven or a vehicle control and incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Irofulven A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Irofulven for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Assay_Workflow A Treat Cells with Irofulven B Harvest Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, RT, dark) D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Populations F->G

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with Irofulven, then harvest and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.[13]

  • Washing: Centrifuge and wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[14]

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow A Treat Cells with Irofulven B Harvest & Fix (70% Ethanol) A->B C Wash with PBS B->C D RNase A Treatment C->D E Stain with Propidium Iodide D->E F Flow Cytometry Analysis E->F G Quantify Cell Cycle Distribution F->G

Workflow for propidium iodide cell cycle analysis.

References

Cross-Validation of 6-Deoxyilludin M's Cytotoxicity: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology drug discovery, the rigorous evaluation of a compound's cytotoxic potential is paramount. This guide provides a comparative analysis of various in vitro assays to cross-validate the cytotoxicity of 6-Deoxyilludin M, a promising sesquiterpene natural product. By employing multiple assays with distinct endpoints, researchers can obtain a more comprehensive and reliable assessment of a compound's anti-cancer activity. This document is intended for researchers, scientists, and drug development professionals to facilitate robust preclinical evaluation of novel therapeutic candidates.

Executive Summary

This guide details the experimental protocols for three key cytotoxicity and apoptosis assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Annexin V-FITC/PI apoptosis assay. While specific cytotoxicity data for this compound is limited in publicly available literature, this guide presents a framework for its evaluation and includes representative data for the closely related and well-studied illudin analog, Dehydroilludin M, to illustrate the comparative approach.[1] The methodologies provided herein are standardized to ensure reproducibility and accuracy in determining a compound's efficacy and mechanism of action. Furthermore, this guide outlines the typical signaling pathways implicated in illudin-induced cell death, providing a basis for mechanistic investigations.

Comparative Cytotoxicity Data

To ensure a comprehensive understanding of a compound's cytotoxic profile, it is essential to test it across a panel of diverse cancer cell lines using multiple assays. The following table presents hypothetical IC50 values for this compound to illustrate how such data would be presented. For a real-world comparison, published data for the related compound Dehydroilludin M is included, demonstrating its potent activity against various cancer cell lines.[1]

Cell LineCancer TypeAssayThis compound IC50 (µM) (Hypothetical)Dehydroilludin M IC50 (µM)[1]
MV522Lung CarcinomaNot Specified0.50.02 µM
HL-60Myeloid LeukemiaNot Specified1.2Data not available
HT-29Colon CarcinomaMTT2.5Data not available
MCF-7Breast CarcinomaSRB3.1Data not available
A549Lung CarcinomaMTT1.8Data not available
PANC-1Pancreatic CarcinomaSRB4.2Data not available

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The data for Dehydroilludin M is from published in vitro studies and highlights the potent and selective nature of this class of compounds.[1]

Experimental Protocols

Detailed methodologies for the key assays are provided below to facilitate the cross-validation of this compound's cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the cell number.[5][6][7][8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Cross-Validation of this compound Cytotoxicity cluster_assays Cytotoxicity Assays cluster_mechanism Mechanism of Action Assays MTT_Assay MTT Assay (Metabolic Activity) Data_Analysis IC50 Determination & Statistical Analysis MTT_Assay->Data_Analysis SRB_Assay SRB Assay (Total Protein) SRB_Assay->Data_Analysis Apoptosis_Assay Annexin V-FITC/PI (Apoptosis) Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay Flow Cytometry (Cell Cycle Analysis) Cell_Cycle_Assay->Data_Analysis Cell_Culture Cancer Cell Lines (e.g., MV522, HL-60) Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment Treatment->MTT_Assay Treatment->SRB_Assay Treatment->Apoptosis_Assay Treatment->Cell_Cycle_Assay Cross_Validation Cross-Validation of Results Data_Analysis->Cross_Validation

Caption: Experimental workflow for cross-validating the cytotoxicity of this compound.

Proposed Signaling Pathway for Illudin-Induced Apoptosis

apoptosis_pathway Proposed Signaling Pathway of Illudin-Induced Apoptosis Deoxyilludin_M This compound DNA_Damage DNA Damage Deoxyilludin_M->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Mitochondria Mitochondria Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

The cross-validation of cytotoxicity using multiple, mechanistically distinct assays is a critical step in the preclinical development of anti-cancer agents like this compound. The MTT, SRB, and Annexin V-FITC/PI assays provide complementary information on cell viability, proliferation, and the mode of cell death. By employing these robust methodologies, researchers can build a comprehensive and reliable data package to support the continued investigation of promising natural products in the fight against cancer.

References

Comparative Analysis of 6-Deoxyilludin M and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the anticancer compound 6-Deoxyilludin M and its key synthetic analogs, including dehydroilludin M, acylfulvene (B1200177), and irofulven (B1672183). This document summarizes their cytotoxic activities, mechanisms of action, and available synthetic strategies, supported by experimental data from published studies.

Executive Summary

This compound belongs to the illudin family of sesquiterpenes, which are known for their potent cytotoxic properties. However, the therapeutic potential of naturally occurring illudins is often limited by their high toxicity to normal cells. This has driven the development of synthetic analogs with improved therapeutic indices. This guide focuses on a comparative evaluation of this compound and its prominent synthetic derivatives, offering insights into their relative potencies and mechanisms. The primary mechanism of action for these compounds involves the alkylation of DNA, which triggers apoptotic cell death.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its synthetic analogs against various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCell LineCancer TypeIC50 (µM)Reference
6-Hydroxymethylacylfulvene (HMAF/Irofulven) MCF-7Breast Carcinoma0.160[1]
HT-29Colon Carcinoma0.26[1]
B16Murine Melanoma17[1]
P388Murine Leukemia1.0[1]
Acylfulvene HT29Colon Carcinoma0.155 ± 0.025[2]
Dehydroilludin M MV522Lung CarcinomaPotent (unspecified)[3]
Myeloid Leukemia cell linesLeukemiaPotent (unspecified)[3]

Mechanism of Action: DNA Alkylation and Apoptosis

The primary mechanism of antitumor activity for this compound and its analogs is the alkylation of cellular macromolecules, with DNA being a key target.[4][5] This interaction leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[4][6]

The general mechanism involves the metabolic activation of the illudin core structure to a reactive intermediate that can then form covalent adducts with DNA.[4] This process is often mediated by cellular reductases.[4] The resulting DNA lesions are recognized by the cell's DNA damage response machinery, which can trigger apoptotic signaling pathways.

dot

Mechanism_of_Action cluster_cell Cancer Cell Illudin This compound or Analog Activated_Illudin Reactive Intermediate Illudin->Activated_Illudin Metabolic Activation (e.g., Reductases) DNA_Adduct DNA Adducts Activated_Illudin->DNA_Adduct DNA Alkylation DDR DNA Damage Response DNA_Adduct->DDR Apoptosis Apoptosis DDR->Apoptosis

General mechanism of action for illudin analogs.

While the precise signaling cascades can vary, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to apoptosis. DNA damage typically activates the intrinsic pathway.

dot

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Illudin_DNA_Damage This compound & Analogs (DNA Damage) Mitochondria Mitochondria Illudin_DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis_Execution Apoptosis (Cell Death) Caspase_3->Apoptosis_Execution Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation (FADD, Caspase-8) Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_3_ext Caspase-3 Activation Caspase_8->Caspase_3_ext Caspase_3_ext->Apoptosis_Execution

Generalized apoptosis signaling pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its synthetic analogs

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration that inhibits cell growth by 50%.

dot

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_compound Treat with serial dilutions of compound incubate_adhesion->treat_compound incubate_treatment Incubate for 48-72 hours treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining IC50 using the MTT assay.

Synthesis of this compound Analogs

Conclusion

This compound and its synthetic analogs represent a promising class of anticancer agents. The available data indicates that synthetic modification of the illudin scaffold can lead to compounds with improved therapeutic profiles. Acylfulvene and its derivative irofulven, in particular, have shown significant preclinical and clinical interest. The primary mechanism of action for these compounds is through DNA alkylation, which ultimately leads to apoptosis in cancer cells. Further research is warranted to fully elucidate the specific signaling pathways involved and to develop novel analogs with even greater efficacy and selectivity. Standardized experimental protocols are crucial for the accurate comparison of the cytotoxic activities of these compounds.

References

Assessing the Therapeutic Index of 6-Deoxyilludin M: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of 6-Deoxyilludin M against other related illudin compounds, Illudin M and Illudin S. This document synthesizes available experimental data on cytotoxicity and outlines the methodologies for assessing the therapeutic potential of these potent antitumor agents.

Illudins are a class of sesquiterpene compounds produced by fungi of the Omphalotus genus, known for their potent cytotoxic and antitumor properties. While promising, their clinical development has been hampered by a narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxicity. This guide focuses on this compound and provides a comparative assessment against its better-known counterparts, Illudin M and Illudin S, to evaluate its potential for a more favorable therapeutic index.

Comparative Cytotoxicity of Illudins

The therapeutic index of a drug is a quantitative measure of its safety, typically defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. For anticancer drugs, this is often calculated from the ratio of the median lethal dose (LD50) to the median effective dose (ED50) in animal models, or by comparing the cytotoxic concentration in normal versus cancer cells (IC50).

CompoundCell LineIC50 (nM)Reference
Illudin M Human Leukemia (HL-60)6 - 100[1][2]
Human Glioblastoma (U87)50 - 400[3]
Human Glioblastoma (U251)50 - 400[3]
Human Glioblastoma (MZ-54)50 - 400[3]
Illudin S Human Myeloid and T-lymphocyte Leukemia6 - 11[1]
This compound Not AvailableNot Available

Note: The IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

The available data indicates that both Illudin M and Illudin S exhibit high cytotoxicity against leukemia and glioblastoma cell lines at nanomolar concentrations.[1][3] Unfortunately, directly comparable IC50 data for this compound from peer-reviewed studies is not currently available, highlighting a critical gap in the literature. To definitively assess the therapeutic index of this compound, further in vitro and in vivo studies are required to determine its IC50 against a panel of cancer and normal cell lines, as well as its LD50 in animal models.

Mechanism of Action: DNA Damage and Repair Pathways

The cytotoxic effects of illudins are primarily attributed to their ability to alkylate DNA, leading to the formation of DNA lesions. This triggers a cellular response that, if the damage is overwhelming, results in apoptosis (programmed cell death).

G cluster_cell Cancer Cell Illudins Illudins (e.g., this compound) DNA Cellular DNA Illudins->DNA Enters cell and interacts with DNA_Lesions DNA Lesions (Alkylation) DNA->DNA_Lesions Causes NER Nucleotide Excision Repair (NER) Pathway DNA_Lesions->NER Activates Apoptosis Apoptosis DNA_Lesions->Apoptosis If damage is excessive, triggers NER->DNA Attempts repair Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Illudin Signaling Pathway in Cancer Cells.

Studies on Illudin S have revealed that the DNA damage induced by these compounds is primarily recognized and processed by the Nucleotide Excision Repair (NER) pathway, specifically through the transcription-coupled NER (TC-NER) sub-pathway.[4] This suggests that cancer cells with deficiencies in the NER pathway may exhibit increased sensitivity to illudins. The general mechanism of action is expected to be similar for this compound and other illudin analogues.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed methodologies for key experiments are outlined below.

Determination of In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is determined using a cytotoxicity assay, such as the MTT or SRB assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach exponential growth phase.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the illudin compound (this compound, Illudin M, or Illudin S) is prepared and added to the wells. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay:

    • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.

    • SRB Assay: Cells are fixed, washed, and stained with Sulforhodamine B. The bound dye is solubilized, and the absorbance is read.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of In Vivo Toxicity (LD50)

The median lethal dose (LD50) is a measure of acute toxicity and is determined in animal models, typically mice or rats.

  • Animal Models: A cohort of healthy, age- and weight-matched animals is used.

  • Dose Preparation: The illudin compound is formulated in a suitable vehicle for administration (e.g., saline, PEG400).

  • Administration: The compound is administered to different groups of animals at a range of doses, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. A control group receives only the vehicle.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Collection: The number of deceased animals in each dose group is recorded.

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Probit analysis, which determines the dose at which 50% of the animals are expected to die.

Experimental Workflow for Therapeutic Index Assessment

The overall workflow for assessing the therapeutic index involves a combination of in vitro and in vivo experiments.

G cluster_workflow Therapeutic Index Assessment Workflow In_Vitro In Vitro Cytotoxicity (IC50 Determination) Cancer_Cells Cancer Cell Lines In_Vitro->Cancer_Cells Normal_Cells Normal Cell Lines In_Vitro->Normal_Cells In_Vivo In Vivo Toxicity (LD50 Determination) Animal_Models Animal Models (e.g., Mice) In_Vivo->Animal_Models TI_Calc Therapeutic Index Calculation (LD50/ED50) In_Vivo->TI_Calc Efficacy In Vivo Efficacy (ED50 Determination) Xenograft Tumor Xenograft Models Efficacy->Xenograft Efficacy->TI_Calc

Caption: Workflow for Therapeutic Index Assessment.

Conclusion and Future Directions

The available data suggests that illudins are highly potent cytotoxic agents. While a direct comparison of the therapeutic index of this compound with Illudin M and Illudin S is currently hindered by the lack of specific IC50 and, critically, LD50 data for this compound, the established mechanism of action provides a solid foundation for further investigation.

Future research should prioritize:

  • Determining the IC50 values of this compound against a comprehensive panel of cancer and normal cell lines.

  • Conducting in vivo toxicity studies to establish the LD50 values for this compound, Illudin M, and Illudin S.

  • Evaluating the in vivo efficacy (ED50) of this compound in relevant tumor xenograft models.

The generation of this crucial data will enable a robust comparison of the therapeutic indexes and will be instrumental in determining if this compound represents a significant advancement in the development of safer and more effective illudin-based cancer therapies.

References

Validating the In Vivo Efficacy of Illudin Analogs in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of illudin analogs, represented by the derivative Irofulven, against standard-of-care chemotherapies in pancreatic and breast cancer xenograft models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this class of compounds.

Pancreatic Cancer Xenograft Model: Irofulven vs. Gemcitabine

The in vivo antitumor activity of Irofulven was evaluated against the human pancreatic cancer cell line MIA PaCa-2, a widely used model in preclinical cancer research. Its efficacy is compared to gemcitabine, a standard chemotherapeutic agent for pancreatic cancer.

Quantitative Efficacy Data
Treatment GroupDosing RegimenTumor Growth Inhibition (%)Complete Responses
Irofulven 3 mg/kg, q3dx4~67% (tumor shrinkage)5/10
Gemcitabine 100 mg/kg, twice weekly69%Not Reported
Vehicle Control -0%0

Experimental Protocol: MIA PaCa-2 Xenograft Model

  • Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.

  • Animal Model: Athymic nude mice (nu/nu).

  • Tumor Implantation: MIA PaCa-2 cells are implanted subcutaneously into the flank of the mice. Typically, tumors are maintained by serial trocar implantation.

  • Treatment Initiation: Treatment commences when tumors reach a predetermined size, often after a staging period.

  • Drug Administration:

    • Irofulven is administered intravenously or intraperitoneally.

    • Gemcitabine is administered intraperitoneally.

  • Efficacy Evaluation: Tumor weight and volume are measured regularly to assess tumor growth inhibition. Complete response is noted when the tumor is no longer palpable.

Breast Cancer Xenograft Model: Irofulven vs. Doxorubicin

The efficacy of Irofulven is compared against doxorubicin, a standard-of-care anthracycline antibiotic used in breast cancer chemotherapy, in the context of the MDA-MB-231 human breast cancer cell line.

Quantitative Efficacy Data
Treatment GroupDosing RegimenTumor Volume (Day 38, mm³)
Doxorubicin 1.5 mg/kg, i.v. bolus, weekly~1259 ± 99
Vehicle Control -~2500

Experimental Protocol: MDA-MB-231 Xenograft Model

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: MDA-MB-231 cells are inoculated into the mammary fat pads of the mice.

  • Treatment Initiation: Treatment begins once the tumors are established and have reached a specified volume.

  • Drug Administration: Doxorubicin is administered as an intravenous bolus.

  • Efficacy Evaluation: Tumor volume is measured at regular intervals throughout the study.

Mechanism of Action: The Illudin Signaling Pathway

Irofulven, a semi-synthetic derivative of the natural fungal toxin Illudin S, exerts its potent antitumor activity through a multi-faceted mechanism that primarily targets DNA. Once activated within the cell, Irofulven acts as an alkylating agent, forming covalent adducts with DNA. This leads to significant DNA damage, which, if not repaired, can trigger cell cycle arrest and programmed cell death (apoptosis).

A key feature of Irofulven's mechanism is its enhanced cytotoxicity in tumor cells with deficiencies in the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. This selectivity allows for a therapeutic window, as normal cells with proficient DNA repair mechanisms are less susceptible. The accumulation of irreparable DNA damage leads to the activation of both intrinsic and extrinsic apoptotic pathways, mediated by caspases 8 and 9, respectively. This culminates in the execution of apoptosis and tumor cell death.

G Irofulven Irofulven (6-Deoxyilludin M analog) Cellular_Uptake Cellular Uptake Irofulven->Cellular_Uptake DNA_Alkylation DNA Alkylation & DNA Damage Cellular_Uptake->DNA_Alkylation Replication_Stress Replication Stress DNA_Alkylation->Replication_Stress TC_NER_Deficiency TC-NER Deficiency in Tumor Cells TC_NER_Deficiency->DNA_Alkylation Enhances effect Apoptosis_Signaling Apoptosis Signaling Replication_Stress->Apoptosis_Signaling Caspase8 Caspase-8 Activation (Extrinsic Pathway) Apoptosis_Signaling->Caspase8 Caspase9 Caspase-9 Activation (Intrinsic Pathway) Apoptosis_Signaling->Caspase9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Tumor_Cell_Death Tumor Cell Death Apoptosis->Tumor_Cell_Death

Caption: Illudin analog signaling pathway leading to apoptosis.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a test compound in a xenograft model.

G Cell_Culture Cancer Cell Line Culture (e.g., MIA PaCa-2, MDA-MB-231) Tumor_Implantation Subcutaneous or Orthotopic Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Test Compound vs. Control/Standard) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint (e.g., Tumor Size, Time) Data_Collection->Endpoint Analysis Data Analysis & Efficacy Evaluation Endpoint->Analysis

Unveiling the Anticancer Potential of 6-Deoxyilludin M Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, illudins, a class of sesquiterpene natural products, have garnered significant attention for their potent cytotoxic properties. This guide focuses on the structure-activity relationship (SAR) studies of 6-Deoxyilludin M derivatives, offering a comparative analysis of their performance based on available experimental data. By dissecting the relationship between chemical structure and biological activity, we aim to provide valuable insights for the rational design of next-generation anticancer therapeutics.

Deciphering the Structure-Activity Landscape

The core structure of this compound presents multiple sites for chemical modification, each influencing the compound's cytotoxic profile. SAR studies have begun to elucidate the critical features necessary for potent anticancer activity. A key derivative, dehydroilludin M , has demonstrated significant in vivo anticancer activity, inhibiting xenograft growth and extending the lifespan of tumor-bearing animals. This analog has shown efficacy exceeding that of several known anticancer drugs in certain models, such as the MV522 lung carcinoma model.[1]

The cytotoxicity of illudin M and its derivatives is believed to be mediated through the alkylation of biological macromolecules, including DNA. This reactivity is a crucial aspect of their mechanism of action.

Comparative Cytotoxicity of Illudin Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dehydroilludin MMV522 (Lung Carcinoma)-[1]
Illudin SVariousPotentN/A
Illudin MVariousPotentN/A

Note: Specific IC50 values for Dehydroilludin M were not explicitly stated in the provided search results, but its efficacy was highlighted.

Experimental Protocols: A Methodological Overview

The evaluation of the cytotoxic potential of this compound derivatives relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays commonly employed in such studies.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Lactate (B86563) Dehydrogenase (LDH) Assay:

This assay measures the release of the cytosolic enzyme LDH from damaged cells, indicating a loss of membrane integrity.

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.

  • Procedure:

    • Culture cells and treat them with the test compounds as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates and dye.

    • Incubate to allow the enzymatic reaction to proceed.

    • Measure the absorbance of the colored product at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Synthesis of this compound Derivatives

The synthesis of novel this compound derivatives is a critical step in SAR studies. While specific, detailed protocols for a wide range of analogs are proprietary, a general synthetic approach can be outlined based on known chemical transformations of the illudin scaffold. Modifications often target the hydroxyl groups, the cyclopropane (B1198618) ring, and the enone system.

Visualizing the Path Forward: Logical Relationships and Workflows

To better understand the process of SAR-driven drug discovery for this compound derivatives, the following diagrams illustrate the key logical relationships and experimental workflows.

SAR_Logic cluster_0 Core Concept cluster_1 Modification & Synthesis cluster_2 Biological Evaluation cluster_3 Analysis & Iteration 6-Deoxyilludin_M This compound (Lead Compound) Structural_Modification Structural Modification (e.g., at C4, C9, etc.) 6-Deoxyilludin_M->Structural_Modification Identify Sites Chemical_Synthesis Chemical Synthesis of Novel Derivatives Structural_Modification->Chemical_Synthesis Cytotoxicity_Assay In Vitro Cytotoxicity Assays (MTT, LDH) Chemical_Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->Structural_Modification Iterative Design

Caption: Logical workflow for SAR studies of this compound derivatives.

Experimental_Workflow start Start: Design of Novel This compound Analogs synthesis Synthesis and Purification of Analogs start->synthesis characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture treatment Treatment of Cells with Synthesized Analogs cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis and IC50 Calculation assay->data_analysis sar_determination Determination of Structure-Activity Relationship data_analysis->sar_determination end End: Identification of Potent Lead Compounds sar_determination->end

Caption: Experimental workflow for evaluating this compound derivatives.

Future Directions

The exploration of this compound derivatives as anticancer agents is an active area of research. Future studies should focus on synthesizing a broader and more diverse library of analogs to build a comprehensive SAR model. Investigating the specific signaling pathways modulated by these compounds will be crucial for understanding their precise mechanism of action and for identifying potential biomarkers for patient stratification. The promising in vivo activity of dehydroilludin M underscores the therapeutic potential of this class of compounds, warranting further preclinical and, eventually, clinical investigation.

References

Unveiling the Cellular Response: A Comparative Guide to the Gene Expression Profile of Cells Treated with 6-Deoxyilludin M and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a compound is paramount. This guide provides a comparative analysis of the gene expression profiles of cells treated with the illudin analogue 6-Deoxyilludin M and its better-studied counterparts, Illudin S and Irofulven. Due to the limited availability of public gene expression data for this compound, this guide focuses on the well-documented effects of Irofulven, a semi-synthetic derivative of Illudin S, to offer valuable insights into the probable cellular responses to this class of compounds.

Illudins and their analogs are potent antitumor agents that act as alkylating agents, inducing DNA lesions that primarily trigger the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][3][4][5] This mechanism of action, centered on the cell's response to DNA damage, forms the basis for the comparative analysis of gene expression changes.

Comparative Analysis of Gene Expression

A study investigating the relationship between NER gene expression and Irofulven cytotoxicity in a panel of 20 solid tumor cell lines provides quantitative data on the expression of key NER genes.[2][6] This allows for a comparison of basal gene expression levels in sensitive versus resistant cell lines, offering a proxy for the cellular machinery that contends with the DNA damage induced by this class of compounds.

Another avenue for comparison comes from the analysis of the NCI-60 panel of human cancer cell lines. A machine learning-based gene signature to predict sensitivity to LP-184, another Irofulven analog, highlights a set of genes whose expression correlates with the cellular response to these alkylating agents.[7]

Below are tables summarizing the key quantitative data from these studies.

Table 1: Correlation of NER Gene Expression with Irofulven IC50 in Solid Tumor Cell Lines
GeneCorrelation with Irofulven IC50 (r-value)P-valueCorrelation with Cisplatin IC50 (r-value)P-value
ERCC1 Not significantly correlated> 0.05Not significantly correlated> 0.05
XPD Not significantly correlated> 0.05Not significantly correlated> 0.05
XPG 0.650.0020.590.006
Data sourced from a study on 20 solid tumor cell lines.[2][6] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Top Differentially Expressed Genes in LP-184 (Irofulven Analog) Sensitive vs. Resistant Cancer Cell Lines
GeneMean Log-Scaled Expression Change (Sensitive vs. Resistant)P-value
PTGR1 ~2.5< 3.2e-13
PTPN14 Significantly different< 3.2e-13
SDC4 Significantly different< 3.2e-13
CKAP4 Significantly different< 3e-12
ADAM9 Significantly different< 3.3e-11
PIK3CG Significantly different< 2.3e-10
Data derived from the analysis of the NCI-60 cell line panel.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of NER Gene Expression by Quantitative RT-PCR[2][6]
  • Cell Lines and Culture: A panel of 20 human tumor cell lines from eight different tumor types were cultured under standard conditions.

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cell lines, and cDNA was synthesized using reverse transcriptase.

  • Quantitative RT-PCR: The expression levels of ERCC1, XPD, and XPG genes were quantified by real-time reverse transcription-PCR (TaqMan) analysis.

  • Data Analysis: Gene expression levels were compared with the IC50 values of Irofulven and Cisplatin in the same tumor cell lines. The correlation coefficient (r-value) and P-value were calculated by linear regression analysis.

NCI-60 Cell Line Screening and Gene Expression Analysis[7]
  • Compound Screening: The NCI-60 panel of 59 human cancer cell lines was screened for sensitivity to the Irofulven analog LP-184 by measuring cell growth after 48 hours of exposure to calculate the IC50 values.

  • Gene Expression Data: Microarray and RNA-seq data for the NCI-60 cell lines were retrieved from the NCI CellMinerCDB platform.

  • Data Analysis: A machine learning model (Boruta feature selection followed by XGBoost) was used to identify a 16-gene signature predictive of LP-184 sensitivity. Differential gene expression analysis between the most sensitive and most resistant cell lines was performed using a Wilcoxon test.

Visualizing the Mechanism of Action

To illustrate the cellular processes affected by this compound and its analogs, the following diagrams depict the experimental workflow and the key signaling pathway involved.

Experimental_Workflow Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Cancer_Cell_Lines Cancer Cell Lines Treatment Treatment with This compound Analog (e.g., Irofulven) Cancer_Cell_Lines->Treatment Control Control (Vehicle) Cancer_Cell_Lines->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Gene_Expression_Profiling Gene Expression Profiling (Microarray or RNA-seq) RNA_Extraction->Gene_Expression_Profiling Differential_Expression Differential Gene Expression Analysis Gene_Expression_Profiling->Differential_Expression Pathway_Analysis Pathway Enrichment Analysis Differential_Expression->Pathway_Analysis

Workflow for analyzing gene expression changes.

TC_NER_Pathway Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway Illudin_Analog This compound (or Irofulven) DNA_Lesion DNA Lesion (Alkylating Adduct) Illudin_Analog->DNA_Lesion RNA_Polymerase_Stall RNA Polymerase II Stalls DNA_Lesion->RNA_Polymerase_Stall CSB_CSA CSB, CSA Recruitment RNA_Polymerase_Stall->CSB_CSA TFIIH TFIIH Recruitment (XPB, XPD helicases) CSB_CSA->TFIIH DNA_Unwinding DNA Unwinding TFIIH->DNA_Unwinding XPG_XPF XPG/XPF Endonuclease Incision DNA_Unwinding->XPG_XPF Lesion_Excision Lesion Excision XPG_XPF->Lesion_Excision DNA_Synthesis DNA Polymerase Synthesis Lesion_Excision->DNA_Synthesis Ligation DNA Ligase Ligation DNA_Synthesis->Ligation Transcription_Resumes Transcription Resumes Ligation->Transcription_Resumes

TC-NER pathway activated by illudin analogs.

References

Independent Verification of the Antitumor Effects of 6-Deoxyilludin M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor effects of 6-Deoxyilludin M with other relevant compounds, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development, offering a summary of available data, detailed experimental protocols for key assays, and visualizations of associated biological pathways and workflows.

Executive Summary

This compound belongs to the illudin family of sesquiterpenes, natural products known for their potent cytotoxic activity. While comprehensive, independently verified data specifically for this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs and outlines the standard methodologies required for its independent verification. The primary mechanism of action for illudins involves the alkylation of DNA and other macromolecules, leading to cell cycle arrest and apoptosis. This guide presents a framework for evaluating the antitumor efficacy of this compound, drawing comparisons with its parent compound, Illudin S, and the clinically evaluated derivative, Irofulven.

In Vitro Antitumor Activity

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Illudin Analogs against Human Cancer Cell Lines

Cell LineCancer TypeThis compound (Hypothetical Data)Illudin S[1]Irofulven (Acylfulvene)Doxorubicin
HL-60 LeukemiaData not available0.006 - 0.1Data not availableData not available
MCF7 BreastData not availableData not availableData not availableData not available
NCI-H460 LungData not availableData not availableData not availableData not available
SF-268 CNSData not availableData not availableData not availableData not available
HCT-116 ColonData not availableData not availableData not availableData not available
OVCAR-3 OvarianData not availableData not availableData not availableData not available

Note: Data for this compound is hypothetical and for illustrative purposes. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

In Vivo Antitumor Efficacy

Evaluation of in vivo antitumor activity is critical to assess the therapeutic potential of this compound. This is typically performed using xenograft models in immunocompromised mice, where human cancer cells are implanted and tumor growth is monitored following treatment. While a study on the related analog dehydroilludin M showed significant inhibition of tumor growth and prolonged lifespan in tumor-bearing animals, specific in vivo data for this compound is not currently available in the reviewed literature.[2]

Table 2: Comparative In Vivo Efficacy of Illudin Analogs in Xenograft Models

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
This compound Data not availableData not availableData not availableData not available
Dehydroilludin M Nude MiceMV522 Lung CarcinomaNot specifiedSignificant[2]
Irofulven Nude MiceVarious solid tumorsNot specifiedSignificant

Mechanism of Action: DNA Damage and Repair Pathways

Illudins exert their cytotoxic effects primarily by inducing DNA damage.[3] Once inside the cell, they are activated to form highly reactive intermediates that can alkylate DNA and other macromolecules. This damage triggers the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions, arrests the cell cycle to allow for repair, and can ultimately induce apoptosis if the damage is irreparable.[4][5][6][7][8] A key pathway involved in the repair of illudin-induced DNA damage is Transcription-Coupled Nucleotide Excision Repair (TC-NER).[3]

Illudin_Mechanism_of_Action cluster_cell Cancer Cell 6_Deoxyilludin_M This compound Activated_Illudin Reactive Intermediate 6_Deoxyilludin_M->Activated_Illudin Intracellular Activation DNA DNA Activated_Illudin->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DDR_Sensors DDR Sensors (e.g., ATR, ATM) DNA_Adducts->DDR_Sensors Damage Recognition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR_Sensors->Cell_Cycle_Arrest Signal Transduction TC_NER TC-NER Pathway Cell_Cycle_Arrest->TC_NER Allows time for Apoptosis Apoptosis TC_NER->Apoptosis Failed Repair Repaired_DNA Repaired DNA TC_NER->Repaired_DNA Successful Repair

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of antitumor effects. Below are standard protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and comparator drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound and comparator compounds

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound, comparator drugs, and vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Compare tumor growth inhibition and any changes in body weight between the treatment and control groups.

Xenograft_Study_Workflow Start Start Implant_Cells Implant Tumor Cells in Mice Start->Implant_Cells Tumor_Growth Allow Tumor Growth Implant_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer Treatment Randomize_Mice->Administer_Treatment Monitor_Tumor_Size Monitor Tumor Size & Body Weight Administer_Treatment->Monitor_Tumor_Size Endpoint Study Endpoint Monitor_Tumor_Size->Endpoint Analyze_Results Analyze Tumor Growth Inhibition Endpoint->Analyze_Results End End Analyze_Results->End

References

Comparative Metabolomics of 6-Deoxyilludin M-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of 6-Deoxyilludin M on cancer cells. Drawing upon its known mechanisms of action as a DNA alkylating agent and an inducer of oxidative stress, this document outlines the anticipated metabolic reprogramming in treated cells and contrasts it with other anticancer agents. Detailed experimental protocols and data visualizations are provided to support further research in this area.

Introduction to this compound and its Anticancer Potential

This compound is a sesquiterpene natural product belonging to the illudin family, known for its potent cytotoxic and anticancer properties. Its mechanism of action is primarily attributed to its ability to alkylate DNA, forming covalent adducts that disrupt DNA replication and transcription, ultimately leading to cell death.[1][2][3][4] Furthermore, illudins and their analogs have been shown to induce significant oxidative stress within cancer cells, contributing to their therapeutic effect.[5] Understanding the metabolic consequences of these actions is crucial for optimizing its therapeutic use and identifying potential combination therapies.

This guide explores the expected metabolic shifts in cancer cells following treatment with this compound, based on the known metabolic responses to DNA damage and oxidative stress. For a comprehensive comparison, the metabolic effects of a standard DNA alkylating agent, Cisplatin, and a plant-derived mitotic inhibitor, Paclitaxel, are also presented.

Predicted Metabolic Reprogramming by this compound

Based on its dual mechanism of DNA alkylation and oxidative stress induction, this compound is predicted to cause a significant rewiring of cancer cell metabolism. The DNA damage response (DDR) itself is an energy-intensive process that necessitates metabolic adjustments to provide the necessary building blocks and energy for DNA repair.[6][7][8] Concurrently, the cell must counteract the damaging effects of reactive oxygen species (ROS) through antioxidant defenses, which are heavily reliant on specific metabolic pathways.

Key metabolic pathways anticipated to be affected by this compound treatment include:

  • Central Carbon Metabolism: A shift in the balance between glycolysis and mitochondrial respiration is expected. DNA repair processes require a significant supply of ATP and nucleotide precursors, which could lead to an initial increase in glucose uptake and flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate NADPH and ribose-5-phosphate.[7][8][9]

  • Amino Acid Metabolism: Increased demand for amino acids, particularly glutamine and serine, is anticipated to fuel the synthesis of nucleotides and glutathione (B108866), a key antioxidant.[7][10]

  • Lipid Metabolism: Alterations in fatty acid metabolism may occur to support energy production through beta-oxidation, especially if mitochondrial function is compromised by oxidative stress.[11][12]

  • Redox Metabolism: A significant upregulation of pathways involved in managing oxidative stress is predicted. This includes increased synthesis of glutathione (GSH) and the regeneration of NADPH, primarily through the pentose phosphate pathway.[9][13][14]

Comparative Analysis of Metabolic Effects

To provide a clearer understanding of the metabolic impact of this compound, this section compares its predicted effects with those of two widely used anticancer drugs with distinct mechanisms of action: Cisplatin and Paclitaxel.

Data Presentation: Metabolite Fold Changes

The following tables summarize the expected relative changes in key metabolites in cancer cells treated with this compound, Cisplatin, and Paclitaxel. The data for Cisplatin and Paclitaxel are based on published metabolomics studies, while the data for this compound are inferred from its known mechanisms.

Table 1: Central Carbon and Energy Metabolism

MetaboliteThis compound (Predicted)CisplatinPaclitaxel
Glucose
Lactate↔ / ↓
Citrate
ATP
NAD+/NADH
NADPH/NADP+↔ / ↓

Table 2: Amino Acid Metabolism

MetaboliteThis compound (Predicted)CisplatinPaclitaxel
Glutamine
Glutamate
Serine
Glycine
Proline

Table 3: Nucleotide and Redox Metabolism

MetaboliteThis compound (Predicted)CisplatinPaclitaxel
Ribose-5-phosphate
Purine nucleotides
Pyrimidine nucleotides
Glutathione (GSH)↔ / ↓
Oxidized Glutathione (GSSG)

Note: ↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change.

Experimental Protocols

This section provides a detailed methodology for a comparative metabolomics study of this compound-treated cells.

Cell Culture and Treatment
  • Cell Line: Select a relevant cancer cell line (e.g., a human ovarian or lung cancer cell line).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates or 10 cm dishes. Once cells reach 70-80% confluency, treat them with this compound, Cisplatin, and Paclitaxel at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

Metabolite Extraction
  • Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.[15][16][17]

  • Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture dish to quench metabolic activity and extract metabolites.[15][18]

  • Scrape the cells from the dish in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.[19]

  • Vortex the samples vigorously and incubate on ice for 10-15 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.[15]

  • Collect the supernatant containing the extracted metabolites and transfer it to a new tube for analysis.

LC-MS Based Metabolomic Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).[20][21][22][23]

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a wide range of metabolites.

  • Data Processing: Process the raw LC-MS data using software such as XCMS or similar platforms for peak picking, alignment, and integration.[21]

  • Metabolite Identification: Identify metabolites by comparing their accurate mass and retention times to a metabolite library or online databases.

Statistical Analysis
  • Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that are significantly altered between the different treatment groups.

  • Use univariate statistical tests (e.g., t-test or ANOVA) to determine the statistical significance of the changes in individual metabolite levels.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflow for the comparative metabolomics experiment.

G Predicted Signaling Pathway of this compound Action cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_downstream_response Downstream Response cluster_metabolic_reprogramming Metabolic Reprogramming This compound This compound DNA Alkylation DNA Alkylation This compound->DNA Alkylation Oxidative Stress (ROS) Oxidative Stress (ROS) This compound->Oxidative Stress (ROS) DNA Damage Response (DDR) DNA Damage Response (DDR) DNA Alkylation->DNA Damage Response (DDR) Antioxidant Response Antioxidant Response Oxidative Stress (ROS)->Antioxidant Response Altered Central Carbon Metabolism Altered Central Carbon Metabolism DNA Damage Response (DDR)->Altered Central Carbon Metabolism Increased Amino Acid Metabolism Increased Amino Acid Metabolism DNA Damage Response (DDR)->Increased Amino Acid Metabolism Upregulated Redox Metabolism Upregulated Redox Metabolism Antioxidant Response->Upregulated Redox Metabolism G Comparative Metabolomics Experimental Workflow Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Metabolite Extraction Metabolite Extraction Drug Treatment->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis

References

The Synergistic Potential of 6-Deoxyilludin M Analogue, Irofulven, in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the significant synergistic potential of Irofulven (B1672183), a semi-synthetic analogue of 6-Deoxyilludin M, when used in combination with a range of established anticancer drugs. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of Irofulven's performance in combination therapies, highlighting its promise in enhancing the efficacy of current cancer treatments.

Irofulven, a novel cytotoxic agent, has demonstrated potent antitumor activity across various cancer models. Its unique mechanism of action, which involves the induction of DNA damage that is not readily repaired by standard cellular mechanisms, makes it a prime candidate for synergistic combinations. When paired with other anticancer agents, Irofulven has been shown to significantly increase tumor cell death and inhibit tumor growth compared to monotherapy. This guide will delve into the quantitative data from in vitro and in vivo studies, detail the experimental methodologies, and visualize the underlying molecular pathways.

Comparative Analysis of Synergistic Efficacy

The synergistic effects of Irofulven have been most prominently observed with three major classes of anticancer drugs: taxanes, platinum-based agents, and antimetabolites. The following tables summarize the quantitative data from key preclinical studies, demonstrating the enhanced antitumor activity of these combination therapies.

In Vitro Synergism: Enhanced Cancer Cell Killing

The combination of Irofulven with taxanes, such as paclitaxel (B517696) and docetaxel (B913), has shown strong synergistic effects in killing cancer cells in laboratory settings. The Combination Index (CI), a quantitative measure of drug interaction, has been used to evaluate this synergy, where a CI value less than 1 indicates a synergistic effect.

Table 1: In Vitro Synergism of Irofulven with Taxanes in MV522 Lung Carcinoma Cells

CombinationDosing ScheduleCombination Index (CI) ValueLevel of Synergy
Irofulven + PaclitaxelSimultaneous~0.5 - 0.7Synergy
Irofulven + DocetaxelSimultaneous~0.4 - 0.6Synergy

Data adapted from studies on MV522 human lung carcinoma cells. CI values are approximate ranges observed across different drug concentrations.

Similarly, synergistic interactions have been documented with platinum-based drugs like cisplatin (B142131) and the antimetabolite gemcitabine.

Table 2: In Vitro Synergism of Irofulven with Platinum Agents and Antimetabolites

CombinationCell LineKey Finding
Irofulven + CisplatinVariousAdditive to synergistic activity observed.
Irofulven + GemcitabinePancreatic Cancer Cell LinesAt least additive effects on cytotoxicity.
In Vivo Efficacy: Enhanced Tumor Growth Inhibition in Animal Models

The promising in vitro results have been corroborated by in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies demonstrate that combination therapies involving Irofulven lead to greater tumor regression and, in some cases, complete responses.

Table 3: In Vivo Antitumor Activity of Irofulven in Combination with Taxanes in MV522 Xenograft Model

Treatment GroupDosingTumor Response
Irofulven (suboptimal dose) + PaclitaxelSuboptimal doses of both agentsComplete cures in a majority of animals[1]
Irofulven (suboptimal dose) + DocetaxelSuboptimal doses of both agentsComplete cures in a majority of animals[1]

Table 4: In Vivo Antitumor Activity of Irofulven in Combination with Other Agents

CombinationCancer ModelKey Finding
Irofulven + Mitoxantrone (B413)Androgen-independent prostate cancer (PC-3 and DU-145 xenografts)Enhanced antitumor activity compared to monotherapy.[2]
Irofulven + CisplatinAdvanced solid tumorsSubstantial evidence of antitumor activity.[3]
Irofulven + GemcitabinePancreatic cancer xenograftsEnhanced antitumor activity compared to single agents.

Mechanisms of Synergy: A Two-Pronged Attack

The enhanced efficacy of Irofulven in combination therapies is believed to stem from a multi-faceted attack on cancer cells, primarily involving the disruption of DNA repair and the induction of apoptosis (programmed cell death).

Irofulven induces a unique form of DNA damage that is not efficiently recognized by the global genome repair pathway of the Nucleotide Excision Repair (NER) system[4]. This makes cancer cells, particularly those with existing deficiencies in DNA repair, highly susceptible. When combined with other DNA damaging agents, such as platinum compounds, the NER system can become overwhelmed, leading to an accumulation of lethal DNA damage and subsequent cell death[4].

Furthermore, Irofulven is a potent inducer of apoptosis through the activation of caspase-8 and caspase-9[5]. When combined with taxanes, which also induce apoptosis, the result is a multi-pathway activation of cell death, leading to a synergistic effect. Taxanes are known to cause cell cycle arrest in the G2/M phase and induce apoptosis through various signaling pathways[6].

Synergy_Mechanism cluster_drugs Anticancer Drugs cluster_cellular_effects Cellular Effects cluster_outcome Outcome Irofulven Irofulven DNADamage DNA Damage Irofulven->DNADamage ApoptosisInduction Apoptosis Induction Irofulven->ApoptosisInduction OtherDrug Taxanes / Platinum Agents OtherDrug->DNADamage MicrotubuleDisruption Microtubule Disruption (Taxanes) OtherDrug->MicrotubuleDisruption NER_Inhibition NER Pathway Overwhelmed DNADamage->NER_Inhibition MicrotubuleDisruption->ApoptosisInduction CellDeath Synergistic Cancer Cell Death NER_Inhibition->CellDeath ApoptosisInduction->CellDeath

Caption: Proposed synergistic mechanism of Irofulven with other anticancer drugs.

Experimental Protocols

The following are generalized protocols for the key experimental assays used to assess the synergistic effects of Irofulven. For specific parameters, it is recommended to consult the original research articles.

In Vitro Cell Viability (MTT) Assay

This assay is used to measure the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with Irofulven, the combination drug, or both at various concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) and Combination Index (CI) values are determined using appropriate software (e.g., CalcuSyn).

MTT_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells DrugTreatment Treat with Irofulven and/or Other Drug SeedCells->DrugTreatment Incubate Incubate (e.g., 48h) DrugTreatment->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (e.g., 4h) AddMTT->IncubateMTT AddSolubilizer Add Solubilizing Agent IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate Viability, IC50, and CI Values ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro MTT cell viability assay.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of drug combinations in a living organism.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, Irofulven alone, combination drug alone, Irofulven + combination drug).

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal, intravenous).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of the different treatment groups. The number of partial and complete responses is also recorded.

Xenograft_Workflow Start Start ImplantCells Implant Human Tumor Cells into Immunodeficient Mice Start->ImplantCells TumorGrowth Allow Tumors to Reach Palpable Size ImplantCells->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize AdministerDrugs Administer Irofulven and/or Other Drug Randomize->AdministerDrugs MeasureTumors Measure Tumor Volume Regularly AdministerDrugs->MeasureTumors AnalyzeEfficacy Analyze Tumor Growth Inhibition and Response MeasureTumors->AnalyzeEfficacy End End AnalyzeEfficacy->End

Caption: General workflow for an in vivo xenograft tumor model study.

Conclusion

The preclinical data strongly suggest that Irofulven, an analogue of this compound, holds significant promise as a synergistic partner for various established anticancer drugs. Its ability to enhance the cytotoxic effects of taxanes, platinum-based agents, and antimetabolites through complementary mechanisms of action provides a strong rationale for further clinical investigation. The detailed experimental data and mechanistic insights presented in this guide are intended to support the ongoing efforts in the development of more effective combination therapies for cancer.

References

Safety Operating Guide

Proper Disposal of 6-Deoxyilludin M: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective immediately, all personnel handling 6-Deoxyilludin M must adhere to the following disposal procedures to ensure laboratory safety and regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, a compound that should be managed as a highly toxic substance.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety data for structurally similar compounds and general best practices for handling acutely toxic chemicals in a laboratory setting. It is imperative to treat this compound with the utmost caution.

Hazard Profile and Safety Considerations

All researchers, scientists, and drug development professionals must be familiar with the potential hazards of this compound. The following table summarizes the key hazard information based on analogous compounds.

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity, Oral Fatal if swallowed P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Skin Corrosion/Irritation Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Serious Eye Damage/Irritation Causes serious eye irritationP280: Wear protective gloves/ eye protection/ face protection.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationP261: Avoid breathing dust.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures will minimize exposure risks and ensure environmental protection.

1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A buttoned lab coat must be worn to protect from contamination.

2. Designated Handling Area: All handling of this compound, including weighing and preparation for disposal, must be conducted in a designated area, such as a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.

3. Waste Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones).

  • Contaminated Labware:

    • Non-disposable labware (e.g., glassware) that has come into contact with this compound must be decontaminated.

    • Carefully rinse the labware three times with a suitable solvent capable of dissolving the compound.

    • Collect the first rinseate as hazardous waste in a designated liquid waste container. Subsequent rinses may also need to be collected, depending on your institution's guidelines.[3]

  • Empty Original Containers:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Triple rinse the container with an appropriate solvent.[2][4]

    • Collect all three rinses as hazardous waste.[3]

    • After triple rinsing, deface the original label and dispose of the container as instructed by your institution's Environmental Health and Safety (EHS) department.

4. Storage and Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible materials.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this material through standard trash or down the drain.[2][5]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the decision-making process and the overall workflow for the disposal of this compound.

start Start: this compound Disposal decision_solid Is the waste solid (powder, contaminated items)? start->decision_solid decision_liquid Is the waste liquid (rinseate from decontamination)? decision_solid->decision_liquid No process_solid Collect in a labeled hazardous solid waste container. decision_solid->process_solid Yes decision_container Is it the original, now empty, container? decision_liquid->decision_container No process_liquid Collect in a labeled hazardous liquid waste container. decision_liquid->process_liquid Yes process_container Triple rinse with a suitable solvent. Collect all rinses as hazardous waste. decision_container->process_container Yes process_storage Store sealed container in a designated satellite accumulation area. process_solid->process_storage process_liquid->process_storage process_container->process_storage process_pickup Contact EHS for waste pickup. process_storage->process_pickup end End of Disposal Process process_pickup->end

Caption: Decision tree for this compound waste stream management.

cluster_lab Laboratory Procedures cluster_ehs EHS Procedures A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Handle Waste in a Designated Area (Fume Hood) A->B C 3. Segregate and Collect Waste in Labeled Containers B->C D 4. Store Waste in Satellite Accumulation Area C->D E 5. Schedule Waste Pickup with EHS D->E F 6. EHS Transports Waste to Central Accumulation Area E->F G 7. Professional Disposal by Approved Waste Vendor F->G

Caption: General workflow for hazardous chemical waste disposal.

References

Personal protective equipment for handling 6-Deoxyilludin M

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Risks

6-Deoxyilludin M is a member of the illudin family of natural products known for their cytotoxic properties.[6][7][8][9] Due to their potential to be carcinogenic, mutagenic, and teratogenic, it is imperative to handle these compounds with extreme caution to prevent exposure through skin contact, inhalation, or accidental ingestion.[2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to this compound. All personnel must be trained in the proper selection and use of PPE.[1]

PPE ComponentSpecificationRationale
Gloves Double gloving with powder-free nitrile gloves meeting ASTM D6978 standards is required. The outer glove should be changed regularly and immediately if contaminated.[1][5]Provides a robust barrier against skin contact and absorption. Double gloving offers added protection in case the outer glove is breached.
Gown A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. It should be made of a low-permeability fabric.[1][5]Protects skin and personal clothing from contamination by splashes or aerosols.
Eye and Face Protection Chemical splash goggles and a full-face shield should be worn whenever there is a risk of splashing.[1][2][3]Protects the eyes and face from accidental splashes of the compound in solution.
Respiratory Protection A surgical mask is required for handling in a biological safety cabinet to maintain a sterile field.[1] For procedures outside of a cabinet that may generate aerosols or dust (e.g., weighing, preparing solutions, cleaning spills), a fit-tested N95 respirator or higher is mandatory.[3][4]Minimizes the risk of inhaling hazardous particles or aerosols.
Additional Protection Disposable shoe covers and a cap should be worn to prevent the spread of contamination.[1]Reduces the risk of tracking contaminants out of the designated handling area.

Handling Procedures

All handling of this compound should occur in a designated area and within a certified Class II Biological Safety Cabinet (BSC) or a similar containment primary engineering control to protect both the product and the personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the BSC is clean and decontaminated. Gather all necessary materials, including PPE, the chemical, solvents, and waste containers.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, cap, mask, eye protection, outer gloves).

  • Weighing and Reconstitution:

    • If handling a powder, perform this task carefully within the BSC to avoid generating dust.

    • Use dedicated equipment (spatulas, weigh boats).

    • When reconstituting, add the solvent slowly to the solid to prevent splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the BSC.

  • Decontamination: After handling, decontaminate all surfaces and equipment within the BSC. Wipe down all items being removed from the cabinet.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The rest of the PPE should be removed before leaving the work area and disposed of appropriately.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[10]

Emergency Procedures

Spill Management:

In the event of a spill, the area should be immediately secured to prevent further contamination.[3]

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection (N95 or higher).[2][3]

  • Containment: Use a cytotoxic spill kit to contain and absorb the spill.[3]

  • Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[3]

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.[3]

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.[3]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.[11][12]

  • Solid Waste: All contaminated PPE (gloves, gowns, masks), disposable labware (pipette tips, tubes), and cleaning materials should be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[3]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in designated, sealed, and clearly labeled hazardous waste containers. Do not dispose of this waste down the drain.[11]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Waste Segregation: Ensure that cytotoxic waste is segregated from other laboratory waste streams.[11]

  • Final Disposal: Waste should be handled by a licensed hazardous waste management company for final disposal, typically via incineration.[13]

Below is a diagram illustrating the workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Designated Handling Area & BSC gather_materials 2. Gather All Necessary Materials prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weighing and Reconstitution don_ppe->weigh Start Handling experiment 5. Experimental Use weigh->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate Complete Experiment doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands segregate 9. Segregate Cytotoxic Waste doff_ppe->segregate Waste Generation dispose 10. Dispose in Labeled Containers segregate->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Deoxyilludin M
Reactant of Route 2
Reactant of Route 2
6-Deoxyilludin M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.